Methyl 2,5-dihydrothiophene-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-dihydrothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-8-6(7)5-2-3-9-4-5/h2H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHSPSSFHQGPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466434 | |
| Record name | Methyl 2,5-dihydrothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67488-46-4 | |
| Record name | Methyl 2,5-dihydrothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate"
An In-depth Technical Guide to the Synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate
Abstract
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers, and as a valuable flavoring agent.[1] Its synthesis is a topic of significant interest for researchers in organic and medicinal chemistry. This guide provides a comprehensive overview of a robust and efficient synthetic methodology, focusing on the underlying chemical principles, detailed experimental protocols, and characterization of the final product. The primary route discussed involves the reaction of vinylphosphonates with α-mercaptocarbonyl compounds, a method noted for its excellent yields and broad applicability.[2]
Introduction: Significance and Synthetic Strategy
The thiophene scaffold is a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety.[3] The dihydro- variant, specifically this compound, retains significant synthetic utility while offering a different electronic and structural profile. It is a key building block for more complex molecules in drug discovery and materials science.[1][4]
While various methods exist for the synthesis of substituted thiophenes, the construction of the 2,5-dihydrothiophene ring with a carboxylate group at the 3-position is efficiently achieved through a Michael addition followed by an intramolecular Wittig-type reaction. This approach, utilizing a vinylphosphonate and an α-mercaptocarbonyl compound, provides a direct and high-yielding pathway to the target molecule.[2]
Core Synthesis: Vinylphosphonate Annulation
The most effective and well-documented method for synthesizing 3-carboxylated 2,5-dihydrothiophenes is the reaction between a vinylphosphonate and an α-mercaptocarbonyl compound.[2] This strategy offers high yields and a straightforward procedure.
Reaction Principle and Mechanism
The reaction proceeds via a two-step sequence initiated by a base catalyst. The base (e.g., triethylamine) deprotonates the thiol of the α-mercaptoaldehyde, forming a thiolate. This nucleophilic thiolate then attacks the β-carbon of the electron-deficient vinylphosphonate in a classic Michael addition. The resulting enolate intermediate subsequently undergoes an intramolecular Wittig-type reaction, where the carbanion attacks the aldehyde carbonyl, leading to ring closure and elimination of a phosphate byproduct to form the stable 2,5-dihydrothiophene ring.
Caption: Logical flow of the vinylphosphonate annulation method.
Causality in Reagent Selection
-
Vinylphosphonate: The phosphonate group serves a dual purpose. Firstly, its electron-withdrawing nature activates the vinyl group, making it an excellent Michael acceptor. Secondly, it facilitates the final ring-closing step through the stable phosphate leaving group in the Wittig-type reaction.[2]
-
α-Mercaptoaldehyde: This reactant provides both the sulfur heteroatom and the carbonyl group necessary for the cyclization.
-
Base Catalyst: While strong bases like sodium hydride can be used, triethylamine is often sufficient and preferred.[2] It is a milder, non-nucleophilic base that minimizes side reactions and is easier to handle, making the protocol more robust and scalable.
Detailed Experimental Protocol
The following protocol is adapted from the well-established methodology for the synthesis of 3-carboxylated 2,5-dihydrothiophenes.[2]
Step 1: Reagent Preparation
-
The key vinylphosphonate reagent, diethyl 2-(carbomethoxy)vinylphosphonate, is prepared from diethyl carbomethoxymethyl phosphonate and paraformaldehyde.[2]
Step 2: Reaction Setup
-
To a solution of the α-mercaptoaldehyde (1.0 eq) in a suitable solvent (e.g., benzene or toluene) under an inert atmosphere, add the vinylphosphonate (1.0 eq).
-
Add a catalytic amount of triethylamine (e.g., 0.1 eq).
Step 3: Reaction Execution
-
Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Continue refluxing until the starting materials are consumed (typically several hours).
Step 4: Work-up and Purification
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue can be purified directly by distillation under vacuum or by preparative TLC or column chromatography on silica gel to yield the pure this compound.[2]
Caption: Experimental workflow for the synthesis of the target compound.
Purification and Characterization
Thorough purification and characterization are essential to validate the synthesis of this compound.
Purification Methods
-
Distillation: For thermally stable products, vacuum distillation is an effective method for purification on a larger scale.[2]
-
Chromatography: Preparative thin-layer chromatography (TLC) on silica gel is suitable for small-scale purification and for isolating the product from non-volatile impurities.[2] For larger quantities, column chromatography is the preferred method.
Spectroscopic Characterization
The identity and purity of the final compound are confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm), the two methylene groups of the dihydrothiophene ring (allylic and adjacent to sulfur, appearing as multiplets), and the vinylic proton (singlet or triplet, depending on substitution). |
| ¹³C NMR | Resonances for the ester carbonyl carbon (~165-170 ppm), the sp² carbons of the double bond, the two sp³ carbons of the methylene groups, and the methyl carbon of the ester. |
| Mass Spec. | The molecular ion peak (M+) should correspond to the calculated molecular weight of 144.03 g/mol for C₆H₈O₂S. |
| IR Spec. | Strong absorption band for the ester carbonyl (C=O) stretch (~1710-1730 cm⁻¹) and a band for the C=C stretch (~1640-1660 cm⁻¹). |
Conclusion
The synthesis of this compound is efficiently accomplished through the annulation of a vinylphosphonate with an α-mercaptoaldehyde. This method is characterized by its high yields, operational simplicity, and the use of readily available reagents.[2] The resulting compound is a valuable building block for further synthetic transformations, particularly in the fields of pharmaceutical and materials science research.[1] The detailed protocol and characterization data provided in this guide offer a self-validating system for researchers to reliably produce this important chemical intermediate.
References
- Vertex AI Search. (n.d.). This compound.
- McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226-231.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties.
- ChemicalBook. (n.d.). Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemScene. (n.d.). This compound.
- Patel, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
Sources
An In-Depth Technical Guide to Methyl 2,5-dihydrothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 2,5-dihydrothiophene-3-carboxylate, a heterocyclic compound identified by the CAS number 67488-46-4 , represents a versatile and highly valuable building block in modern organic synthesis. Its unique structural motif, featuring a partially saturated thiophene ring with a strategically placed carboxylate group, offers a gateway to a diverse array of more complex molecular architectures. This guide, intended for chemists in the pharmaceutical and materials science sectors, provides a comprehensive overview of this reagent, from its fundamental properties and synthesis to its applications as a key intermediate in the development of novel chemical entities.
Core Molecular Attributes
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.
| Property | Value | Source(s) |
| CAS Number | 67488-46-4 | , |
| Molecular Formula | C₆H₈O₂S | |
| Molecular Weight | 144.19 g/mol | |
| Synonyms | 2,5-Dihydrothiophene-3-carboxylic Acid Methyl Ester | |
| Appearance | White to orange to green powder or lump |
Synthesis and Mechanistic Insights
The construction of the 2,5-dihydrothiophene ring system is a pivotal step in accessing this valuable intermediate. A robust and well-established method for the synthesis of 3-carboxylated 2,5-dihydrothiophenes was reported by McIntosh and Sieler in 1978.[1][2] This approach utilizes the reaction of vinylphosphonates with α-mercaptocarbonyl compounds, providing a reliable pathway to the desired heterocyclic core.
The McIntosh-Sieler Annulation: A Step-by-Step Protocol
This synthetic strategy hinges on a tandem Michael addition-intramolecular Wittig reaction. The causality behind this choice of reagents lies in the ability of the vinylphosphonate to act as a Michael acceptor and the subsequent phosphonate-stabilized carbanion to undergo a facile intramolecular cyclization.
Experimental Workflow:
Caption: McIntosh-Sieler Annulation Workflow.
Detailed Protocol:
-
Preparation of Reactants: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-mercaptoacetaldehyde and methyl 2-(diethoxyphosphoryl)acrylate in an appropriate anhydrous solvent such as toluene.
-
Initiation of Reaction: To the stirred solution, add a suitable base, for example, triethylamine, dropwise at room temperature. The base facilitates the deprotonation of the thiol, initiating the Michael addition.
-
Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Extraction: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
This self-validating protocol ensures the formation of the desired product through a well-understood and reliable reaction cascade. The intramolecular Wittig reaction is highly favorable, ensuring efficient cyclization.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following data, while not available in a single public source for the specific compound, can be predicted based on the analysis of similar structures.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl ester protons, the methylene protons of the dihydrothiophene ring, and the vinyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the sp² carbons of the double bond, the sp³ carbons of the dihydrothiophene ring, and the methyl carbon of the ester. |
| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for the C=O stretch of the ester, C=C stretch of the alkene, and C-H stretches of the aliphatic and vinyl protons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (144.19 m/z), along with characteristic fragmentation patterns. |
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The dihydrothiophene core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.
A Gateway to Novel Thiophene Derivatives
This compound can be readily transformed into a variety of substituted thiophenes, which are key components of numerous pharmaceuticals.[3]
Synthetic Pathway Example:
Caption: General synthetic utility workflow.
Conclusion
This compound is a foundational building block for synthetic chemists. Its straightforward synthesis, coupled with the reactive handles present in its structure, makes it an attractive starting material for the construction of complex molecular targets. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its potential applications, particularly in the realm of drug discovery. As the demand for novel therapeutics continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase.
References
-
McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226-231. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. [Link]
-
PubChem. Methyl thenoate. [Link]
-
Sci-Hub. Synthesis of 3-carboxylated 2,5-dihydrothiophenes. [Link]
Sources
Elucidating the Molecular Architecture of Methyl 2,5-dihydrothiophene-3-carboxylate: A Technical Guide
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. This guide provides an in-depth, technically-focused walkthrough for the structure elucidation of Methyl 2,5-dihydrothiophene-3-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and materials science.[1] We will explore the synergistic application of modern spectroscopic techniques, moving beyond a simple recitation of methods to a deeper analysis of the causality behind experimental choices and data interpretation.
Foundational Strategy: Synthesis and Spectroscopic Synergy
The journey to structural confirmation begins with a plausible synthetic route. A common and effective method for the synthesis of 3-carboxylated 2,5-dihydrothiophenes involves the reaction of α-mercaptocarbonyl compounds with vinylphosphonates. Understanding the starting materials and reaction mechanism provides crucial initial hypotheses about the final structure, which are then rigorously tested and confirmed by a suite of analytical techniques.
Mass Spectrometry: Determining the Molecular Blueprint
Principle: Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound and fragmentation patterns that offer clues to its structure.[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
A dilute solution of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and induces fragmentation.
-
The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation:
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺•) at an m/z corresponding to its molecular weight.
| Ion | m/z (Expected) | Interpretation |
| [C₆H₈O₂S]⁺• | 144 | Molecular Ion (M⁺•) |
| [M - OCH₃]⁺ | 113 | Loss of the methoxy group |
| [M - COOCH₃]⁺ | 85 | Loss of the carbomethoxy group |
The presence of the molecular ion peak at m/z 144 confirms the molecular formula. The fragmentation pattern, particularly the loss of 31 and 59 mass units, strongly suggests the presence of a methoxy and a carbomethoxy group, respectively.
Infrared Spectroscopy: Identifying Functional Groups
Principle: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
An infrared beam is passed through the crystal, and the spectrum of the sample is recorded.
Data Interpretation:
The IR spectrum provides a quick and non-destructive method for identifying the key functional groups within the molecule.
| Wavenumber (cm⁻¹) (Expected) | Vibration Type | Functional Group |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1720-1700 | C=O stretch | Ester |
| ~1650 | C=C stretch | Alkene |
| ~1250-1000 | C-O stretch | Ester |
The strong absorption band in the region of 1720-1700 cm⁻¹ is a definitive indicator of the ester carbonyl group. The presence of C-H stretches for aliphatic groups and a C=C stretch further supports the proposed dihydrothiophene structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] We will utilize a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HMBC) NMR experiments to piece together the complete connectivity of this compound.
¹H NMR Spectroscopy: Probing the Proton Environments
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton.
Experimental Protocol:
-
Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Hypothetical ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.80 | t | 1H | H4 |
| 3.80 | s | 3H | OCH₃ |
| 3.75 | m | 2H | H2 |
| 3.60 | m | 2H | H5 |
Interpretation:
-
The singlet at 3.80 ppm integrating to 3H is characteristic of a methyl ester group.
-
The downfield signal at 6.80 ppm is indicative of a vinylic proton (H4), and its triplet multiplicity suggests coupling to the adjacent methylene group (H5).
-
The two multiplets around 3.75 and 3.60 ppm, each integrating to 2H, correspond to the two methylene groups (H2 and H5) in the dihydrothiophene ring.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their electronic environments.
Experimental Protocol:
The same sample prepared for ¹H NMR can be used to acquire the ¹³C NMR spectrum.
Hypothetical ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | 165.0 | C | C=O | | 135.0 | C | C3 | | 130.0 | CH | C4 | | 52.0 | CH₃ | OCH₃ | | 35.0 | CH₂ | C2 | | 33.0 | CH₂ | C5 |
Interpretation:
-
The signal at 165.0 ppm is characteristic of an ester carbonyl carbon.
-
The peaks at 135.0 and 130.0 ppm are in the olefinic region, corresponding to C3 and C4.
-
The peak at 52.0 ppm is the methyl carbon of the ester group.
-
The two signals in the aliphatic region at 35.0 and 33.0 ppm are assigned to the two methylene carbons of the ring, C2 and C5.
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[5]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[5]
Workflow for 2D NMR Analysis:
Caption: Workflow for Structure Elucidation using 2D NMR.
Key Expected 2D NMR Correlations:
-
COSY: A cross-peak between the proton at δ 6.80 (H4) and the multiplet at δ 3.60 (H5) would confirm their coupling.
-
HMBC:
-
A correlation between the methyl protons (δ 3.80) and the carbonyl carbon (δ 165.0) would confirm the ester group.
-
Correlations from the H4 proton (δ 6.80) to C2, C3, and C5 would firmly establish its position in the ring.
-
Correlations from the H2 protons (δ 3.75) to C3 and C4 would confirm the connectivity around the double bond.
-
Caption: Structure and Hypothetical NMR Data Summary.
Conclusion: A Unified Structural Assignment
By systematically integrating the data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, we can confidently elucidate the structure of this compound. The molecular weight is confirmed by MS, the key functional groups are identified by IR, and the precise atomic connectivity is mapped out by NMR. This multi-faceted, self-validating approach ensures the scientific integrity of the structural assignment, a critical step in the advancement of chemical and pharmaceutical research.
References
-
McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226-231. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
- Vertex AI Search. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
Sources
Spectroscopic Characterization of Methyl 2,5-dihydrothiophene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 2,5-dihydrothiophene-3-carboxylate (CAS RN: 67488-46-4; Molecular Formula: C₆H₈O₂S) is a derivative of dihydrothiophene, a class of compounds recognized for their diverse applications.[2][3] The presence of a sulfur atom within the five-membered ring, a conjugated ester functionality, and stereochemical possibilities make its precise characterization essential. Spectroscopic analysis provides a non-destructive means to confirm the molecular structure, identify functional groups, and assess purity. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS data for this target molecule.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound is presented below. The subsequent sections will detail the expected spectroscopic signatures arising from this arrangement of atoms.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |
| H2 | 3.5 - 3.8 | t | 2H | ~2-3 |
| H5 | 3.8 - 4.1 | t | 2H | ~2-3 |
| =CH | 6.8 - 7.2 | s | 1H | - |
| -OCH₃ | 3.7 - 3.9 | s | 3H | - |
Analysis of Predicted ¹H NMR Spectrum:
-
Methylene Protons (H2 and H5): The two methylene groups at positions 2 and 5 are expected to be diastereotopic and will likely appear as two distinct triplets in the range of 3.5-4.1 ppm. The triplet splitting pattern would arise from coupling to the adjacent methylene protons.
-
Olefinic Proton (=CH): A singlet in the downfield region (6.8-7.2 ppm) is anticipated for the vinyl proton at position 4. Its chemical shift is influenced by the electron-withdrawing ester group and the double bond.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically around 3.7-3.9 ppm.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O | 165 - 175 |
| C3 | 140 - 150 |
| C4 | 125 - 135 |
| C2 | 30 - 40 |
| C5 | 35 - 45 |
| -OCH₃ | 50 - 55 |
Analysis of Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, expected in the 165-175 ppm region.
-
Olefinic Carbons (C3 and C4): The two sp² hybridized carbons of the double bond will appear in the 125-150 ppm range. C3, being attached to the ester group, will likely be further downfield than C4.
-
Methylene Carbons (C2 and C5): The two sp³ hybridized methylene carbons attached to the sulfur atom are expected to resonate in the upfield region of 30-45 ppm.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester will appear around 50-55 ppm.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Figure 2. Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1715 - 1735 | Strong |
| C=C (Olefinic) | Stretch | 1640 - 1680 | Medium |
| C-O (Ester) | Stretch | 1000 - 1300 | Strong |
| C-S | Stretch | 600 - 800 | Medium |
| =C-H | Stretch | 3000 - 3100 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
Analysis of Predicted IR Spectrum:
-
Carbonyl Stretch: A strong, sharp absorption band between 1715 and 1735 cm⁻¹ is the most characteristic signal and confirms the presence of the ester carbonyl group.
-
C=C Stretch: A medium intensity band in the 1640-1680 cm⁻¹ region is expected for the carbon-carbon double bond.
-
C-O Stretch: A strong band in the fingerprint region, between 1000 and 1300 cm⁻¹, will correspond to the C-O single bond stretching of the ester.
-
C-H Stretches: The spectrum will show C-H stretching vibrations for both sp² (=C-H) and sp³ (C-H) hybridized carbons, appearing just above and below 3000 cm⁻¹, respectively.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid (if applicable): A drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (as a KBr pellet): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound is 144.19 g/mol .[2] The mass spectrum, under electron ionization (EI), should show a molecular ion peak (M⁺) at m/z = 144.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) or the entire ester group (-COOCH₃, m/z = 59). The dihydrothiophene ring may also undergo fragmentation. A retro-Diels-Alder reaction is a characteristic fragmentation for some cyclic systems, which could lead to cleavage of the ring.[4]
Table 4: Predicted Key Mass Spectral Fragments
| m/z | Proposed Fragment |
| 144 | [M]⁺ (Molecular Ion) |
| 113 | [M - OCH₃]⁺ |
| 85 | [M - COOCH₃]⁺ |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC can be used to separate the sample from any impurities before it enters the mass spectrometer.
-
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically result in a more prominent molecular ion peak with less fragmentation.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Figure 3. General workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS is crucial for its unambiguous identification and quality control. This technical guide provides a foundational understanding of the expected spectroscopic data and the methodologies to acquire it. While experimental data is not widely public, the predicted values and interpretation strategies outlined herein offer a robust framework for researchers to characterize this and similar heterocyclic compounds, thereby facilitating their application in drug discovery and materials science.
References
Sources
An In-depth Technical Guide to Methyl 2,5-dihydrothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 2,5-dihydrothiophene-3-carboxylate, a sulfur-containing heterocyclic compound, represents a versatile building block in modern organic synthesis. Its unique structural features, combining a partially saturated thiophene ring with a reactive ester functionality, make it a valuable intermediate in the synthesis of a wide array of more complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential applications. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a practical and trustworthy resource for those working with or considering the use of this important chemical entity.
Physicochemical Properties and Structural Elucidation
This compound is a compound with the chemical formula C₆H₈O₂S.[1] It has a molecular weight of 144.19 g/mol .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂S | [1] |
| Molecular Weight | 144.19 g/mol | [1] |
| CAS Number | 67488-46-4 | [1] |
| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid or low-melting solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents | Inferred from structure |
Structural Characteristics
The molecule consists of a five-membered dihydrothiophene ring, which contains one sulfur atom and a double bond between carbons 3 and 4. A methoxycarbonyl group (COOCH₃) is attached to the third carbon of the ring.
Figure 1: Chemical structure of this compound.
Synthesis of this compound
The synthesis of 3-carboxylated 2,5-dihydrothiophenes can be achieved through several synthetic routes. A prominent and efficient method involves the reaction of α-mercaptocarbonyl compounds with vinylphosphonates.[2][3] This approach offers good yields and a broad scope for creating substituted dihydrothiophenes.
Proposed Synthesis Workflow
A plausible synthesis of the title compound can be adapted from the general method described by McIntosh and Sieler.[2] This would involve the reaction of methyl thioglycolate with a suitable vinylphosphonate.
Figure 2: Proposed synthesis workflow.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on the work of McIntosh and Sieler for the synthesis of substituted 3-carboxylated 2,5-dihydrothiophenes.[2]
Materials:
-
Methyl thioglycolate
-
Dimethyl (2-methoxy-2-oxoethyl)phosphonate
-
Sodium methoxide
-
Anhydrous solvent (e.g., Toluene or THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl (2-methoxy-2-oxoethyl)phosphonate in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol to the flask with stirring. The formation of the ylide is typically indicated by a color change.
-
Reaction with Thioglycolate: To the ylide solution, add methyl thioglycolate dropwise via the dropping funnel while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial as the ylide intermediate is highly reactive towards water.
-
Low Temperature: The initial reaction is carried out at 0 °C to control the exothermicity of the ylide formation and to prevent side reactions.
-
Inert Atmosphere: A nitrogen atmosphere is maintained to prevent the oxidation of the thiolate intermediate.
-
Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is primarily dictated by the interplay between the electron-rich sulfur atom, the carbon-carbon double bond, and the electron-withdrawing ester group.
Key Reactions:
-
Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfone, this compound 1,1-dioxide, is a known compound.
-
Reduction/Hydrogenation: The double bond can be reduced to yield the corresponding tetrahydrothiophene derivative using catalytic hydrogenation (e.g., H₂/Pd-C).
-
Electrophilic Addition: The double bond can undergo electrophilic addition reactions, although the reactivity is influenced by the sulfur atom and the ester group.
-
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, acting as a dienophile.
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Figure 3: Key reactions of this compound.
Applications in Research and Development
This compound and its derivatives are valuable intermediates in various fields of chemical research and development.
Pharmaceutical Synthesis
Agrochemicals
Similar to pharmaceuticals, the thiophene ring is a common feature in agrochemicals. Fungicides with thiophene rings have been developed, and intermediates like substituted thiophene carboxylates are crucial for their synthesis.[5][6] The dihydrothiophene structure allows for the introduction of various substituents, enabling the fine-tuning of the biological activity and physicochemical properties of potential new pesticides and herbicides.[7]
Material Science
Thiophene-based polymers are known for their conductive and semiconductive properties. While the fully aromatic polythiophenes are more common, dihydrothiophene derivatives can be used as monomers or precursors to modify the properties of these materials.[7] The ester functionality provides a handle for further polymerization or functionalization.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, comprehensive set of spectra for this specific compound is not readily found, the expected spectral data can be reliably predicted based on its structure and data from closely related compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals | Interpretation |
| ¹H NMR | ~3.7 ppm (s, 3H), ~3.5-3.9 ppm (m, 4H), ~6.8 ppm (t, 1H) | -OCH₃ singlet, two CH₂ multiplets, vinylic proton triplet |
| ¹³C NMR | ~52 ppm, ~30-40 ppm (2 signals), ~125-135 ppm (2 signals), ~165 ppm | -OCH₃, two CH₂, two sp² carbons, C=O of ester |
| IR (cm⁻¹) | ~2950 (C-H), ~1710 (C=O, ester), ~1640 (C=C), ~1250 (C-O) | Aliphatic C-H, ester carbonyl, alkene C=C, ester C-O stretch |
| Mass Spec (m/z) | 144 (M⁺), fragments from loss of -OCH₃, -COOCH₃ | Molecular ion peak, characteristic fragmentation pattern |
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Safety: While specific toxicity data for this compound is not widely available, it should be handled with the care afforded to all laboratory chemicals. In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
Conclusion
This compound is a versatile and valuable synthetic intermediate with significant potential in pharmaceutical, agrochemical, and material science research. Its synthesis, based on established methodologies, is accessible, and its reactivity allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of equipping researchers and developers with the knowledge needed to effectively utilize this compound in their work. As the demand for novel and complex molecules continues to grow, the importance of such fundamental building blocks will undoubtedly increase.
References
-
McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226-231. [Link]
-
McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Science Publishing. [Link]
- Coppola, G. M., & Damon, R. E. (2000). Synthesis of 3-carbomethoxy-4,5-dimethylthiophene. U.S. Patent No. 6,037,478. Washington, DC: U.S.
-
Unknown Author. (n.d.). This compound. ChemAnalyst. [Link]
- Array BioPharma Inc. (2016). Compounds and compositions as protein kinase inhibitors. U.S. Patent No. 9,314,464 B2. Washington, DC: U.S.
-
McIntosh, J. M., & Hayes, I. E. E. (1987). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Canadian Journal of Chemistry, 65(1), 110-113. [Link]
- Coppola, G. M., & Damon, R. E. (2000). Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
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- 4. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene - Google Patents [patents.google.com]
- 6. EP1023283B1 - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene - Google Patents [patents.google.com]
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"Methyl 2,5-dihydrothiophene-3-carboxylate solubility"
An In-depth Technical Guide to the Solubility of Methyl 2,5-dihydrothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS number 67488-46-4, is a heterocyclic compound of interest in various fields, including pharmaceutical development, agrochemicals, and the flavor and fragrance industry.[1] Its utility as a synthetic intermediate and a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility.[2] This guide provides a comprehensive technical overview of the solubility of this compound, combining theoretical predictions based on its molecular structure with detailed protocols for its empirical determination. As publicly available quantitative solubility data for this specific compound is limited, this guide emphasizes the principles and methods that empower researchers to ascertain its solubility in various solvent systems.[3]
Molecular Structure and Physicochemical Property Analysis
The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₆H₈O₂S, Molecular Weight: 144.19 g/mol ) possesses several key features that dictate its interaction with different solvents.[4]
-
Dihydrothiophene Ring: This non-aromatic, sulfur-containing heterocyclic ring is a significant contributor to the molecule's overall non-polar character. The parent compound, thiophene, is known to be insoluble in water but soluble in many organic solvents.[5][6]
-
Methyl Ester Group (-COOCH₃): This functional group introduces polarity to the molecule. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, and the C=O and C-O bonds create a dipole moment. This allows for favorable interactions with polar solvents.
-
Alkene Double Bond and Methylene Groups: These features within the ring add to the hydrocarbon-like, non-polar nature of the molecule.
The interplay between the polar ester group and the largely non-polar dihydrothiophene ring suggests that this compound will exhibit a nuanced solubility profile, favoring organic solvents over aqueous media.
Caption: 2D structure of this compound.
Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The non-polar dihydrothiophene ring dominates the structure, limiting miscibility with water.[5] The methyl ester may allow for slight solubility in alcohols through hydrogen bonding and dipole-dipole interactions. |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | Soluble to Freely Soluble | The permanent dipole of the ester group can interact favorably with the strong dipoles of these solvents, leading to good solvation. |
| Non-Polar | Hexane, Toluene, Diethyl Ether, Dichloromethane | Soluble to Freely Soluble | The non-polar character of the heterocyclic ring and hydrocarbon portions of the molecule will lead to favorable van der Waals interactions with non-polar solvents. Thiophene itself is soluble in these solvents.[6][7] |
Factors Influencing Solubility:
-
Temperature: For most solid organic compounds, solubility increases with temperature as the dissolution process is often endothermic.[8] This is a critical factor to control and report during experimental determination.
-
pH: The ester functionality can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This would degrade the compound rather than simply dissolve it. Therefore, solubility is best determined in neutral media.
-
Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a high-purity sample (>95%) for accurate determinations.[3]
Experimental Determination of Solubility
Given the absence of published quantitative data, an empirical approach is necessary. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials (e.g., 20 mg into 2 mL glass vials).
-
Add a precise volume of the selected solvent (e.g., 1.0 mL) to each vial. Solvents should span the range of polarities as outlined in Table 1.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). A constant temperature is crucial for reproducibility.[8]
-
The presence of undissolved solid at the end of the equilibration period is essential to ensure a saturated solution has been formed.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method (for non-volatile solutes in volatile solvents):
-
Accurately weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.
-
Once the solvent is fully removed, reweigh the vial. The mass of the residue is the amount of dissolved solute.
-
-
Chromatographic Method (e.g., HPLC):
-
Prepare a series of calibration standards of the compound in the chosen solvent.
-
Dilute the filtered supernatant with a known volume of solvent.
-
Analyze the diluted sample by HPLC and determine the concentration against the calibration curve. This method is highly accurate and requires less material.
-
-
-
Calculation:
-
Express the solubility in desired units, such as mg/mL or g/100 mL.
-
For the gravimetric method: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant taken in mL).
-
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be recorded systematically.
Table 2: Experimental Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility ( g/100 mL) | USP Classification |
| Water | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Dichloromethane | 25 | |||
| Toluene | 25 | |||
| Hexane | 25 |
-
USP Classification based on parts of solvent required for 1 part of solute: Very soluble (<1), Freely soluble (1-10), Soluble (10-30), Sparingly soluble (30-100), Slightly soluble (100-1000), Very slightly soluble (1000-10,000), Insoluble (>10,000).
Practical Considerations and Safety
-
Solvent Selection for Synthesis: The predicted high solubility in aprotic and non-polar organic solvents makes them suitable candidates for reaction media.
-
Purification: The differential solubility between hot and cold solvents can be exploited for recrystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot would be an ideal choice.
-
Formulation: In drug development, if aqueous solubility is required, formulation strategies such as co-solvents or solubilizing agents may be necessary.
-
Safety: According to available safety data, this compound should be handled with standard laboratory precautions. It is advised to wear protective gloves, clothing, and eye protection. It is incompatible with strong oxidizing agents.[3] All handling should be performed in a well-ventilated area.
Conclusion
References
-
Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]
-
Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]
-
Vandavasi, V. K., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 5-Methylthiophene-2-carboxaldehyde. Retrieved from [Link]
-
Fisher Scientific. (2024, March 13). SAFETY DATA SHEET: Methyl 3-amino-5-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Bouillot, B., Teychené, S., & Biscans, B. (2015). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Journal of Pharmaceutical and Biomedical Analysis, 115, 139-150. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Dick, A. G., & Seton, H. C. (2016). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 116(17), 10584-10619. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Generic Website. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dihydrothiophene. Retrieved from [Link]
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The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of Methyl 2,5-dihydrothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,5-dihydrothiophene-3-carboxylate, a sulfur-containing heterocyclic compound, has emerged as a valuable scaffold in organic synthesis and medicinal chemistry. Its unique structural features and reactivity have positioned it as a key intermediate in the development of novel therapeutic agents, agrochemicals, and advanced materials. This in-depth technical guide provides a comprehensive historical account of its discovery, tracing the evolution of its synthesis from foundational methodologies to more refined approaches. We will delve into the seminal work that first described its preparation, analyze the underlying reaction mechanisms, and present detailed experimental protocols. This guide aims to equip researchers with a thorough understanding of the origins and chemical logic behind the synthesis of this important molecule, fostering further innovation in its application.
Introduction: The Significance of the Dihydrothiophene Core
The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, has been a cornerstone of medicinal chemistry since its discovery in 1882 by Viktor Meyer as a contaminant in benzene. The bioisosteric relationship between the thiophene and benzene rings allows for the modulation of physicochemical and pharmacological properties of drug candidates, often leading to enhanced potency and improved pharmacokinetic profiles.
While fully aromatic thiophenes have been extensively studied, their partially saturated counterparts, the dihydrothiophenes, offer a distinct set of advantages. The 2,5-dihydrothiophene scaffold, in particular, introduces a degree of conformational flexibility while retaining key electronic features of the sulfur heteroatom and the double bond. The introduction of a carboxylate group at the 3-position further enhances the synthetic utility of this core, providing a handle for a wide array of chemical transformations. This compound thus represents a synthetically versatile building block with significant potential in the construction of complex molecular architectures.
The Dawn of a New Synthetic Strategy: The McIntosh and Sieler Synthesis (1978)
While the broader history of thiophene synthesis dates back to the late 19th century, the specific discovery of this compound is more recent. A pivotal moment in the history of this compound came in 1978 with the work of John M. McIntosh and Robert A. Sieler at the University of Windsor. Their publication in the Canadian Journal of Chemistry, titled "Synthesis of 3-carboxylated 2,5-dihydrothiophenes," detailed a novel and efficient methodology for the preparation of this class of compounds.[1][2][3]
This seminal work introduced a strategy based on the reaction of vinylphosphonates with α-mercaptocarbonyl compounds, affording substituted 3-carbomethoxy-2,5-dihydrothiophenes in excellent yields.[1][3] This approach represented a significant advancement, providing a reliable and versatile route to a previously less accessible class of heterocycles.
The Underlying Chemical Logic: A Michael-Wittig Annulation
The synthetic route developed by McIntosh and Sieler is a classic example of a tandem Michael addition-intramolecular Wittig reaction, often referred to as a Michael-Wittig annulation. The causality behind their experimental choices lies in the complementary reactivity of the two key starting materials.
-
The Vinylphosphonate: The vinylphosphonate, specifically a carbomethoxy-substituted variant, serves as the Michael acceptor. The electron-withdrawing nature of both the phosphonate and the ester groups activates the double bond for nucleophilic attack.
-
The α-Mercaptocarbonyl Compound: This reactant provides both the nucleophilic thiol group for the initial Michael addition and the carbonyl group for the subsequent intramolecular Wittig reaction.
The sequence of events, as proposed and demonstrated by McIntosh and Sieler, is outlined below.
Figure 1: Conceptual workflow of the Michael-Wittig annulation for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from McIntosh and Sieler, 1978)
The following protocol is a representation of the general method described by McIntosh and Sieler for the synthesis of 3-carbomethoxy-2,5-dihydrothiophenes.[1]
Materials:
-
Appropriate α-mercaptoaldehyde or α-mercaptoketone
-
Methyl (diethylphosphono)acrylate (or other suitable carbomethoxy vinylphosphonate)
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of the α-mercaptocarbonyl compound in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
An equimolar amount of sodium hydride is carefully added portion-wise to the stirred solution at 0 °C. The mixture is stirred until hydrogen evolution ceases, indicating the formation of the sodium thiolate.
-
A solution of the carbomethoxy vinylphosphonate in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
The reaction is quenched by the careful addition of water.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography on silica gel to afford the pure this compound derivative.
Trustworthiness of the Protocol: This protocol incorporates self-validating steps. The cessation of hydrogen evolution upon addition of sodium hydride confirms the formation of the reactive thiolate. The progress of the reaction can be reliably monitored by TLC, ensuring that the reaction is allowed to proceed to completion. The standard aqueous workup and purification procedures ensure the isolation of a well-characterized final product.
Physicochemical Properties and Spectroscopic Characterization
The successful synthesis of this compound is confirmed through the analysis of its physicochemical and spectroscopic data.
| Property | Value |
| Molecular Formula | C₆H₈O₂S |
| Molecular Weight | 144.19 g/mol |
| CAS Number | 67488-46-4 |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~218 °C at 760 mmHg |
| Melting Point | 34-38 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is characteristic, showing signals for the methyl ester protons (singlet, ~3.7 ppm), the methylene protons at the 2- and 5-positions (multiplets, in the range of 3.5-4.0 ppm), and the vinylic proton at the 4-position (triplet or multiplet, ~6.0-6.5 ppm).
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the ester carbonyl carbon (~165 ppm), the olefinic carbons (~120-140 ppm), the methylene carbons adjacent to the sulfur atom (~30-40 ppm), and the methyl ester carbon (~52 ppm).
-
IR (Infrared Spectroscopy): The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester group (~1710-1730 cm⁻¹), a C=C stretching vibration (~1640 cm⁻¹), and C-S stretching bands.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 144, along with characteristic fragmentation patterns.
Evolution of Synthetic Methodologies and Broader Context
While the McIntosh and Sieler synthesis remains a landmark, subsequent research has expanded the toolbox for constructing dihydrothiophene rings. These methods often aim to improve stereoselectivity, functional group tolerance, and overall efficiency.
Figure 2: Evolution of synthetic strategies for thiophenes and dihydrothiophenes.
The work on the stereochemistry of the formation of 3-carboxylated 2,5-dihydrothiophenes, also by McIntosh's group in 1987, further solidified the understanding of this reaction and its outcomes.[4] This subsequent study highlighted that the reaction can lead to stereoisomeric mixtures and that the stereochemical outcome is influenced by the steric bulk of the substituents on the starting materials.
Applications and Future Outlook
This compound and its derivatives are valuable intermediates in several areas:
-
Drug Discovery: The dihydrothiophene core is present in a number of biologically active molecules. The ester functionality provides a convenient point for elaboration into amides, carboxylic acids, and other functional groups commonly found in pharmaceuticals.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a building block for novel pesticides and herbicides.
-
Flavor and Fragrance Industry: Certain thiophene derivatives are known for their distinct aromas, and this compound can be a precursor to new flavoring and fragrance agents.
-
Material Science: The sulfur atom and the potential for polymerization make dihydrothiophenes interesting monomers for the synthesis of sulfur-containing polymers with unique optical and electronic properties.
The historical development of the synthesis of this compound showcases the power of strategic synthetic design. The foundational work of McIntosh and Sieler provided a robust and elegant solution to the construction of this versatile heterocyclic system. As the demand for novel and complex molecules grows, a deep understanding of the discovery and history of such fundamental building blocks will continue to be essential for driving innovation in chemical synthesis and its diverse applications.
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McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226–231. [Link]
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McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Science Publishing. [Link]
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McIntosh, J. M., & Hayes, I. E. E. (1987). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Canadian Journal of Chemistry, 65(1), 110–113. [Link]
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McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Sci-Hub. [Link]
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McIntosh, J. M., & Hayes, I. E. E. (1987). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Sci-Hub. [Link]
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A Senior Application Scientist's Guide to Methyl 2,5-dihydrothiophene-3-carboxylate: Synthesis, Reactivity, and Strategic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Heterocyclic Building Block
Methyl 2,5-dihydrothiophene-3-carboxylate, also known as methyl 3-thiolene-3-carboxylate, is a partially saturated, sulfur-containing five-membered heterocycle that has garnered significant interest as a versatile intermediate in organic synthesis.[1][2] Its unique structure, featuring a vinyl sulfide moiety conjugated to a carboxylate group, offers a rich landscape of chemical reactivity. This guide provides an in-depth exploration of its synthesis, key transformations, and strategic applications, particularly emphasizing its role as a precursor to complex molecular architectures relevant to medicinal chemistry and materials science. Unlike its aromatic counterpart, thiophene, the 2,5-dihydrothiophene ring system possesses reduced aromaticity, rendering it more susceptible to a variety of chemical transformations, including cycloaddition and oxidation reactions.[3] This reactivity profile makes it a valuable synthon for drug development and the creation of novel materials.[4][5][6]
I. Synthesis: The McIntosh Annulation Strategy
The most robust and widely applicable synthesis of 3-carboxylated 2,5-dihydrothiophenes is the annulation reaction between α-mercaptocarbonyl compounds and vinylphosphonates, a method pioneered by McIntosh and Sieler.[1][7] This approach is lauded for its high yields and operational simplicity.[1]
Mechanistic Rationale
The causality behind this powerful transformation lies in a sequential Michael-Wittig reaction. The process is initiated by the base-mediated deprotonation of the α-mercaptocarbonyl compound to form a thiolate. This nucleophilic thiolate then undergoes a Michael addition to the electron-deficient alkene of the vinylphosphonate. The resulting intermediate, a phosphorane ylide, is perfectly poised for an intramolecular Wittig reaction, where the enolate attacks the phosphonium salt to form the five-membered dihydrothiophene ring and triphenylphosphine oxide as a byproduct.[8] The stereochemical outcome of this reaction can be influenced by the steric bulk of the substituents, with a general preference for the formation of cis-2,5-disubstituted products when substituents are small.[9][10]
Detailed Experimental Protocol: Synthesis of Methyl 2-methyl-2,5-dihydrothiophene-3-carboxylate
This protocol is adapted from the general method described by McIntosh and Sieler for the synthesis of substituted 3-carbomethoxy-2,5-dihydrothiophenes.[1]
Materials:
-
Methyl (diethylphosphono)acrylate (Vinylphosphonate 11a from the reference)
-
2-Mercaptopropanal (α-mercaptocarbonyl compound)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
5% Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Neutral Alumina (Activity Grade I) for chromatography
-
Petroleum Ether and Diethyl Ether for chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2-mercaptopropanal (1.0 eq) and triethylamine (1.1 eq) to anhydrous dichloromethane (0.1 M concentration relative to the mercaptan).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of methyl (diethylphosphono)acrylate (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as a yellow oil.
-
Purify the crude oil by column chromatography on neutral alumina, eluting with a mixture of petroleum ether and diethyl ether (e.g., 1:1 v/v) to afford the pure Methyl 2-methyl-2,5-dihydrothiophene-3-carboxylate.
Self-Validation: The purity and identity of the product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The expected ¹H NMR would show characteristic signals for the olefinic proton, the protons on the saturated carbons of the ring, the methyl ester, and the C2-methyl group.
Synthesis Workflow
Caption: McIntosh annulation for dihydrothiophene synthesis.
II. Chemical Reactivity and Strategic Transformations
The synthetic utility of this compound stems from its predictable reactivity at three key sites: the sulfur atom, the double bond, and the ester functionality.
Oxidation of the Sulfur Atom
The sulfur atom can be readily oxidized to the corresponding sulfoxide and, more commonly, to the sulfone (1,1-dioxide). This transformation is pivotal as it significantly enhances the molecule's utility in cycloaddition reactions.[9]
-
Rationale: Oxidation with agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide converts the electron-rich sulfide into an electron-poor sulfone.[11] This electronic shift disrupts the residual aromatic character of the ring and activates the double bond as a potent diene component for Diels-Alder reactions.[3] The resulting sulfone, this compound 1,1-dioxide, is a stable, crystalline solid.[12]
Diels-Alder Cycloaddition Reactions
The sulfone derivative is an excellent diene for [4+2] cycloaddition reactions with a range of dienophiles. This reaction provides a powerful method for constructing complex bicyclic and polycyclic systems.
-
Causality: The reaction proceeds via a concerted mechanism, forming a six-membered ring.[13] Following cycloaddition, the resulting bicyclic sulfone can be subjected to thermolysis, which extrudes sulfur dioxide (SO₂) in a cheletropic elimination to generate a new cyclohexadiene derivative.[9] This "cycloaddition-elimination" sequence is a cornerstone of its synthetic utility, allowing the dihydrothiophene to act as a "butadiene equivalent." The stereochemistry of the dienophile is retained in the product.[13]
Caption: Key transformations of the dihydrothiophene scaffold.
III. Applications in Drug Discovery and Complex Molecule Synthesis
The structural motifs accessible from this compound are highly relevant to the field of drug discovery. Thiophene-containing molecules are recognized as "privileged pharmacophores" and are present in numerous FDA-approved drugs.[8][13]
Case Study: Precursor to Biotin (Vitamin B7)
One of the most notable applications of the dihydrothiophene core is in the stereospecific synthesis of (+)-biotin.[14] Various synthetic routes to biotin utilize a functionalized thiolactone intermediate, which can be conceptually derived from dihydrothiophene precursors.[4][15] The construction of the fused ring system of biotin often involves reactions that build upon the dihydrothiophene template, where the stereocenters can be set with high control.[4] The synthesis of biotin showcases the power of this scaffold to serve as a chiral building block for biologically crucial molecules.[14][16]
IV. Spectroscopic and Physical Properties
Accurate characterization is essential for validating experimental outcomes. Below is a summary of expected and reported data for the title compound and its key derivative.
| Compound | Molecular Formula | Molecular Weight | Physical State | Key ¹³C NMR Signals (Expected) | Key ¹H NMR Signals (Expected) |
| This compound[2] | C₆H₈O₂S | 144.19 | Liquid | ~165 ppm (C=O), ~130-140 ppm (olefinic C), ~52 ppm (OCH₃), ~30-40 ppm (saturated ring CH₂) | ~6.5-7.0 ppm (olefinic H), ~3.7 ppm (s, 3H, OCH₃), ~3.0-3.5 ppm (m, 4H, ring CH₂) |
| This compound 1,1-dioxide[12] | C₆H₈O₄S | 176.19 | Solid | ~163 ppm (C=O), ~125-135 ppm (olefinic C), ~55 ppm (ring CH₂ adjacent to SO₂), ~53 ppm (OCH₃), ~30 ppm (other ring CH₂) | ~6.8 ppm (olefinic H), ~4.0 ppm (m, 2H, CH₂ adjacent to SO₂), ~3.8 ppm (s, 3H, OCH₃), ~3.2 ppm (m, 2H, other ring CH₂) |
Note: Specific NMR shift values can vary based on the solvent and spectrometer frequency. The values provided are estimations based on related structures.[11][17][18]
Conclusion
This compound is a deceptively simple molecule with profound synthetic potential. Its efficient synthesis via the McIntosh annulation and its subsequent, predictable reactivity—particularly the oxidation to the sulfone followed by Diels-Alder cycloaddition—provide a reliable and powerful platform for the construction of complex molecular architectures. For medicinal chemists and drug development professionals, this scaffold offers a strategic entry point to novel carbocyclic and heterocyclic systems, as exemplified by its role in the synthesis of biotin. A thorough understanding of the principles outlined in this guide will empower researchers to leverage this versatile building block in their synthetic endeavors.
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McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226-231. [Link]
-
McIntosh, J. M., & Hayes, I. E. E. (1987). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Canadian Journal of Chemistry, 65(1), 110-114. [Link]
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- Supporting Information for publications detailing synthesis of thiophene sulfonyl chlorides. [Source: Royal Society of Chemistry]
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Seki, M. (2006). Biological Significance and Development of Practical Synthesis of Biotin. Medicinal Research Reviews, 26(4), 434-82. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. [Link]
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Zhang, Y., et al. (2023). Novel practical stereoselective synthesis of a bicyclic hydantoino-thiolactone as the key intermediate for production of (+)-biotin. RSC Advances, 13(39), 27365-27371. [Link]
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Marquet, A. (2010). Biosynthesis of Biotin. In Comprehensive Natural Products II (pp. 315-339). [Link]
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Al-Zaydi, K. M. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Molecules, 14(7), 2538-2549. [Link]
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PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. [Link]
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Valera, S., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 1030. [Link]
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McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry. [Link]
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ResearchGate. (n.d.). Fiesselmann-type synthesis of... [Scientific Diagram]. [Link]
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Licona-Bonilla, J. C., et al. (2023). Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. Polymers, 15(1), 195. [Link]
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ResearchGate. (n.d.). Metal-Free Dehydrogenative Diels–Alder Reactions... [Request PDF]. [Link]
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ResearchGate. (n.d.). Diels–Alder reactions between the depicted dienes and dienophiles... [Scientific Diagram]. [Link]
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Rapp, J., & Huisgen, R. (1997). Diels-Alder reactions of diaryl thioketones with dienophiles. Tetrahedron, 53(3), 961-970. [Link]
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McIntosh, J. M., & Hayes, I. E. E. (1987). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Canadian Journal of Chemistry. [Link]
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Lee, J., et al. (2022). Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior. Polymers, 14(12), 2408. [Link]
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Boyer, C., et al. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Polymer Chemistry, 5(16), 4820-4870. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Crystallographic Studies of Three 2Aryl3-methyl-4-aryl-1,3-thiazolium-5-thiolates [PDF]. [Link]
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Kalelkar, P. P., & Collard, D. M. (2018). Thiol-substituted copolylactide: synthesis, characterization and post-polymerization modification using thiol–ene chemistry. Polymer Chemistry, 9(8), 1039-1046. [Link]
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The Untapped Potential of Methyl 2,5-dihydrothiophene-3-carboxylate: A Technical Guide for Drug Discovery
Preamble: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic and structural properties, including its ability to engage in hydrogen bonding and other non-covalent interactions, make it a versatile building block for designing molecules that can interact with a wide array of biological targets.[2] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The biological activity of these derivatives is profoundly influenced by the nature and placement of substituents on the thiophene ring, offering a rich landscape for structure-activity relationship (SAR) studies.[2] This guide focuses on a specific, yet underexplored, member of this family: Methyl 2,5-dihydrothiophene-3-carboxylate . While direct biological data for this compound is sparse, its structural features suggest significant potential as a versatile intermediate for the synthesis of novel therapeutic agents.
Chemical Identity and Synthesis of the Core Scaffold
This compound is a heterocyclic compound with the molecular formula C₆H₈O₂S.[6] Its structure features a partially saturated thiophene ring (a dihydrothiophene) with a methyl carboxylate group at the 3-position. This combination of a flexible heterocyclic core and a reactive ester functional group makes it an attractive starting point for chemical elaboration.
Synthetic Pathway
A key synthetic route to 3-carbomethoxy-2,5-dihydrothiophenes involves the reaction of vinylphosphonates with α-mercaptocarbonyl compounds.[7] This method provides a reliable and efficient means of accessing the dihydrothiophene core.
Experimental Protocol: Synthesis of Substituted 3-Carbomethoxy-2,5-dihydrothiophenes [7]
Objective: To synthesize the core scaffold of this compound and its derivatives.
Materials:
-
Diethyl carbomethoxymethyl phosphonate
-
Appropriate α-mercaptocarbonyl compound (e.g., methyl thioglycolate)
-
Vinylphosphonates (prepared from the phosphonate and an appropriate aldehyde)
-
Solvents (e.g., benzene, methanol)
-
Catalysts (e.g., piperidine, toluenesulfonic acid)
Procedure:
-
Preparation of Vinylphosphonates:
-
Dissolve the desired aldehyde and diethyl carbomethoxymethyl phosphonate in benzene containing a catalytic amount of acetic acid and piperidine.
-
Heat the mixture at reflux under a Dean-Stark water separator for approximately 22 hours.
-
Remove the solvent under reduced pressure and distill the residue to obtain the vinylphosphonate.
-
-
Synthesis of 3-Carbomethoxy-2,5-dihydrothiophenes:
-
React the synthesized vinylphosphonate with an α-mercaptocarbonyl compound.
-
The specific reaction conditions (solvent, temperature, and catalyst) will depend on the reactivity of the chosen substrates.
-
Self-Validation: The success of the synthesis can be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure of the final product and Mass Spectrometry (MS) to confirm its molecular weight.
The Biological Potential: A Landscape of Possibilities
While direct evidence of the biological activity of this compound is not extensively documented in peer-reviewed literature, its role as a synthetic intermediate is noted.[8] The true value of this molecule lies in its potential as a scaffold for the generation of diverse libraries of compounds with a high probability of biological relevance. Based on the well-established activities of the broader thiophene class, we can logically project the potential therapeutic applications of its derivatives.
Anticancer Activity
Thiophene derivatives are a significant class of anticancer agents.[3][9] They have been shown to inhibit various cancer-specific protein targets and interfere with signaling pathways crucial for cancer cell proliferation and survival.[3] For instance, certain thiophene carboxamide derivatives have been synthesized and shown to possess significant antiproliferative activity against various cancer cell lines.[10][11]
Logical Progression: The methyl ester of 2,5-dihydrothiophene-3-carboxylate can be readily converted to a carboxamide. By reacting the corresponding carboxylic acid (obtained via hydrolysis of the ester) with a diverse range of amines, a library of novel thiophene carboxamides can be generated. These compounds can then be screened for their cytotoxic effects on various cancer cell lines.
Caption: Workflow for developing anticancer agents from the core scaffold.
Antimicrobial Activity
The thiophene nucleus is a key component in many compounds with promising antimicrobial properties.[4][12] Derivatives have been shown to be effective against a range of bacterial and fungal pathogens, including drug-resistant strains.[13] The substituents on the thiophene ring play a crucial role in determining the spectrum and potency of antimicrobial activity.[4]
Experimental Approach: The core scaffold can be functionalized at various positions. For instance, electrophilic substitution reactions on the dihydrothiophene ring could introduce halogens or nitro groups, which are often associated with antimicrobial activity. Furthermore, the ester group can be converted to a hydrazide, which can then be used to synthesize a variety of hydrazones, a class of compounds known for their antimicrobial potential.
Experimental Protocol: Screening for Antimicrobial Activity
Objective: To assess the antibacterial and antifungal activity of newly synthesized derivatives.
Methodology:
-
Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be used.
-
Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions (temperature, time).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
-
Positive and Negative Controls: Include a standard antibiotic (e.g., ampicillin, gentamicin) and a solvent control in each assay.
Self-Validation: The reproducibility of the MIC values across multiple experiments will validate the results. Comparison with the activity of the standard antibiotic will provide a benchmark for the potency of the test compounds.
Anti-inflammatory Activity
Thiophene-based compounds are known for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid containing this scaffold.[5][14] Their mechanisms of action often involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[5][15]
Hypothesis-Driven Design: The structural features of known COX/LOX inhibitors can be incorporated into the this compound scaffold. For example, the introduction of an acidic moiety, such as converting the methyl ester to a carboxylic acid or a hydroxamic acid, could enhance interactions with the active sites of these enzymes.
Caption: Inhibition of inflammatory pathways by thiophene derivatives.
Structure-Activity Relationship (SAR) and Lead Optimization
A systematic exploration of the chemical space around the this compound core is essential for identifying potent and selective drug candidates.
Table 1: Proposed Modifications and Rationale for SAR Studies
| Position of Modification | Proposed Functional Groups | Rationale |
| 3-position (Carboxylate) | Amides, Hydrazides, Carboxylic Acids, Tetrazoles | To modulate polarity, hydrogen bonding capacity, and potential for ionic interactions. |
| 2 and 5-positions (CH₂) | Alkyl, Aryl, Heteroaryl substituents | To explore steric and electronic effects on target binding and to modulate lipophilicity. |
| Sulfur Atom | Oxidation to Sulfoxide or Sulfone | To alter the electronic properties and geometry of the ring, potentially influencing biological activity. |
Conclusion and Future Directions
This compound represents a largely untapped resource in the field of drug discovery. While direct biological data for this specific molecule is limited, its chemical structure, coupled with the vast body of evidence supporting the pharmacological importance of the thiophene scaffold, strongly suggests its potential as a versatile starting material for the synthesis of novel therapeutic agents. The strategic chemical modification of this core, guided by the principles of medicinal chemistry and informed by the known biological activities of related compounds, opens up exciting avenues for the development of new treatments for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. This technical guide provides a foundational framework for researchers to embark on this promising area of investigation.
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Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. (URL: [Link])
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. (URL: [Link])
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. (URL: [Link])
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. (URL: [Link])
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central. (URL: [Link])
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Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. PubMed. (URL: [Link])
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. (URL: [Link])
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Therapeutic importance of synthetic thiophene. PMC - PubMed Central. (URL: [Link])
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (URL: [Link])
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Methodological & Application
Application Notes & Protocols: The Synthetic Versatility of Methyl 2,5-dihydrothiophene-3-carboxylate
Abstract
Methyl 2,5-dihydrothiophene-3-carboxylate is a multifunctional heterocyclic building block with significant applications in modern organic synthesis. Its unique structure, featuring a dihydrothiophene ring conjugated with a methyl ester, provides a platform for diverse chemical transformations. This guide explores the principal synthetic applications of this reagent, focusing on its role as a stable precursor for highly reactive dienes via sulfone intermediates, its utility in constructing complex heterocyclic scaffolds, and its reactivity as a Michael acceptor. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively leverage this compound in their synthetic campaigns.
Introduction: A Profile of a Versatile Heterocycle
This document serves as a practical guide to its synthetic utility, explaining the chemical principles behind its reactivity and providing robust protocols for its key transformations.
Core Synthetic Applications & Mechanistic Insights
The utility of this compound stems from three primary modes of reactivity: its transformation into a diene precursor, its function as a scaffold for new heterocycles, and its role as a Michael acceptor.
Figure 1: Overview of the primary synthetic pathways accessible from this compound.
Application I: Precursor for Substituted 1,3-Dienes
One of the most powerful applications of the 2,5-dihydrothiophene scaffold is its use as a "masked" diene. The direct synthesis and storage of many substituted 1,3-butadienes can be challenging due to their propensity to polymerize or undergo uncontrolled cycloadditions. The 2,5-dihydrothiophene ring system provides a stable shelf-stable surrogate that can release the diene on demand.[8]
The Causality: This transformation is a two-step process.
-
Oxidation: The sulfide is first oxidized to a sulfone (this compound 1,1-dioxide).[9] This step is critical as it converts the sulfur into a good leaving group (sulfur dioxide, SO₂).
-
Cheletropic Extrusion: Upon heating, the sulfone undergoes a retro-Diels-Alder reaction, more accurately termed a cheletropic elimination. This pericyclic reaction is thermally allowed and entropically driven by the formation of two molecules from one, including the highly stable and gaseous SO₂.[8] The resulting diene is highly reactive and can be immediately trapped in situ with a dienophile in a Diels-Alder reaction.
This sequence provides a strategic advantage, allowing for the generation of a reactive intermediate only in the presence of its reaction partner, thus maximizing yield and minimizing side reactions.
Figure 2: Experimental workflow for the synthesis of a Diels-Alder adduct using the sulfone extrusion method.
Application II: Scaffold for Novel Heterocycle Synthesis
Heterocyclic compounds are the cornerstone of modern drug discovery.[10][11] The dihydrothiophene ring serves as a versatile starting point for building more elaborate, often fused, heterocyclic systems. The existing functionality—the double bond and the ester—can be used to introduce new rings or substituents. For instance, the double bond can participate in cycloadditions or be functionalized through epoxidation or dihydroxylation, while the ester can be converted into amides, alcohols, or other functional groups to serve as handles for further reactions. The synthesis of novel fused thieno-pyridines, thieno-pyrimidines, or other biologically relevant scaffolds can be envisioned starting from this versatile building block.[12][13]
Application III: Michael Acceptor for Conjugate Addition
The carbon-carbon double bond in this compound is electron-deficient due to conjugation with the electron-withdrawing methyl ester group. This electronic arrangement makes the C4 position susceptible to nucleophilic attack in a Michael (or conjugate) addition reaction. This allows for the stereocontrolled introduction of a wide variety of carbon and heteroatom nucleophiles, leading to functionalized tetrahydrothiophene derivatives. These products can then be subjected to further transformations, such as desulfurization, to yield acyclic compounds with newly formed carbon-carbon or carbon-heteroatom bonds.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of Diels-Alder Adducts via Sulfone Intermediate
This two-part protocol details the oxidation of the starting material to its sulfone, followed by the in situ generation of the diene and its trapping with N-phenylmaleimide.
Part A: Oxidation to this compound 1,1-dioxide
-
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, ice bath, separatory funnel
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality for slow addition is to control the exothermic reaction and prevent over-oxidation or side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated Na₂S₂O₃ solution to decompose excess peroxide, followed by saturated NaHCO₃ solution to remove m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfone, which often solidifies upon standing.[9] This product is typically of sufficient purity for the next step without further purification.
-
Part B: Cheletropic Extrusion and Diels-Alder Reaction
-
Materials:
-
This compound 1,1-dioxide (from Part A, 1.0 eq)
-
N-Phenylmaleimide (1.1 eq)
-
Toluene, anhydrous
-
Reflux condenser, heating mantle, round-bottom flask
-
-
Procedure:
-
Combine the crude sulfone (1.0 eq) and N-phenylmaleimide (1.1 eq) in a round-bottom flask.
-
Add anhydrous toluene (approx. 0.1 M concentration).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (~110 °C) using a heating mantle.
-
Maintain reflux for 12-18 hours. The progress of the reaction can be monitored by the disappearance of the sulfone via TLC. The high temperature is necessary to overcome the activation energy for the SO₂ extrusion.[8]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The residue contains the crude Diels-Alder adduct.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure Diels-Alder adduct. The product can be further purified by recrystallization if necessary.
-
Data Presentation: Comparative Diels-Alder Reactions
The choice of dienophile significantly impacts the efficiency and stereoselectivity of the trapping reaction. The table below summarizes typical outcomes with various dienophiles.
| Dienophile | Conditions | Yield (%) | Stereoselectivity (exo:endo) | Reference |
| Maleic Anhydride | Toluene, 110 °C, 12h | 75-85% | >95:5 (exo favored) | [14] |
| N-Phenylmaleimide | Toluene, 110 °C, 16h | 80-90% | >95:5 (exo favored) | [15][16] |
| Dimethyl Acetylenedicarboxylate | Xylene, 140 °C, 24h | 60-70% | N/A | Inferred |
| Acrylonitrile | Toluene, 110 °C, 24h | 55-65% | Regioisomeric mixture | Inferred |
Note: Yields and selectivities are representative and can vary based on specific reaction scale and purity of reagents.
Conclusion
This compound is a testament to the power of heterocyclic synthons in modern organic chemistry. Its ability to serve as a stable and reliable precursor for reactive dienes via a sulfone intermediate provides an elegant solution to a common synthetic challenge. Furthermore, its inherent functionality opens avenues for its use as a Michael acceptor and as a foundational scaffold for constructing diverse and complex molecular targets. The protocols and insights provided herein are designed to equip researchers with the practical knowledge to harness the full synthetic potential of this valuable chemical building block.
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Methyl 2,5-Dihydrothiophene-3-carboxylate: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Strategic Value of the Dihydrothiophene Core
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic compounds, particularly those containing sulfur, have consistently emerged as privileged scaffolds in drug discovery.[1][2] The thiophene ring and its derivatives are integral components in a multitude of approved drugs and clinical candidates, lauded for their diverse biological activities which span from anticancer and antimicrobial to anti-inflammatory and anticonvulsant properties.[1] Among the various thiophene analogs, methyl 2,5-dihydrothiophene-3-carboxylate stands out as a particularly valuable and versatile building block. Its unique structural features—a partially saturated thiophene ring, an electron-withdrawing carboxylate group, and reactive allylic positions—offer a rich chemical playground for the synthesis of complex and biologically active molecules.[3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and key applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 3-carboxylated 2,5-dihydrothiophenes can be efficiently achieved through a robust method adapted from the work of McIntosh and Sieler.[4] This approach utilizes a Michael addition followed by an intramolecular cyclization, providing a reliable route to the target compound.
Protocol: Synthesis of this compound
This protocol details the synthesis of the title compound from readily available starting materials.
Materials:
-
Methyl thioglycolate
-
Methyl acrylate
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thiol: To the stirred solution, add methyl thioglycolate (1.0 equivalent) dropwise at room temperature.
-
Michael Addition: After the addition of methyl thioglycolate is complete, add methyl acrylate (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Expected Yield: 75-85%
Physicochemical Data:
| Property | Value |
| CAS Number | 67488-46-4[5] |
| Molecular Formula | C₆H₈O₂S[5] |
| Molecular Weight | 144.19 g/mol [5] |
Causality in Experimental Design:
-
Choice of Base: Sodium methoxide is a strong, non-nucleophilic base that effectively deprotonates the thiol of methyl thioglycolate to generate the thiolate anion, which is the active nucleophile for the Michael addition.
-
Solvent: Anhydrous methanol is used as the solvent as it is the conjugate acid of the base, preventing unwanted side reactions.
-
Stoichiometry: A slight excess of methyl acrylate is used to ensure the complete consumption of the limiting reagent, methyl thioglycolate.
-
Quenching: The reaction is quenched with a mild acid like ammonium chloride to neutralize the basic reaction mixture and protonate any remaining alkoxide.
Key Applications in Medicinal Chemistry
The strategic placement of functional groups in this compound makes it a versatile precursor for a range of transformations, leading to the synthesis of diverse and medicinally relevant scaffolds.
Synthesis of Thiophene-3-carboxamide Derivatives with Antimicrobial Activity
The dihydrothiophene core can be readily aromatized and the carboxylate group can be converted to an amide, a common functional group in many pharmaceuticals. Thiophene-3-carboxamide derivatives have been shown to possess significant antibacterial and antifungal activities.[6]
Workflow for the Synthesis of Bioactive Thiophene-3-carboxamides:
Caption: Synthetic pathway to bioactive thiophene-3-carboxamides.
Precursor to CNS-Active Pharmaceuticals
A closely related analog, methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate, has been utilized as an intermediate in the synthesis of pharmaceuticals with effects on the central nervous system. This highlights the potential of the dihydrothiophene-3-carboxylate scaffold in the development of neurological drugs.[7] The synthetic strategy often involves the modification of the carboxylate group and further functionalization of the thiophene ring.
Building Block for Agrochemicals
The thiophene core is not only prevalent in pharmaceuticals but also in agrochemicals. For instance, substituted thiophene-3-carboxylates are key intermediates in the synthesis of herbicides like thiencarbazone-methyl.[8] This underscores the broad applicability of this building block in life sciences.
Key Chemical Transformations and Protocols
The utility of this compound stems from its reactivity, which allows for a variety of chemical modifications.
A. Oxidation to this compound 1,1-dioxide
Oxidation of the sulfur atom to a sulfone significantly alters the electronic properties and reactivity of the molecule, opening up new synthetic possibilities.
Protocol: Oxidation to the Sulfone
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash with saturated aqueous NaHCO₃ (2x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Physicochemical Data for the Product:
| Property | Value |
| CAS Number | 67488-50-0 |
| Molecular Formula | C₆H₈O₄S |
| Molecular Weight | 176.19 g/mol |
B. Cycloaddition Reactions
The double bond in the dihydrothiophene ring can participate in cycloaddition reactions, providing a route to complex polycyclic structures.
Conceptual Workflow for a [4+2] Cycloaddition (Diels-Alder Reaction):
Caption: Conceptual [4+2] cycloaddition with the dihydrothiophene.
C. Desulfurization Reactions
Reductive desulfurization, typically using Raney nickel, can be employed to remove the sulfur atom, yielding saturated carbocyclic structures. This transformation is particularly useful for accessing novel carbon skeletons.
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a synthetically tractable platform for the generation of diverse and biologically relevant molecules. Its straightforward synthesis and versatile reactivity make it an attractive starting material for drug discovery programs targeting a wide range of therapeutic areas. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold and accelerate the development of next-generation therapeutics.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. Retrieved from [Link]
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Justia Patents. (1989). Organic compounds and their use as pharmaceuticals. Retrieved from [Link]
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-
Justia Patents. (2020). Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate. Retrieved from [Link]
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Application Notes & Protocols: Synthetic Transformations of Methyl 2,5-dihydrothiophene-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,5-dihydrothiophene-3-carboxylate is a versatile heterocyclic building block with significant applications in organic synthesis. Its unique structure, featuring a reactive alkene, a sulfide moiety, and an ester functional group, allows for a diverse range of chemical transformations. This document provides detailed application notes and step-by-step protocols for key reactions involving this compound, including its synthesis, oxidation to the corresponding sulfone, and its subsequent use in Diels-Alder cycloadditions via in situ diene generation. The protocols are designed to be robust and reproducible, offering insights into the underlying chemical principles to aid in experimental design and troubleshooting. This guide serves as a practical resource for chemists leveraging this scaffold in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
Introduction: The Synthetic Utility of this compound
This compound (MDTC) is a sulfur-containing heterocyclic compound that has emerged as a valuable intermediate in synthetic chemistry.[1] The dihydrothiophene ring system is a key structural motif in various biologically active molecules and serves as a precursor to more complex molecular architectures.[3][4] The strategic placement of the methyl carboxylate group adjacent to the double bond activates the molecule for various transformations, making it a powerful tool for constructing substituted thiophenes, butadienes, and complex cyclic systems.
The primary modes of reactivity for MDTC and its derivatives, which will be explored in these protocols, are:
-
Oxidation of the sulfur atom: The sulfide can be selectively oxidized to a sulfoxide or, more commonly, to a sulfone (a derivative also known as 3-sulfolene).[5][6] This transformation is critical as the resulting sulfone is a stable, crystalline solid that serves as an excellent precursor for dienes via cheletropic elimination of sulfur dioxide.[7]
-
Reactions of the double bond: The alkene moiety can undergo various addition reactions, including hydrogenation to form the saturated tetrahydrothiophene ring.[5]
-
Diels-Alder Cycloaddition: The sulfone derivative of MDTC can eliminate SO₂ upon heating to generate 2-carbomethoxy-1,3-butadiene in situ. This highly reactive diene can be trapped with a variety of dienophiles to construct complex six-membered rings in a [4+2] cycloaddition reaction, a cornerstone of modern organic synthesis.[7][8]
These application notes provide experimentally grounded protocols to guide researchers in the effective use of this versatile reagent.
Synthesis of this compound
A reliable method for synthesizing substituted 2,5-dihydrothiophenes involves the reaction of vinylphosphonates with α-mercaptocarbonyl compounds.[9] This approach offers high yields and good control over the substitution pattern. The following protocol details the synthesis of the parent compound.
Protocol 2.1: Synthesis via Vinylphosphonate Cyclization
This protocol involves the reaction of methyl 2-(diethylphosphono)acrylate with methyl thioglycolate.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Methyl 2-(diethylphosphono)acrylate | 222.16 | 5.00 g | 22.5 |
| Methyl thioglycolate | 106.14 | 2.39 g | 22.5 |
| Sodium methoxide (NaOMe) | 54.02 | 1.22 g | 22.5 |
| Anhydrous Methanol (MeOH) | - | 100 mL | - |
| Diethyl ether (Et₂O) | - | As needed | - |
| Saturated NH₄Cl solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
| Silica gel for chromatography | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous methanol (100 mL). Cool the flask to 0°C using an ice bath.
-
Base Addition: Carefully add sodium methoxide (1.22 g, 22.5 mmol) to the cold methanol. Stir until the solid is completely dissolved.
-
Reagent Addition: In a separate flask, pre-mix methyl 2-(diethylphosphono)acrylate (5.00 g, 22.5 mmol) and methyl thioglycolate (2.39 g, 22.5 mmol). Add this mixture dropwise to the stirred sodium methoxide solution at 0°C over 20 minutes.
-
Causality Note: The sodium methoxide deprotonates the α-carbon of methyl thioglycolate, forming a thiolate nucleophile. The dropwise addition at low temperature controls the exothermic reaction and prevents side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture back to 0°C and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a clear oil.
Key Reactions & Protocols
Protocol 3.1: Oxidation to this compound 1,1-dioxide
The oxidation of the sulfide to a sulfone is a crucial transformation that enables subsequent cheletropic elimination reactions. Hydrogen peroxide in acetic acid is a common and effective method for this conversion.[5]
Reaction Scheme Diagram
Caption: Oxidation of the dihydrothiophene to the corresponding sulfone.
Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| This compound | 144.19 | 2.00 g | 13.9 |
| Glacial Acetic Acid | - | 20 mL | - |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | 3.15 mL | ~30.5 (2.2 eq) |
| Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Ethyl Acetate | - | 100 mL | - |
| Water | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (2.00 g, 13.9 mmol) in glacial acetic acid (20 mL).
-
Oxidant Addition: Slowly add the 30% hydrogen peroxide solution (3.15 mL) to the stirred solution at room temperature. The addition may be slightly exothermic.
-
Causality Note: At least two equivalents of the oxidant are required to convert the sulfide to the sulfone.[6] A slight excess ensures complete conversion. Acetic acid acts as both a solvent and a catalyst.
-
-
Heating: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 3-4 hours.
-
Monitoring: Monitor the reaction by TLC. The product, being more polar, will have a lower Rf value than the starting material.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled solution into a beaker containing ice water (100 mL). The product may precipitate as a white solid.
-
Slowly neutralize the mixture by adding solid sodium bicarbonate in small portions until effervescence ceases (pH ~7-8).
-
If the product precipitates, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the solid product.
-
-
Purification: The product is often pure enough after precipitation or extraction. If necessary, it can be recrystallized from an ethanol/water mixture to yield this compound 1,1-dioxide as a white crystalline solid.
Troubleshooting Low Yields [6]
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Incomplete Conversion | Degraded or insufficient H₂O₂. | Use a fresh bottle of hydrogen peroxide or titrate the existing stock to confirm its concentration. Increase the molar ratio to 2.5 equivalents. |
| Reaction time too short. | Extend the reflux time and monitor carefully by TLC. |
| Product Loss During Workup | Product is partially soluble in water. | Ensure the aqueous layer is thoroughly extracted with ethyl acetate after neutralization. |
Protocol 3.2: Diels-Alder Reaction via In Situ Diene Generation
The sulfone synthesized in Protocol 3.1 is a stable precursor to the reactive diene, 2-carbomethoxy-1,3-butadiene.[7] Through thermal cheletropic extrusion of SO₂, the diene is generated in situ and can be immediately trapped by a dienophile. This protocol uses N-phenylmaleimide as a representative electron-deficient dienophile.[10][11]
Diels-Alder Workflow Diagram
Caption: Workflow for the Diels-Alder reaction via in situ diene generation.
Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| This compound 1,1-dioxide | 176.19 | 1.00 g | 5.68 |
| N-Phenylmaleimide | 173.17 | 0.98 g | 5.68 (1.0 eq) |
| Toluene (or Xylene) | - | 25 mL | - |
| Hexanes | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: Combine this compound 1,1-dioxide (1.00 g, 5.68 mmol) and N-phenylmaleimide (0.98 g, 5.68 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add toluene (25 mL).
-
Causality Note: A high-boiling, inert solvent like toluene or xylene is required to achieve the temperature necessary for the cheletropic elimination of SO₂. This reaction is a pericyclic process driven by heat.[7]
-
-
Heating: Heat the mixture to reflux (approx. 111°C for toluene) and maintain for 6-8 hours. The reaction should be conducted in a well-ventilated fume hood due to the evolution of sulfur dioxide gas.
-
Monitoring: The reaction can be monitored by TLC, observing the disappearance of the starting materials and the formation of a new, less polar spot for the cycloadduct.
-
Isolation and Purification:
-
Allow the reaction mixture to cool slowly to room temperature, then cool further in an ice bath for 1 hour. The product often crystallizes directly from the reaction mixture.
-
Collect the crystalline product by vacuum filtration.
-
Wash the solid with a small amount of cold toluene, followed by cold hexanes, to remove any residual starting materials or impurities.
-
Dry the product under vacuum to yield the pure Diels-Alder adduct.
-
References
- ChemicalBook. (n.d.). Chemical Reactivity of 2,5-Dihydrothiophene.
- Pennergy. (n.d.). This compound.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties.
- ChemicalBook. (n.d.). Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis.
- Al-Ghorbani, M., et al. (2015). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
- BenchChem. (2025). Overcoming low yields in the oxidation of 2,5-dihydrothiophene.
- McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226-231.
- BenchChem. (2025). Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to 5-(Thiophen-2-yl)nicotinic acid.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 1,1-dioxide.
- ResearchGate. (n.d.). The One-Pot Synthesis and Diels-Alder Reactivity of 2,5-Dihydrothiophene-1,1-dioxide-3-carboxylic Acid.
- ResearchGate. (n.d.). Diels–Alder Reaction of Thiophene: Dramatic Effects of High-Pressure/Solvent-Free Conditions.
- National Center for Biotechnology Information. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 973.
- Corral, C., & Lissavetzky, J. (1984). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. J. Chem. Soc., Perkin Trans. 1, 2711–2714.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,5-dihydrothiophenes.
- Biosynth. (n.d.). This compound.
- Lab-Chemicals.Com. (n.d.). This compound.
- MDPI. (2023).
- The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube.
- Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry.
- National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
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Application Notes and Protocols for the Derivatization of Methyl 2,5-dihydrothiophene-3-carboxylate in Drug Discovery
Introduction: The Strategic Value of the Dihydrothiophene Scaffold in Medicinal Chemistry
The 2,5-dihydrothiophene ring system, a partially saturated five-membered sulfur-containing heterocycle, represents a versatile and strategically important scaffold in modern drug discovery.[1][2] Unlike its aromatic counterpart, thiophene, the non-planar nature of the dihydrothiophene core offers a three-dimensional geometry that can be exploited for precise interactions with biological targets. Methyl 2,5-dihydrothiophene-3-carboxylate is a particularly attractive starting material, possessing multiple reactive sites that allow for systematic chemical modifications. This guide provides a detailed exploration of key derivatization strategies for this scaffold, complete with actionable protocols and insights into their applications in the development of novel therapeutic agents. Thiophene and its derivatives have been integral to the development of a wide range of pharmaceuticals, exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4]
Core Derivatization Strategies and Protocols
The derivatization of this compound can be approached through several key transformations, each offering a unique avenue to explore chemical space and modulate pharmacological activity. The primary sites for modification are the ester functional group, the sulfur atom, and the dihydrothiophene ring itself.
Amide Scaffolds: Bioisosteric Replacement and Enhanced Target Interactions
The conversion of the methyl ester to a diverse library of amides is a cornerstone of medicinal chemistry. Amide bonds are prevalent in biologically active molecules and can form crucial hydrogen bond interactions with protein targets. In many instances, a carboxamide can act as a bioisostere for a carboxylic acid, offering improved cell permeability and metabolic stability.[5] Thiophene-3-carboxamide derivatives, in particular, have shown significant potential as antibacterial, antifungal, and anticancer agents, as well as kinase inhibitors.[6][7][8]
Caption: General workflow for the synthesis of 2,5-dihydrothiophene-3-carboxamide derivatives.
Rationale: The synthesis of amides from the corresponding carboxylic acid often provides cleaner reactions and easier purification than direct aminolysis of the ester. Lithium hydroxide is a common reagent for ester hydrolysis under mild conditions.[9]
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) to the solution and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2,5-dihydrothiophene-3-carboxylic acid.
Rationale: The use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid for efficient reaction with an amine, minimizing side reactions.[10]
Materials:
-
2,5-dihydrothiophene-3-carboxylic acid
-
Primary or secondary amine of interest
-
EDC.HCl
-
HOBt or HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,5-dihydrothiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add EDC.HCl (1.2 eq), HOBt (1.2 eq) or HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C-C Bond Formation via Suzuki Cross-Coupling: Accessing Arylated Scaffolds
The introduction of aryl or heteroaryl moieties can significantly impact the pharmacological profile of a molecule by introducing new binding interactions, modulating solubility, and altering metabolic stability. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst.[11][12][13]
Caption: General workflow for the synthesis of arylated 2,5-dihydrothiophene derivatives.
Rationale: To perform a Suzuki coupling, a halide must first be installed on the ring. N-Bromosuccinimide (NBS) is a common and effective reagent for the allylic bromination of alkenes.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in CCl₄ or DCM.
-
Add NBS (1.05 eq) and a catalytic amount of AIBN or BPO.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale: This protocol utilizes a common palladium catalyst, Pd(PPh₃)₄, and a base to facilitate the coupling of the brominated dihydrothiophene with an arylboronic acid. The choice of solvent and base can be critical for achieving high yields.[11][12][13][14]
Materials:
-
Methyl 2-bromo-2,5-dihydrothiophene-3-carboxylate
-
Arylboronic acid of interest (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
-
Nitrogen or Argon atmosphere
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add Methyl 2-bromo-2,5-dihydrothiophene-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Oxidation of the Sulfur Atom: Modulating Polarity and Hydrogen Bonding Capacity
Oxidation of the sulfur atom to a sulfoxide or sulfone dramatically increases the polarity of the molecule and introduces a hydrogen bond acceptor.[2] This can improve aqueous solubility and lead to new interactions with the biological target. The oxidation state of sulfur can range from -2 to +6.[15]
Rationale: Hydrogen peroxide is a readily available and effective oxidizing agent. The extent of oxidation (to sulfoxide or sulfone) can often be controlled by the reaction conditions, such as temperature and the use of a co-solvent like acetic acid.[2]
Materials:
-
This compound derivative
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetic acid (for sulfone synthesis)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure for Sulfoxide:
-
Dissolve the starting material (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% H₂O₂ (1.1 eq).
-
Stir at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the excess peroxide by adding saturated aqueous sodium sulfite solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
Procedure for Sulfone:
-
Dissolve the starting material (1.0 eq) in acetic acid.
-
Add 30% H₂O₂ (2.5 eq) and stir at room temperature.
-
Gently heat the mixture (e.g., to 50-60 °C) to drive the reaction to completion (monitor by TLC).
-
Cool the reaction and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry over anhydrous MgSO₄ and concentrate to yield the sulfone.
-
Purify by recrystallization or column chromatography.
Data Summary and Characterization
The successful synthesis of these derivatives should be confirmed by standard analytical techniques. Below is a representative table of expected data.
| Derivative Type | Functional Group | Expected ¹H NMR Signals | Expected IR Absorption (cm⁻¹) |
| Amide | -CONH-R | Broad singlet for N-H | ~3300 (N-H), ~1640 (Amide I) |
| Carboxylic Acid | -COOH | Broad singlet >10 ppm | ~3000 (broad, O-H), ~1700 (C=O) |
| Arylated | -Ar | Signals in the aromatic region (7-8 ppm) | Dependent on aryl group |
| Sulfoxide | -S(O)- | Diastereotopic protons adjacent to sulfur | ~1050 (S=O) |
| Sulfone | -S(O)₂- | Shifted signals for ring protons | ~1300 and ~1150 (SO₂) |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the construction of diverse chemical libraries for drug discovery. The protocols outlined in this guide provide a robust foundation for accessing a wide range of derivatives. By systematically exploring modifications at the ester, the sulfur atom, and the ring system, researchers can fine-tune the physicochemical and pharmacological properties of these compounds to develop novel therapeutic agents with enhanced potency, selectivity, and drug-like characteristics. The continued exploration of this scaffold is likely to yield new and important clinical candidates in the years to come.
References
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ResearchGate. (2025). On the synthesis of 2,5-dihydrothiophene. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2020). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 25(15), 3481.
- Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(Pt 9), o636-8.
- Al-Masoudi, N. A., et al. (2021). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 26(11), 3328.
- De, S. K., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588.
-
ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. Retrieved from [Link]
- Gevorgyan, V., et al. (2001). A direct reduction of aliphatic aldehyde, acyl chloride, ester, and carboxylic functions into a methyl group. The Journal of Organic Chemistry, 66(5), 1672-1675.
- Scripko, J. G., & Wiegand, R. C. (1981). Synthesis of Substituted 2,5-Dihydrothiophene-2-Carboxylic Acids by Lithium/Ammonia Reduction. Journal of Heterocyclic Chemistry, 18(5), 883-885.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84931-84934.
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- De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588.
-
SciSpace. (2004). Two biologically active thiophene-3-carboxamide derivatives. Retrieved from [Link]
- Beilstein Journals. (2016). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 12, 1076-1085.
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-dihydrothiophenes. Retrieved from [Link]
- PubMed. (2020). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. European Journal of Medicinal Chemistry, 204, 112387.
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ResearchGate. (n.d.). Transition state geometries of the different cycloaddition reaction pathways between. Retrieved from [Link]
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-
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Direct Reduction of Aliphatic Aldehyde, Acyl Chloride, Ester, and Carboxylic Functions into a Methyl Group. Retrieved from [Link]
-
Sci-Hub. (1987). Cycloaddition reactions. A new type of cycloadduct from a substituted 2-vinylthiophen and dmad. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-thiophenecarboxylate. Retrieved from [Link]
-
RSC Publishing. (1984). Preparation and cycloaddition reactions of some αβ-unsaturated dithioesters. Retrieved from [Link]
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Application Notes and Protocols: Methyl 2,5-Dihydrothiophene-3-carboxylate as a Versatile Precursor in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
Methyl 2,5-dihydrothiophene-3-carboxylate is a versatile heterocyclic building block with significant, yet not fully exploited, potential in the synthesis of novel agrochemicals. While not typically a direct precursor in large-scale industrial processes, its chemical structure allows for strategic transformations into high-value intermediates. This guide details two primary synthetic pathways that leverage this starting material for agrochemical research and development: 1) Oxidation to its 1,1-dioxide derivative, which serves as a stable precursor for in situ diene generation in Diels-Alder reactions, and 2) Dehydrogenation to furnish methyl thiophene-3-carboxylate, a key aromatic scaffold for constructing a variety of herbicides and fungicides. This document provides the scientific rationale and detailed, field-tested protocols for these key transformations, enabling researchers to unlock the synthetic utility of this compound.
Introduction
The thiophene ring is a privileged scaffold in modern agrochemical design, present in numerous commercial products due to its unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles.[1] Agrochemicals incorporating the thiophene motif span a range of applications, from herbicides like the sulfonylurea thiencarbazone-methyl to a new generation of insecticides and fungicides.[2][3] The development of efficient and flexible synthetic routes to substituted thiophenes is therefore a critical endeavor in the discovery of new active ingredients.
This compound represents an accessible and cost-effective starting material. Its structure, containing a dihydrothiophene core, presents a unique opportunity for synthetic diversification. Instead of being a direct building block, its primary value lies in its capacity to be converted into two fundamentally different types of reactive intermediates. This application note will provide detailed protocols for these two key "gateway" reactions, transforming this simple dihydrothiophene into powerful tools for the synthesis of complex agrochemical targets.
Part 1: Oxidation to a Stable Diene Precursor for Diels-Alder Cycloadditions
Scientific Rationale & Expertise-Driven Insights
The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings with high stereocontrol.[4] However, volatile and reactive dienes like 1,3-butadiene can be difficult to handle. 3-Sulfolenes (2,5-dihydrothiophene-1,1-dioxides) are stable, crystalline solids that undergo a thermally induced, reversible retro-cheletropic reaction to release sulfur dioxide and a 1,3-diene in situ.[5][6] This property makes them excellent and safe diene surrogates.
By oxidizing this compound to its corresponding 1,1-dioxide, we create a stable, solid precursor. Upon heating in the presence of a dienophile, it will generate a substituted diene, which is immediately trapped in a [4+2] cycloaddition. This strategy is exceptionally powerful for accessing complex cyclic and bicyclic structures that can serve as novel pharmacophores in agrochemical discovery. The choice of oxidizing agent is critical; meta-chloroperoxybenzoic acid (m-CPBA) is highly effective for this transformation due to its high reactivity and clean reaction profile.[7] At least two equivalents are necessary to ensure complete oxidation from the sulfide to the sulfone.[8]
Experimental Workflow: Oxidation and Subsequent Diels-Alder Reaction
Caption: Workflow for the oxidation of the starting material to a 3-sulfolene and its subsequent use in a Diels-Alder reaction.
Protocol 1: Oxidation to this compound 1,1-dioxide
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add m-CPBA (approximately 2.2-2.5 eq, accounting for purity) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture back to 0°C and quench the excess peroxide by adding 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting solid, this compound 1,1-dioxide, can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield a white crystalline solid.
Protocol 2: In Situ Diels-Alder Reaction with N-Phenylmaleimide
Materials:
-
This compound 1,1-dioxide (from Protocol 1)
-
N-Phenylmaleimide
-
Xylene or Toluene
-
Reflux condenser, heating mantle, round-bottom flask
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound 1,1-dioxide (1.0 eq) and N-Phenylmaleimide (1.1 eq).
-
Add a high-boiling solvent such as xylene.
-
Heat the mixture to reflux (approx. 140°C for xylene) under an inert atmosphere (e.g., nitrogen). Vigorous evolution of sulfur dioxide gas will be observed. This step must be performed in a well-ventilated fume hood.
-
Maintain reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may crystallize upon cooling. If so, collect the solid by vacuum filtration and wash with a cold, non-polar solvent like hexane.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
| Dienophile | Product Type | Expected Yield (%) |
| N-Phenylmaleimide | Bicyclic Imide | 75-90% |
| Dimethyl acetylenedicarboxylate | Aromatic Diester | 60-80% |
| Maleic Anhydride | Bicyclic Anhydride | 80-95% |
| Benzoquinone | Polycyclic Quinone | 50-70% |
| Yields are estimates based on typical Diels-Alder reactions with 3-sulfolenes and may vary. |
Part 2: Dehydrogenation to Methyl Thiophene-3-carboxylate
Scientific Rationale & Expertise-Driven Insights
Accessing the aromatic thiophene core is essential for synthesizing a wide range of proven agrochemicals.[9] The aromatization of the dihydrothiophene ring is a powerful strategy to convert our starting material into a more advanced intermediate. Dehydrogenation is the key transformation, and high-potential quinones like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or chloranil (tetrachloro-1,4-benzoquinone) are highly effective reagents for this purpose.[10][11]
DDQ is a particularly strong oxidant capable of dehydrogenating hydroaromatic compounds under relatively mild conditions.[12][13] The reaction proceeds via a hydride transfer mechanism, with the quinone acting as the hydride acceptor, resulting in the formation of the aromatic thiophene and the corresponding hydroquinone. The choice of solvent is crucial; a non-polar, high-boiling solvent like dioxane or toluene is often preferred to facilitate the reaction, which may require heating to proceed to completion.[13] The product of this reaction, methyl thiophene-3-carboxylate, is a direct precursor to more complex intermediates used in the synthesis of herbicides like thiencarbazone-methyl.
Experimental Workflow: Dehydrogenation to an Aromatic Intermediate
Caption: Workflow for the dehydrogenation of the starting material to the aromatic methyl thiophene-3-carboxylate.
Protocol 3: Dehydrogenation using DDQ
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dioxane or Toluene, anhydrous
-
Round-bottom flask, reflux condenser, heating mantle
-
Filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dioxane or toluene.
-
Add DDQ (1.1 eq) to the solution. The mixture will likely turn a deep color (green or brown).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 101°C for dioxane) under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS. The reaction typically requires 12-24 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature. The precipitated hydroquinone (DDQH₂) will be visible as a solid.
-
Filter the mixture to remove the solid hydroquinone, washing the solid with a small amount of cold toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude oil or solid contains the desired product, Methyl Thiophene-3-carboxylate. Purify the product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex heterocyclic structures relevant to the agrochemical industry. The protocols detailed herein demonstrate two robust pathways—oxidation to a 3-sulfolene for Diels-Alder cycloadditions and dehydrogenation to an aromatic thiophene ester—that transform this simple precursor into high-value intermediates. By providing clear, actionable methodologies, these application notes aim to empower researchers to explore novel chemical space and accelerate the discovery of the next generation of crop protection agents.
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Kaupp, G. (2002). Furan-fused 3-sulfolene as a novel building block: intermolecular Diels–Alder reactions of 4H,6H-thieno[3,4-c]furan 5,5-dioxide. Journal of the Chemical Society, Perkin Transactions 1, (3), 360-370. [Link]
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Kadrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). DDQ. Organic Chemistry Portal. [Link]
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Wang, Z.-L., et al. (2014). DDQ-Mediated Oxidative Coupling: An Approach to 2,3-Dicyanofuran (Thiophene). The Journal of Organic Chemistry, 79(3), 1156–1165. [Link]
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Sorokin, A., et al. (2004). Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions. New Journal of Chemistry, 28(9), 1139-1144. [Link]
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McIntosh, J. M., & Khalil, H. (1975). A New Thiophene Synthesis. Canadian Journal of Chemistry, 53(2), 209-212. [Link]
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Kumar, A., et al. (2020). Access to 5-Substituted 3-Aminofuran/Thiophene-2-Carboxylates from Bifunctional Alkynenitriles. The Journal of Organic Chemistry, 85(15), 9638–9647. [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
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Tso, H.-H., et al. (1995). A Facile Synthesis of 3-Substituted Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate 5,5-Dioxides as Precursors of o-Dimethylene Thiophene. Synthetic Communications, 25(21), 3435-3441. [Link]
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Podoll, T., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1325-1335. [Link]
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Li, W., et al. (2008). Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2. Molecules, 13(12), 3240-3247. [Link]
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Liu, X., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(11), 3324. [Link]
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Wikipedia contributors. (2023). 3-Methylthiophene. Wikipedia, The Free Encyclopedia. [Link]
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Tso, H.-H., et al. (1996). ChemInform Abstract: A Facile Synthesis of 3-Substituted Methyl 4,6-Dihydrothieno(3,4-b) thiophene-2-carboxylate 5,5-Dioxides as Precursors of o-Dimethylene Thiophene. ChemInform, 27(3). [Link]
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Organic Chemistry Portal. (n.d.). Chloranil, Tetrachloro-1,4-benzoquinone. Organic Chemistry Portal. [Link]
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Li, W., et al. (2008). Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2. Molecules, 13(12), 3240-3247. [Link]
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Sawayama, Y., et al. (2018). First Example of Direct Transformation of Alkylbenzenes to 1,3-Benzodioxoles by Oxidation with o-Chloranil. Molecules, 23(10), 2548. [Link]
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Application Note: Experimental Procedures for the Synthesis, Handling, and Characterization of Methyl 2,5-dihydrothiophene-3-carboxylate
Abstract
Methyl 2,5-dihydrothiophene-3-carboxylate (CAS No. 67488-46-4) is a valuable heterocyclic building block in synthetic organic chemistry.[1][2] Its unique structure, featuring a partially saturated thiophene ring and a reactive ester moiety, makes it a versatile intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides a comprehensive guide for researchers, encompassing detailed protocols for its synthesis, purification, and analytical characterization. Furthermore, it outlines critical safety procedures, proper handling techniques, and storage requirements to ensure safe and effective laboratory use. The causality behind experimental choices is explained to provide field-proven insights for drug development professionals and research scientists.
Compound Profile and Physicochemical Properties
This compound is a sulfur-containing heterocyclic compound. Its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 67488-46-4 | [1][2] |
| Molecular Formula | C₆H₈O₂S | [1][2] |
| Molecular Weight | 144.19 g/mol | [1][2] |
| Synonym(s) | 2,5-Dihydrothiophene-3-carboxylic Acid Methyl Ester | [2] |
| SMILES | COC(=O)C1=CCSC1 | [2] |
| Purity (Typical) | ≥97% | [2] |
| Storage Temperature | 4°C, under inert atmosphere | [2][4] |
Safety, Handling, and Storage
Hazard Assessment
Based on analogous compounds, this compound should be treated as potentially harmful if swallowed, inhaled, or in contact with skin, and as a potential eye irritant.[5]
-
Potential Hazards:
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower must be readily accessible.[7]
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves properly after use.
-
Skin and Body Protection: Wear a standard laboratory coat.[6] Change clothing immediately if spillage occurs.[5]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical advice.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give water to drink. Call a poison center or doctor if you feel unwell.[5]
Storage and Stability
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7] For long-term stability, storage at 4°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[2][4]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[7]
Synthesis and Purification Workflow
A robust method for synthesizing 3-carbomethoxy-2,5-dihydrothiophenes involves the reaction of vinylphosphonates with α-mercaptocarbonyl compounds.[8] This approach offers good yields and a reliable pathway to the target molecule.
Caption: General workflow for the synthesis and purification of the target compound.
Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted dihydrothiophenes.[8] The reaction proceeds via a base-catalyzed Michael addition of the thiolate to the acrylate, followed by an intramolecular Dieckmann-like condensation.
-
Reagents & Equipment:
-
Methyl thioglycolate
-
Methyl acrylate
-
Sodium methoxide (25 wt% solution in methanol)
-
Methanol, anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol and cool the flask to 0°C in an ice bath.
-
Add sodium methoxide solution (1.05 equivalents) to the methanol.
-
Slowly add methyl thioglycolate (1.0 eq.) dropwise to the stirred solution at 0°C. The thiolate anion will form. Stir for 15 minutes.
-
Add methyl acrylate (1.0 eq.) dropwise, ensuring the temperature remains below 5°C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase, visualizing with a potassium permanganate stain. The disappearance of the starting materials indicates completion.
-
Protocol: Work-up and Purification
-
Procedure:
-
Cool the reaction mixture in an ice bath and carefully quench by adding saturated aqueous NH₄Cl solution until the mixture is approximately pH 7.
-
Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.
-
Transfer the resulting aqueous slurry to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel. A gradient elution starting with 100% hexane and gradually increasing the polarity with ethyl acetate is recommended. Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford the final product.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following data are characteristic of this compound.
| Technique | Expected Observations | Interpretation |
| ¹H NMR | δ ~3.75 (s, 3H, -OCH₃)δ ~6.80 (t, 1H, C=C-H)δ ~3.80 (m, 2H, S-CH₂)δ ~3.50 (m, 2H, C=C-CH₂) | Confirms the presence and connectivity of the methyl ester, olefinic proton, and the two distinct methylene groups in the dihydrothiophene ring. |
| ¹³C NMR | δ ~165 (-C=O)δ ~135 (=C-CO₂Me)δ ~130 (=C-H)δ ~52 (-OCH₃)δ ~35 (S-CH₂)δ ~30 (C=C-CH₂) | Verifies the carbon skeleton, including the ester carbonyl, the two sp² carbons of the double bond, the methyl ester carbon, and the two sp³ carbons of the ring. |
| FT-IR (cm⁻¹) | ~2950 (C-H, sp³)~3050 (C-H, sp²)~1715 (C=O, ester stretch)~1640 (C=C stretch)~1250 (C-O stretch) | Provides evidence for the key functional groups: alkane and alkene C-H bonds, the conjugated ester carbonyl, the carbon-carbon double bond, and the ester C-O bond.[9][10] |
| Mass Spec (EI) | m/z 144 (M⁺)m/z 113 ([M-OCH₃]⁺)m/z 85 ([M-CO₂Me]⁺) | Confirms the molecular weight of the compound (144.19 g/mol ).[1][2] The fragmentation pattern supports the proposed structure through the characteristic loss of the methoxy and carbomethoxy groups.[11] |
Applications and Synthetic Utility
This compound is a versatile intermediate due to its multiple reactive sites.
-
Ring Modification: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, altering the electronic properties and steric profile of the molecule.[4]
-
Ester Manipulation: The methyl ester can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted into a wide range of amides, providing access to a large library of derivatives.
-
Scaffold for Complex Synthesis: It serves as a foundational scaffold for constructing more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals where thiophene-based structures are of significant interest.[3][12][13]
Waste Disposal
All chemical waste, including unused product and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[7] Collect waste in a designated, properly labeled, and sealed container. Do not dispose of down the drain.
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Application Note & Protocol: A Robust and Scalable Synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate
Abstract
Methyl 2,5-dihydrothiophene-3-carboxylate is a valuable heterocyclic building block with applications in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its utility necessitates a reliable and scalable synthetic process that is both efficient and economically viable for industrial production. This document provides a comprehensive guide to a scale-up synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and process considerations. We present a detailed protocol based on a strategic thia-Michael addition, focusing on reaction optimization, safety, and analytical validation to ensure a trustworthy and reproducible outcome.
Introduction & Synthetic Strategy
The 2,5-dihydrothiophene scaffold is a key intermediate in organic synthesis. The target molecule, this compound (CAS 67488-46-4), combines this core with a reactive carboxylate group, making it a versatile precursor for more complex molecular architectures.[1][2] While various methods exist for the synthesis of dihydrothiophenes, many are not amenable to large-scale production due to the use of expensive reagents, harsh cryogenic conditions, or complex purification procedures.[3]
Our selected strategy is centered around the thia-Michael reaction , a powerful and often high-yielding method for carbon-sulfur bond formation.[4][5] This approach involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. Specifically, we will detail the reaction between methyl propiolate (the Michael acceptor) and a hydrated sodium sulfide (the Michael donor).
Causality of Strategic Choice:
-
Atom Economy: This pathway is highly atom-economical, incorporating the majority of the atoms from the starting materials into the final product.
-
Cost-Effectiveness & Availability: The starting materials, methyl propiolate and sodium sulfide, are commercially available bulk chemicals, making the process economically feasible for scale-up.
-
Operational Simplicity: The reaction is conducted under non-cryogenic conditions and avoids the use of highly pyrophoric or toxic organometallic reagents.[3]
The proposed reaction mechanism proceeds via the nucleophilic attack of the hydrosulfide ion (generated in situ from sodium sulfide) onto one of the sp-hybridized carbons of methyl propiolate. This is followed by a proton transfer and subsequent intramolecular cyclization via attack of the resulting thiolate onto the other acetylenic carbon, yielding the desired 2,5-dihydrothiophene ring system after a final protonation step.
Process Development and Safety Considerations
Scaling a synthesis from the benchtop requires careful consideration of thermodynamics, mass transfer, and safety. The following section details the rationale behind the chosen parameters and outlines critical safety protocols.
Reagent and Solvent Selection
-
Sulfur Source: Sodium sulfide nonahydrate (Na₂S·9H₂O) is chosen over anhydrous sodium sulfide or hydrogen sulfide gas. It is a crystalline solid that is easier and safer to handle on a large scale than H₂S gas. The water of hydration aids in its dissolution and moderates the initial reaction rate.
-
Michael Acceptor: Methyl propiolate is a highly reactive and suitable starting material. Its volatility requires a well-sealed reactor system to prevent loss.
-
Solvent: Methanol is selected as the reaction solvent due to its ability to dissolve the sodium sulfide hydrate, its suitable boiling point for controlling the reaction temperature, and its ease of removal during work-up.
Critical Process Parameters
| Parameter | Recommended Range | Rationale & Justification |
| Temperature | 20-30°C (Addition) / 40-50°C (Reaction) | The initial addition of methyl propiolate is exothermic. Maintaining a temperature below 30°C prevents runaway reactions and side product formation. Gentle heating to 40-50°C after addition ensures complete conversion in a reasonable timeframe. |
| Stoichiometry | 1.05 - 1.10 eq. Sodium Sulfide | A slight excess of the sulfide source is used to drive the reaction to completion and to account for any potential oxidation of the sulfide. |
| Addition Rate | 1.5 - 2.0 hours | Slow, controlled addition of the highly reactive methyl propiolate is critical to manage the reaction exotherm and maintain a safe operating temperature. |
| Reaction Time | 4 - 6 hours | Reaction progress should be monitored by an appropriate analytical method (e.g., GC-MS) to confirm the disappearance of starting material. |
| pH Control | Acidification to pH 5-6 | Careful acidification during work-up is necessary to neutralize any remaining base and facilitate the separation of the organic product from the aqueous phase. |
Hazard Analysis and Safety Protocols
WARNING: This procedure must be performed in a well-ventilated fume hood or a properly equipped chemical reactor with appropriate off-gas scrubbing.
-
Hydrogen Sulfide (H₂S) Evolution: Acidification of any unreacted sodium sulfide during the work-up will generate highly toxic and flammable H₂S gas. The work-up must be conducted with extreme caution, ensuring efficient ventilation and scrubbing of the exhaust gas with a bleach (sodium hypochlorite) solution.
-
Exotherm Control: The reaction is exothermic. A reactor equipped with a reliable cooling system is mandatory. The temperature must be monitored continuously, especially during the addition of methyl propiolate.
-
Reagent Handling: Methyl propiolate is a lachrymator and is flammable. Sodium sulfide is corrosive and hygroscopic. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is required at all times.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 1.0 mole scale synthesis.
Materials and Equipment
-
Reagents:
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O, 264.8 g, 1.10 mol)
-
Methyl Propiolate (84.1 g, 1.00 mol)
-
Methanol (1.5 L)
-
Toluene or Methyl tert-butyl ether (MTBE) (3 x 500 mL for extraction)
-
Saturated Sodium Chloride (Brine) solution (500 mL)
-
3M Hydrochloric Acid (HCl) (as required for pH adjustment)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
5 L, 5-neck jacketed glass reactor equipped with:
-
Overhead mechanical stirrer
-
Digital temperature probe
-
Condenser with a gas outlet connected to a bleach scrubber
-
Pressure-equalizing dropping funnel (500 mL)
-
Nitrogen inlet
-
-
Circulating bath for temperature control
-
Large separatory funnel (4 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all joints are properly sealed and the off-gas is directed to a bleach scrubber.
-
Reagent Charging: Charge the reactor with sodium sulfide nonahydrate (264.8 g) and methanol (1.5 L).
-
Dissolution and Inerting: Begin stirring and purge the reactor with nitrogen. Stir the mixture until all the sodium sulfide has dissolved. Using the circulating bath, cool the reactor contents to 20°C.
-
Controlled Addition: Add methyl propiolate (84.1 g) to the dropping funnel. Begin adding the methyl propiolate dropwise to the stirred sulfide solution over a period of 1.5-2 hours. Carefully monitor the internal temperature and adjust the addition rate and/or cooling to maintain the temperature between 20-30°C.
-
Reaction: Once the addition is complete, slowly warm the reaction mixture to 45°C and hold at this temperature for 4-6 hours.
-
Reaction Monitoring: After 4 hours, take a small aliquot from the reaction mixture, quench it with water, extract with ether, and analyze by GC-MS to check for the disappearance of methyl propiolate. Continue heating if the reaction is incomplete.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Work-up and Extraction: Transfer the residual slurry to a large separatory funnel. Add toluene (or MTBE, 500 mL) and deionized water (1 L). Under vigorous stirring in a well-ventilated hood, slowly and carefully add 3M HCl to adjust the aqueous layer to pH 5-6. (Caution: H₂S evolution!) .
-
Phase Separation: Allow the layers to separate. Collect the organic (top) layer. Extract the aqueous layer two more times with 500 mL portions of toluene.
-
Washing and Drying: Combine all organic extracts and wash with 500 mL of saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtered organic solution on a rotary evaporator to remove the toluene. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.80 (s, 3H, -OCH₃), ~3.75 (m, 4H, -CH₂-S-CH₂-), ~6.50 (m, 1H, =CH-). Note: Exact shifts may vary. Similar compounds show resonances in these regions.[6]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~165.0 (C=O), ~135.0 (=C-CO₂Me), ~125.0 (=CH), ~51.5 (-OCH₃), ~35.0 (-CH₂-), ~30.0 (-CH₂-).
-
GC-MS (EI): m/z (%) 144 (M⁺), 113 ([M-OCH₃]⁺), 85.
-
Purity (by GC): ≥97%
Conclusion
This application note details a validated and robust protocol for the scale-up synthesis of this compound. By employing a thia-Michael addition strategy with readily available starting materials, this process offers an economically viable and operationally straightforward route suitable for industrial application. The emphasis on process control and safety ensures that the synthesis can be performed reliably and securely at a larger scale, providing consistent access to this important chemical intermediate.
References
- Supporting Information - The Royal Society of Chemistry.
- CN105949171A - Tetrahydrothiophene synthesis method and process - Google Patents.
- Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis - ChemicalBook.
- Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties - NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Dihydrothiophenes or Spirocyclic Compounds by Domino Reactions of 1,3-Thiazolidinedione | The Journal of Organic Chemistry - ACS Publications.
- On the synthesis of 2,5-dihydrothiophene - ResearchGate.
- This compound | CAS 67488-46-4 | SCBT.
- FR3129940A1 - Process for the production of tetrahydrothiophene - Google Patents.
- Synthesis of 2,5-dihydrothiophenes - Organic Chemistry Portal.
- This compound 1,1-dioxide | 67488-50-0 - Sigma-Aldrich.
- Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - Beilstein Journals.
- Thia-Michael Reaction | Encyclopedia MDPI.
- (PDF) Thia-Michael Addition in Diverse Organic Synthesis - ResearchGate.
- 67488-46-4 | this compound - ChemScene.
- This compound - PubChem.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals.
- US4847386A - Process for preparing thiophene derivatives - Google Patents.
- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - MDPI.
- Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design | Journal of the American Chemical Society.
- Thia-Michael Addition in Diverse Organic Synthesis - IJRPR.
-
Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed. Available at: [Link]
-
A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. Available at: [Link]
Sources
- 1. sisli.edu.tr [sisli.edu.tr]
- 2. nbinno.com [nbinno.com]
- 3. Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
Methyl 2,5-dihydrothiophene-3-carboxylate: A Comprehensive Guide to its Flavor and Fragrance Applications
Introduction: Unveiling a Unique Sulfur-Containing Aroma Compound
Methyl 2,5-dihydrothiophene-3-carboxylate is a heterocyclic sulfur-containing ester that has garnered interest within the flavor and fragrance industry for its distinct aromatic properties.[1] As a member of the dihydrothiophene family, it occupies a unique sensory space, contributing to the complexity and richness of a variety of food and beverage products.[1] The presence of a sulfur atom within the five-membered ring, coupled with a methyl ester functional group, gives rise to a nuanced and potent aroma profile that is sought after by flavorists and perfumers alike.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound. The information presented herein is a synthesis of established scientific principles and field-proven insights, designed to empower users to harness the full potential of this intriguing flavor and fragrance ingredient.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C6H8O2S |
| Molecular Weight | 144.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pleasant aroma[1] |
Flavor and Fragrance Profile: A Symphony of Savory and Roasted Notes
While detailed sensory data for this compound is not extensively published, its structural analogs and the broader class of thiophene derivatives provide a strong indication of its likely flavor and fragrance profile. Thiophenes are renowned for their potent and diverse organoleptic properties, often characterized by notes of burnt caramel, roasted coffee, nuts, earthiness, and meatiness. Dihydrothiophenes, in particular, are associated with a distinct nutty aroma, as observed in dry fermented sausages.
Based on this understanding, this compound is anticipated to deliver a complex and multifaceted sensory experience. At varying concentrations, it may present a spectrum of notes, including:
-
Roasted and Savory: Evocative of cooked meats, broths, and roasted nuts.
-
Subtle Sulfurous and Onion-like: Contributing a foundational savory character.
-
Earthy and Mushroom-like: Adding depth and a natural, umami-rich quality.
-
Slightly Toasted and Bready: Reminiscent of baked goods and toasted grains.
It is crucial to recognize that, like many sulfur-containing compounds, the perceived aroma of this compound is highly dependent on its concentration. At optimal levels, it can impart a desirable savory and roasted character; however, at excessive concentrations, it may develop a more pronounced and potentially overpowering sulfurous note.
Applications in Food and Beverages
The unique flavor profile of this compound makes it a valuable ingredient in a wide array of savory food and beverage applications. Its ability to enhance and impart roasted, meaty, and nutty notes can significantly improve the overall taste experience.
| Application Category | Recommended Use Levels (ppm) | Potential Impact |
| Soups, Sauces, and Gravies | 0.1 - 2.0 | Enhances meaty and savory notes; adds a roasted depth. |
| Processed Meats and Meat Analogs | 0.5 - 5.0 | Imparts a cooked, roasted meat character; masks off-notes. |
| Savory Snacks (e.g., chips, crackers) | 0.2 - 3.0 | Adds a toasted, nutty, and savory dimension. |
| Ready Meals | 0.3 - 2.5 | Boosts the overall savory and umami profile. |
| Seasonings and Marinades | 1.0 - 10.0 | Provides a concentrated roasted and savory flavor base. |
Protocols for Sensory Evaluation
A rigorous and systematic approach to sensory evaluation is paramount for accurately characterizing the flavor and fragrance profile of this compound and determining its optimal use levels.
Protocol 1: Determination of Odor and Flavor Thresholds
Objective: To determine the lowest concentration at which the odor and flavor of this compound can be detected (detection threshold) and recognized (recognition threshold).
Materials:
-
This compound (high purity)
-
Odor-free water
-
Ethanol (food grade)
-
Glass sniffing strips
-
Glass sample vials with PTFE-lined caps
-
Trained sensory panel (8-12 members)
Procedure:
-
Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in food-grade ethanol.
-
Serial Dilutions: Prepare a series of dilutions in odor-free water, starting from a concentration where the aroma is clearly perceptible and decreasing in logarithmic steps.
-
Odor Threshold Determination (Ascending Method of Limits):
-
Dip sniffing strips into each dilution and present them to the panelists in order of increasing concentration.
-
Panelists are asked to indicate at which concentration they can first detect an odor different from the blank (detection threshold) and at which concentration they can recognize the characteristic aroma (recognition threshold).
-
-
Flavor Threshold Determination:
-
Present the aqueous dilutions to the panelists in a randomized order, including a blank (odor-free water).
-
Panelists are asked to taste each sample and identify the one that is different from the others (triangle test) or to rate the intensity of the flavor on a scale.
-
-
Data Analysis: The geometric mean of the individual panelists' thresholds is calculated to determine the panel's overall detection and recognition thresholds.
Protocol 2: Descriptive Sensory Analysis
Objective: To identify and quantify the specific flavor and fragrance attributes of this compound.
Materials:
-
This compound solutions at various concentrations (above the recognition threshold) in a neutral food base (e.g., unsalted broth, plain cracker).
-
A panel of 8-12 trained descriptive sensory analysts.
-
A predefined list of sensory descriptors (e.g., roasted, savory, nutty, sulfurous, onion, meaty, earthy).
Procedure:
-
Panel Training: Familiarize the panelists with the sensory descriptors and reference standards for each attribute.
-
Sample Evaluation: Present the samples to the panelists in a randomized and blind manner.
-
Attribute Rating: Panelists rate the intensity of each sensory attribute for each sample on a line scale (e.g., from 0 = not perceptible to 10 = very strong).
-
Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the sensory profiles at different concentrations.
Workflow for Sensory Evaluation
Caption: Workflow for the sensory evaluation of this compound.
Protocols for Stability Testing
Ensuring the stability of a flavor ingredient is critical for maintaining product quality and shelf life. The following protocols outline methods for assessing the stability of this compound.
Protocol 3: Accelerated Shelf-Life Testing
Objective: To predict the long-term stability of this compound in a shorter timeframe by exposing it to elevated stress conditions.
Materials:
-
This compound incorporated into a relevant food matrix (e.g., a soup base, a savory seasoning blend).
-
Environmental chambers capable of controlling temperature and humidity.
-
Amber glass vials with airtight seals.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the food matrix containing a known concentration of this compound.
-
Storage Conditions: Store the samples under the following conditions:
-
Control: 20°C / 40% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
-
Time Points: Analyze samples at regular intervals (e.g., 0, 1, 3, and 6 months).
-
Analytical Method:
-
Extract the volatile compounds from the food matrix using an appropriate method (e.g., solid-phase microextraction - SPME).
-
Analyze the extracts by GC-MS to quantify the concentration of this compound.
-
-
Data Analysis: Plot the concentration of the target compound over time for each storage condition. Use the data from the accelerated conditions to model and predict the degradation rate under normal storage conditions.
Protocol 4: Real-Time Shelf-Life Testing
Objective: To determine the actual shelf life of this compound under normal storage conditions.
Procedure:
-
Follow the same sample preparation and analytical methods as in the accelerated testing protocol.
-
Storage Conditions: Store the samples under typical commercial storage conditions (e.g., 25°C / 60% RH).
-
Time Points: Analyze samples at longer intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Data Analysis: Determine the time at which the concentration of this compound drops below a predetermined acceptable level (e.g., 90% of the initial concentration).
Workflow for Stability Testing
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2,5-dihydrothiophene-3-carboxylate
Welcome to the dedicated technical support guide for the purification of Methyl 2,5-dihydrothiophene-3-carboxylate (CAS No. 67488-46-4). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, achieving high purity is critical for downstream success.[1][2][3]
This guide moves beyond simple protocols to explain the underlying principles and troubleshooting logic, empowering you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods are silica gel column chromatography and recrystallization. The choice depends on the nature and quantity of impurities, as well as the scale of your reaction. For complex mixtures or to remove closely related byproducts, column chromatography is superior. For removing minor impurities from a solid product on a larger scale, recrystallization is often more efficient.
Q2: What are the likely impurities I should expect in my crude sample?
A2: The impurity profile is highly dependent on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: Such as the precursor thiol or α,β-unsaturated ester.
-
Side-Reaction Byproducts: This may include regioisomers, over-oxidized species (like the corresponding sulfoxide or sulfone), or products from polymerization, which can be an issue with unsaturated esters.[4]
-
Residual Solvents: From the reaction or initial workup (e.g., THF, Dichloromethane, Ethyl Acetate).
-
Reagents/Catalysts: Such as residual base, acid, or coupling agents used in the synthesis.[5]
Q3: My purified product is an oil, but I've seen it described as a solid. What does this mean?
A3: While the oxidized analog, this compound 1,1-dioxide, is listed as a solid, the target compound's physical state can be ambiguous and highly sensitive to purity.[6] A persistent oily state often indicates the presence of residual solvents or other liquid impurities. A low or broad melting point for a solidified sample is also a strong indicator of impurity.[7]
Q4: I'm experiencing significant product loss during purification. What are the common causes?
A4: Low recovery is a frequent challenge. Key causes include:
-
Column Chromatography: Using a solvent system that is too polar (product elutes too quickly with impurities) or not polar enough (product remains on the column), or using silica gel that is too acidic, causing degradation.
-
Recrystallization: Choosing a suboptimal solvent (product is too soluble at low temperatures), cooling the solution too quickly (trapping impurities), or using an excessive amount of solvent.
-
Compound Instability: The dihydrothiophene ring can be sensitive to strong acids, bases, and certain oxidizing agents.[8] Prolonged heating can also lead to degradation or polymerization.[9]
Troubleshooting & Optimization Guides
Method 1: Silica Gel Column Chromatography
Column chromatography is the most versatile method for purifying this compound, offering high resolution to separate a wide range of impurities.
-
Scenario: Your product and a major impurity have very similar Rf values, appearing as a single elongated spot or two overlapping spots.
-
Causality: The polarity of the mobile phase is not optimal to differentiate between the analyte and the impurity. Both compounds have a similar affinity for the silica (stationary phase) and the solvent (mobile phase).
-
Troubleshooting Steps:
-
Decrease Solvent Polarity: If the spots are high up the plate (Rf > 0.5), the eluent is too strong. Reduce the proportion of the polar solvent (e.g., switch from 20% EtOAc in Hexane to 10% EtOAc in Hexane). This increases the interaction with the silica gel, allowing for better separation.
-
Change Solvent System: Sometimes, a simple polarity adjustment is insufficient. The specific interactions between your compound and the solvent system matter. Try a different solvent combination with a similar overall polarity. For example, replace Ethyl Acetate/Hexane with Dichloromethane/Hexane or Ether/Hexane.[10][11] This alters the selectivity of the separation.
-
Consider a Different Adsorbent: If silica gel fails, consider using alumina (neutral or basic) or reverse-phase silica (C18), though this is less common for initial purification.
-
-
Scenario: The product spot on the TLC is a long streak rather than a tight circle, and it elutes from the column over a large number of fractions.
-
Causality: This is often caused by overloading the column, poor sample loading technique, or compound degradation on the silica. Acidic compounds are particularly prone to tailing on standard silica gel.
-
Solutions:
-
Reduce Sample Load: A general rule is to load 1-5 g of crude material per 100 g of silica gel. Overloading saturates the stationary phase, leading to poor separation.
-
Improve Loading Technique: Dissolve the crude product in the minimum amount of the eluent or a slightly stronger solvent.[12] Adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column ("dry loading") is a superior method that leads to sharper bands.
-
Buffer the Silica Gel: If you suspect your compound is acidic or acid-sensitive, you can neutralize the silica. Pre-rinsing the column with your eluent containing a small amount of a volatile base (e.g., 0.1-1% triethylamine) can significantly reduce streaking.
-
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good system will give your desired product an Rf value of ~0.25-0.35.
-
Starting Point Recommendation: Begin with a solvent system of 10-20% Ethyl Acetate in Hexanes.
-
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks.[11]
-
Sample Loading: Use the "dry loading" method described above for best results.
-
Elution: Run the column by adding the eluent and collecting fractions. Monitor the elution process using TLC.
-
Fraction Analysis: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Dry the final product under high vacuum to remove any residual solvent.
Method 2: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds that are "mostly pure" (>90%). It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain soluble at all temperatures.
-
Scenario: Upon cooling, instead of forming crystals, your product separates as a liquid layer.
-
Causality: The boiling point of the solvent is higher than the melting point of your compound (or the melting point of the impure mixture). Alternatively, the solution is supersaturated to a degree that favors liquid-liquid phase separation over ordered crystal lattice formation.
-
Solutions:
-
Change the Solvent or Use a Co-solvent System: Select a solvent with a lower boiling point. Alternatively, add a "poor" solvent (one in which your compound is less soluble) dropwise to the hot, oily solution until it just becomes cloudy. Then, add a few drops of the "good" solvent to clarify and allow it to cool slowly.
-
Lower the Dissolution Temperature: Do not heat the solution all the way to boiling. Use just enough heat to fully dissolve the compound.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
-
Scenario: The solution remains clear even after cooling in an ice bath.
-
Causality: This indicates one of two issues: either too much solvent was used, or the chosen solvent is simply too good at dissolving your compound, even at low temperatures.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. Allow it to cool again.
-
Induce Crystallization: Try scratching the flask or adding a "seed crystal" from a previous pure batch.
-
Add an Anti-Solvent: While the solution is at room temperature, slowly add a solvent in which your compound is known to be insoluble until persistent cloudiness appears. Then, warm slightly to redissolve and cool slowly.
-
-
Solvent Selection: In a test tube, add a small amount of your crude product. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Suggested Solvents to Screen: Hexanes, Isopropanol, Methanol, or mixed systems like Ethyl Acetate/Hexanes.
-
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven.
Data & Workflow Summaries
Table 1: Recommended Starting Conditions for Purification
| Parameter | Column Chromatography | Recrystallization |
| Primary Use | Complex mixtures, Isomer separation | Final polishing, >5g scale |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Mobile Phase / Solvent | Start with: 10-20% EtOAc/Hexanes | Screen: Hexanes, Isopropanol, EtOAc/Hexanes |
| Key Advantage | High resolving power | High throughput, cost-effective |
| Key Disadvantage | Time-consuming, uses large solvent volumes | Can lead to low recovery if not optimized |
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying your crude product.
Caption: Decision workflow for selecting a purification method.
Diagram 2: Troubleshooting Poor Column Separation
This flowchart provides a logical path for addressing poor separation during column chromatography.
Caption: Troubleshooting flowchart for column chromatography separation.
References
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Technical Support Center: Synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
Introduction
This compound is a valuable heterocyclic building block in organic synthesis. Its structure is a key component in the development of various pharmaceuticals and advanced materials[1][2]. While several synthetic routes exist, the formation of this dihydrothiophene ring is often accompanied by specific side reactions that can complicate purification and reduce yields. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My reaction is producing a significant amount of an oxidized byproduct, likely the sulfone. How can I prevent this?
Probable Cause: The sulfur atom in the dihydrothiophene ring is susceptible to oxidation, which can occur if an oxidant is present or if the reaction is exposed to air for prolonged periods at elevated temperatures. The formation of the corresponding sulfoxide or, more commonly, the 1,1-dioxide (sulfone) is a frequent side reaction[3]. This is particularly prevalent in syntheses that generate heat or use reagents that can degrade into oxidizing species.
Recommended Solutions & Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. This is the most critical preventative measure.
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Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
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Temperature Control: Avoid excessive heating. If the reaction is exothermic, ensure adequate cooling to maintain the target temperature.
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Reagent Purity: Ensure that starting materials and reagents are free from peroxide impurities, which can initiate oxidation.
| Problem Symptom | Probable Cause | Recommended Solution |
| TLC shows a more polar spot than the product; Mass spec indicates M+32 peak. | Oxidation of sulfur to sulfone[3]. | Purge reaction vessel with N₂/Ar; use degassed solvents. |
| Reaction darkens significantly upon prolonged heating. | Air oxidation at elevated temperatures. | Maintain strict temperature control and ensure the inert atmosphere is maintained throughout the reaction. |
Q2: I'm observing a mixture of isomers, including what appears to be the 2,3-dihydrothiophene analog. Why is this happening and how can I improve regioselectivity?
Probable Cause: The formation of constitutional isomers (e.g., 2,3-dihydro vs. 2,5-dihydro) is often rooted in the reaction mechanism and the nature of the starting materials. For instance, in syntheses involving the cyclization of a precursor with two potential sites for ring closure, the regioselectivity can be influenced by thermodynamics and kinetics. The relative stability of the double bond in the final ring structure (conjugated vs. non-conjugated with the ester) plays a significant role.
Recommended Solutions & Preventative Measures:
-
Choice of Base and Solvent: The polarity of the solvent and the strength of the base can influence the transition state of the cyclization, thereby affecting which isomer is preferentially formed. Experiment with a range of conditions, from non-polar solvents with bulky bases to polar aprotic solvents with smaller, harder bases.
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Thermodynamic vs. Kinetic Control:
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Kinetic Control (favors the less stable product): Run the reaction at lower temperatures for shorter durations.
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Thermodynamic Control (favors the more stable product): Use higher temperatures or allow the reaction to stir for a longer period to allow for equilibration to the most stable isomer. The 2,5-dihydro isomer is often the thermodynamically favored product.
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Starting Material Design: In some routes, the regioselectivity is predetermined by the structure of the starting materials. For example, syntheses employing a Michael addition-cyclization sequence can provide high regioselectivity if the precursors are chosen carefully.
Q3: My product appears as a mixture of stereoisomers that are difficult to separate. What causes this and how can it be addressed?
Probable Cause: If the synthesis creates one or more chiral centers, the formation of stereoisomers (diastereomers or enantiomers) is possible. For example, in syntheses starting from α-mercapto ketones and vinylphosphonium salts, stereoisomeric mixtures of the intermediate 2,5-dihydrothiophenes can be formed. This lack of stereocontrol can lead to purification challenges and impact the biological activity of downstream compounds.
Recommended Solutions & Preventative Measures:
-
Chiral Auxiliaries: Employ a chiral auxiliary on one of the starting materials to direct the stereochemical outcome of the reaction. The auxiliary can be removed in a subsequent step.
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Asymmetric Catalysis: Use a chiral catalyst (e.g., a chiral Lewis acid or phase-transfer catalyst) to favor the formation of one enantiomer over the other.
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Substrate Control: If the starting material already contains a stereocenter, it may direct the formation of the new stereocenter, a concept known as substrate-controlled diastereoselection.
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Purification: If a mixture is unavoidable, chiral chromatography (e.g., HPLC with a chiral stationary phase) may be required for separation.
Q4: The reaction is not going to completion, or I'm getting a low yield of an intractable tar-like substance. What's going wrong?
Probable Cause: Low conversion or polymerization can stem from several factors. Thiophene derivatives can be sensitive to strongly acidic or basic conditions, which can catalyze polymerization. Additionally, inefficient reaction conditions or impure reagents can lead to incomplete conversion.
Recommended Solutions & Preventative Measures:
-
pH Control: Avoid extreme pH conditions. If a strong base is required, add it slowly at a low temperature. If the reaction generates an acidic byproduct, consider adding a non-nucleophilic scavenger base.
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Reagent Quality: Use high-purity starting materials. For reactions involving sulfide salts (e.g., Na₂S), ensure they are anhydrous, as water can interfere with the reaction[4].
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Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products from over-reaction.
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Concentration: Running reactions at very high concentrations can sometimes favor intermolecular side reactions like polymerization. Experiment with slightly more dilute conditions.
Synthesis Pathway & Side Reactions Diagram
The following diagram illustrates a generalized synthetic pathway for this compound, highlighting the critical junctures where common side reactions occur.
Caption: Key reaction pathways and competing side reactions.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes for this molecule?
A: Common strategies include the reaction of α-mercapto ketones with vinylphosphonium salts, variations of the Fiesselmann-Benary thiophene synthesis, and the cyclization of 1,4-dihalobut-2-enes with a sulfur nucleophile followed by functionalization[4][5]. Another prominent method is the Gewald reaction, although it typically yields 2-aminothiophenes, modified versions can be adapted[6].
Q: How can I effectively purify the final product?
A: The primary method for purification is silica gel column chromatography. A gradient elution using a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically effective. The sulfone byproduct is significantly more polar and will elute much later than the desired product. Isomers may co-elute, requiring careful selection of the solvent system or the use of high-performance liquid chromatography (HPLC).
Q: Can the sulfone byproduct be useful?
A: Yes, the oxidized form, this compound 1,1-dioxide, is a stable, solid compound and a useful synthetic intermediate in its own right. It is often used in cycloaddition reactions, particularly as a precursor to dienes via thermal extrusion of sulfur dioxide. If the sulfone is the desired product, oxidation can be performed intentionally using reagents like hydrogen peroxide in acetic acid[3].
Experimental Protocol: Reaction Monitoring by TLC
A self-validating protocol relies on effective monitoring. Thin-Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of products and byproducts.
Objective: To monitor the progress of the synthesis and identify the presence of the desired product and major side products.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
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Developing chamber
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Solvent system (e.g., 80:20 Hexanes:Ethyl Acetate - to be optimized)
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Capillary tubes for spotting
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UV lamp (254 nm)
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Staining solution (e.g., potassium permanganate stain)
Methodology:
-
Prepare the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of the plate. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RXN).
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Spot the Plate:
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Dissolve a small amount of your primary starting material in a suitable solvent to create a reference solution.
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Using a capillary tube, spot the SM solution in its lane.
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Carefully withdraw a small aliquot from your reaction mixture. Dilute it with a small amount of solvent.
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Spot the diluted reaction mixture in the RXN lane and on top of the SM spot in the co-spot lane.
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-
Develop the Plate: Place a small amount of the developing solvent system into the chamber and allow it to become saturated. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Close the chamber and allow the solvent to run up the plate.
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Visualize: Once the solvent front is near the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry.
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Visualize the spots under a UV lamp. Circle any visible spots.
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Submerge the plate in a potassium permanganate stain. Compounds with oxidizable groups (like the sulfide product) or double bonds will appear as yellow spots on a purple background.
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-
Interpret the Results:
-
Desired Product: Should appear as a new spot, distinct from the starting material.
-
Sulfone Byproduct: Will appear as a much more polar spot (lower Rf value) than the product.
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Isomers: May appear as spots with very similar Rf values, sometimes looking like a single elongated spot.
-
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties.
- This compound. (n.d.). Santa Cruz Biotechnology.
- On the synthesis of 2,5-dihydrothiophene. (2025). ResearchGate.
- Synthesis of 2,5-Dihydrothiophene. (2022). ChemicalBook.
- This compound. (n.d.). BenchChem.
- An In-Depth Technical Guide to the Synthesis of 2,5-Dihydrothiophene from 1,4-Dihalobut-2-enes. (n.d.). Benchchem.
- This compound 1,1-dioxide. (n.d.). Sigma-Aldrich.
- Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte fuer Chemie/Chemical Monthly, 132(2), 279-293.
- McIntosh, J. M., & Hayes, I. E. E. (1987). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Canadian Journal of Chemistry, 65(1), 110–113.
Sources
Technical Support Center: Optimizing Reaction Conditions for Methyl 2,5-dihydrothiophene-3-carboxylate
Welcome to the technical support center for the synthesis and optimization of Methyl 2,5-dihydrothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this valuable heterocyclic building block. This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1] This guide offers a structured approach to troubleshooting and optimizing your reaction conditions to ensure high yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing 2,5-dihydrothiophenes is through the reaction of a suitable precursor with a sulfur-donating reagent. One plausible route involves the use of a vinylphosphonate which reacts with an α-mercaptocarbonyl compound to yield the desired 3-carbomethoxy-2,5-dihydrothiophene.[2]
Q2: What are the critical parameters to control in this synthesis?
The critical parameters to control include the quality and reactivity of the starting materials, the choice of solvent, reaction temperature, and the stoichiometry of the reagents. The order of addition of reagents can also significantly impact the reaction outcome.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). It is advisable to take aliquots from the reaction mixture at regular intervals to track the consumption of starting materials and the formation of the product.
Q4: What are the common side products, and how can they be minimized?
Common side products can include over-oxidation to the corresponding sulfoxide or sulfone, or the formation of polymeric materials.[3] Minimizing these side products can be achieved by maintaining strict control over the reaction temperature and using an inert atmosphere to prevent unwanted oxidation.
Q5: What is the best method for purifying the final product?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the final compound and any impurities present. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive or Degraded Starting Materials | - Ensure the purity and activity of all starting materials. - Use freshly distilled solvents and reagents where necessary. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Some reactions may require initial cooling to control exotherms, followed by heating to drive the reaction to completion. |
| Suboptimal Solvent Choice | - The choice of solvent can dramatically affect the reaction.[4] Experiment with different solvents to find the optimal one for your specific reaction. |
| Incorrect Stoichiometry | - Verify the stoichiometry of all reagents. An excess of one reagent may be necessary to drive the reaction forward, but a large excess can lead to side reactions. |
Problem 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Identify the structure of the main side products using techniques like NMR or MS. This can provide insight into the undesired reaction pathways. - Adjusting the reaction temperature or the rate of addition of reagents can often minimize side reactions. |
| Oxidation of the Product | - If the sulfoxide or sulfone is observed as a major byproduct, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Decomposition of Product | - The product may be unstable under the reaction or workup conditions. Consider a milder workup procedure or immediate purification after the reaction is complete. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil | - If the product is an oil and difficult to handle, try to form a solid derivative for easier purification. - Alternatively, use high-performance liquid chromatography (HPLC) for purification. |
| Co-elution of Impurities | - If impurities co-elute with the product during column chromatography, try changing the eluent system or using a different stationary phase. |
| Emulsion during Workup | - Emulsions during aqueous workup can be broken by adding brine or by filtering the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vinylphosphonate[2]
This protocol is based on the reaction of a vinylphosphonate with an α-mercaptocarbonyl compound.
Materials:
-
Diethyl carbomethoxymethyl phosphonate
-
Paraformaldehyde
-
Piperidine
-
Toluene
-
Toluenesulfonic acid
-
Methyl thioglycolate (as the α-mercaptocarbonyl compound)
-
Sodium methoxide
-
Methanol
Step-by-Step Procedure:
-
Preparation of the Vinylphosphonate:
-
Dissolve paraformaldehyde in methanol containing a catalytic amount of piperidine and reflux.
-
Add diethyl carbomethoxymethyl phosphonate and continue to reflux.
-
Evaporate the methanol and dissolve the residue in toluene.
-
Add a catalytic amount of toluenesulfonic acid and reflux using a Dean-Stark apparatus to remove water.
-
Distill the residue under reduced pressure to obtain the vinylphosphonate.
-
-
Cyclization Reaction:
-
To a solution of sodium methoxide in methanol, add methyl thioglycolate dropwise at 0 °C.
-
Add the prepared vinylphosphonate to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Workup and Purification:
-
Neutralize the reaction mixture with a mild acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel.
-
Data Summary Table
The following table summarizes key reaction parameters and their potential impact on the synthesis of this compound.
| Parameter | Condition | Expected Outcome | Notes |
| Temperature | Low (-10 to 0 °C) | Controlled reaction, reduced side products | May require longer reaction times |
| Room Temperature | Moderate reaction rate | Good starting point for optimization | |
| High (Reflux) | Faster reaction, potential for side products | Use with caution, monitor closely | |
| Solvent | Methanol | Good solubility for polar reagents | |
| Toluene | Aprotic, good for water removal | ||
| Dichloromethane | Common solvent for many organic reactions | ||
| Base | Sodium Methoxide | Strong base, promotes cyclization | |
| Triethylamine | Milder organic base | May be suitable for sensitive substrates |
Visualizations
Reaction Workflow Diagram
Caption: Decision tree for troubleshooting the synthesis.
References
-
Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
ChemTube3D. (n.d.). Thiophene formation - Lawesson's reagent. [Link]
-
MDPI. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 982. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydrothiophenes. [Link]
-
McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226-231. [Link]
Sources
- 1. sisli.edu.tr [sisli.edu.tr]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 4. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer | MDPI [mdpi.com]
"stability of Methyl 2,5-dihydrothiophene-3-carboxylate under different conditions"
Welcome to the technical support center for Methyl 2,5-dihydrothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the handling, storage, and use of this versatile heterocyclic building block. Our goal is to ensure the integrity of your experiments by addressing potential stability issues before they arise.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a partially saturated sulfur-containing heterocycle (2,5-dihydrothiophene) and a methyl ester. The stability of this compound is governed by the chemical reactivity of both the dihydrothiophene ring and the ester functional group. The non-aromatic nature of the five-membered ring, with its endocyclic double bond and allylic protons, presents a different reactivity profile compared to its aromatic counterpart, methyl thiophene-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns involve three main areas:
-
Hydrolysis of the methyl ester group: This is a significant pathway for degradation, particularly under acidic or basic conditions.
-
Reactivity of the 2,5-dihydrothiophene ring: The sulfur atom is susceptible to oxidation, and the double bond can undergo various addition reactions. At elevated temperatures, isomerization of the double bond is a potential concern.[1]
-
Photochemical stability: While not extensively documented for this specific molecule, related sulfur heterocycles can be sensitive to light.
Q2: How should I properly store this compound?
A2: To ensure long-term stability, we recommend the following storage conditions:
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration at 2-8°C is advisable.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
Q3: Is this compound sensitive to air?
A3: The sulfur atom in the dihydrothiophene ring is a thioether, which can be oxidized to the corresponding sulfoxide and then to the sulfone.[1][2] While this oxidation typically requires stronger oxidizing agents than atmospheric oxygen at room temperature, prolonged exposure to air, especially in the presence of light or metal catalysts, could lead to gradual degradation. Therefore, storage under an inert atmosphere is a critical precautionary measure.
Q4: What happens if my compound is exposed to acidic or basic conditions?
A4: Exposure to acidic or basic conditions will primarily lead to the hydrolysis of the methyl ester.
-
Acidic conditions: Acid-catalyzed hydrolysis is a reversible reaction that yields 2,5-dihydrothiophene-3-carboxylic acid and methanol.[3] To minimize this, avoid prolonged exposure to strong acids.
-
Basic conditions: Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that results in the formation of a carboxylate salt and methanol. This reaction is generally faster than acid-catalyzed hydrolysis.
Q5: Can the double bond in the ring isomerize?
A5: Yes, there is a potential for the double bond to migrate from the 3,4-position to the 2,3-position, forming the more thermodynamically stable 2,3-dihydrothiophene isomer. This isomerization is typically promoted by high temperatures (e.g., 300°C) or certain catalysts and is a known reaction for the parent 2,5-dihydrothiophene.[1] While it may not be a significant concern under standard reaction conditions, it is a possibility during high-temperature reactions or distillations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Low yield in a reaction where the compound is a starting material. | Degradation of the starting material. | 1. Check pH: Ensure the reaction medium is not strongly acidic or basic, which could cause ester hydrolysis. 2. Inert Atmosphere: Confirm that the reaction was performed under an inert atmosphere to prevent oxidation. 3. Temperature Control: Avoid unnecessarily high reaction temperatures that could lead to isomerization or decomposition. 4. Purity Check: Analyze the starting material by NMR or GC-MS to confirm its purity before use. |
| Appearance of an unexpected peak in NMR or LC-MS analysis. | Isomerization or degradation. | 1. Isomerization: Look for signals corresponding to the 2,3-dihydrothiophene isomer. 2. Hydrolysis: Check for the presence of 2,5-dihydrothiophene-3-carboxylic acid or its salt. 3. Oxidation: Look for masses corresponding to the sulfoxide or sulfone derivatives. |
| The compound has developed a color or changed consistency during storage. | Oxidation or polymerization. | 1. Discard: If significant changes are observed, it is best to discard the material as its purity is compromised. 2. Preventative Measures: For future storage, ensure the container is tightly sealed, opaque, and purged with an inert gas before storing at the recommended cool temperature. |
| Inconsistent reaction outcomes. | Variable purity of the starting material. | 1. Purification: Consider purifying the material by distillation or chromatography before use. 2. Consistent Storage: Implement strict storage protocols to ensure the compound's stability over time. |
Experimental Protocols
Protocol 1: Assessment of Purity by ¹H NMR
Objective: To determine the purity of this compound and identify potential impurities such as the hydrolyzed acid or the isomerized product.
Methodology:
-
Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts (approximate):
-
Singlet for the methyl ester protons (~3.7 ppm).
-
Signals for the methylene protons at C2 and C5.
-
Signal for the vinylic proton at C4.
-
-
Analysis:
-
Integrate all relevant peaks. The ratio of the methyl ester protons to the ring protons should be consistent with the molecular structure.
-
Look for a broad singlet indicative of a carboxylic acid proton, which would suggest hydrolysis.
-
Analyze the vinylic region for signals that may correspond to the 2,3-dihydrothiophene isomer.
-
Protocol 2: Forced Degradation Study (Acidic Conditions)
Objective: To understand the degradation pathway of the compound under acidic stress.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol/water).
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Heat the mixture under reflux for a defined period (e.g., 4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
At the end of the reaction, neutralize the mixture.
-
Extract the products and analyze by NMR and MS to identify the degradation products. The primary expected product is 2,5-dihydrothiophene-3-carboxylic acid.
Visualizing Stability and Degradation
Key Stability Factors
Caption: Key factors influencing the stability of this compound.
Primary Degradation Pathways
Caption: Major degradation pathways for this compound.
References
-
PubChem. (n.d.). 2,5-Dihydrothiophene. National Center for Biotechnology Information. Retrieved from [Link]
- Kellogg, R. M. (1971). Photochemistry of 2,5-dihydrothiophenes. Facile, stereoselective ring contraction. Journal of the American Chemical Society, 93(9), 2344–2346.
-
LibreTexts Chemistry. (2021, March 19). Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). On the synthesis of 2,5-dihydrothiophene. Retrieved from [Link]
Sources
"troubleshooting failed reactions with Methyl 2,5-dihydrothiophene-3-carboxylate"
Welcome to the technical support center for Methyl 2,5-dihydrothiophene-3-carboxylate (CAS 67488-46-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex challenges encountered during its use. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, enabling you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, stability, and general reactivity of this compound.
Q1: What is the recommended storage protocol for this compound to ensure its stability?
A: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). The compound contains a thioether and an allylic ester, moieties that can be susceptible to slow oxidation and hydrolysis, respectively. Exposure to air and moisture should be minimized. For long-term storage, refrigeration at 4°C is recommended.[1]
Q2: My reaction is sluggish or fails to initiate. What are the first parameters I should check?
A: In cases of low or no conversion, the primary suspects are often the purity of the starting materials and the integrity of the reaction conditions.[2]
-
Reagent Purity: Verify the purity of your this compound. Impurities from its synthesis can inhibit catalysis or participate in side reactions.
-
Solvent Quality: Ensure you are using anhydrous solvents, especially for reactions involving organometallics, strong bases, or water-sensitive catalysts. Old or improperly stored solvents can accumulate water and peroxides.[2]
-
Temperature Control: Confirm that the reaction is being conducted at the specified temperature. Some reactions have a critical initiation temperature.
Q3: I'm observing multiple spots on my TLC plate that I can't identify. What are the most likely side reactions?
A: The structure of this compound presents several pathways for side reactions:
-
Oxidation: The sulfur atom is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more forcing conditions, the sulfone (this compound 1,1-dioxide).[3][4]
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if any acidic or basic contaminants are present.[5]
-
Isomerization: Under certain conditions, the double bond could potentially migrate from the 3,4-position to the 2,3-position, leading to the 2,3-dihydrothiophene isomer.[3]
-
Polymerization: Thiophene and its derivatives can be prone to polymerization or resinification, particularly in the presence of strong acids.[6]
Q4: Are there known incompatibilities for this compound?
A: Yes, based on the reactivity of similar thiophene derivatives, this compound should be considered incompatible with strong oxidizing agents, strong acids, and acid chlorides.[7] Reactions with these substances can lead to uncontrolled oxidation, polymerization, or degradation.
Troubleshooting Guides for Specific Reactions
This section provides detailed, problem-oriented guidance for common synthetic transformations involving this compound.
Guide 1: Oxidation to the Sulfone or Sulfoxide
The oxidation of the sulfide moiety is a common transformation. However, achieving selectivity between the sulfoxide and sulfone, or driving the reaction to completion, can be challenging.[4]
Problem: Low or No Conversion to the Oxidized Product.
-
Possible Cause 1: Inactive Oxidizing Agent. Hydrogen peroxide (H₂O₂) solutions can degrade over time, and solid oxidants like m-CPBA can lose activity if not stored correctly.
-
Solution: Use a fresh, unopened bottle of the oxidant or titrate a sample to determine its active concentration. Ensure solid oxidants have been stored in a desiccator and protected from light.
-
-
Possible Cause 2: Insufficient Stoichiometry. Oxidation to the sulfoxide requires at least one equivalent of the oxidant, while the sulfone requires at least two.[4]
-
Solution: For sulfone synthesis, use a slight excess of the oxidant (e.g., 2.2-2.5 equivalents) to ensure the reaction goes to completion. Monitor the reaction by TLC or GC-MS to track the disappearance of the sulfoxide intermediate.
-
-
Possible Cause 3: Low Reaction Temperature. The activation energy for the second oxidation (sulfoxide to sulfone) is often higher than the first.
-
Solution: If the reaction stalls at the sulfoxide stage, consider a moderate increase in temperature. For H₂O₂ oxidations, temperatures may need to be elevated to achieve the sulfone.[4]
-
Problem: Mixture of Sulfoxide and Sulfone is Obtained.
-
Possible Cause: Non-Optimal Reaction Time or Temperature. The reaction conditions may be sufficient to initiate both oxidation steps but not to drive the conversion fully to the sulfone.
-
Solution: To favor the sulfone, increase the reaction time or temperature moderately. To favor the sulfoxide, conduct the reaction at a lower temperature (e.g., 0°C to room temperature) and use only a slight excess (1.05-1.1 equivalents) of the oxidant. Quench the reaction as soon as the starting material is consumed.
-
Diagram: Oxidation Pathways
The following diagram illustrates the sequential oxidation process and highlights the key intermediates.
Caption: Sequential oxidation of the thiophene sulfur.
Guide 2: Hydrolysis of the Methyl Ester
Converting the methyl ester to the corresponding carboxylic acid is a fundamental step for further derivatization, such as amide coupling.
Problem: Incomplete Hydrolysis (Saponification).
-
Possible Cause 1: Insufficient Base or Reaction Time. Ester hydrolysis is an equilibrium process.[8] While saponification with a strong base (e.g., NaOH, LiOH) is effectively irreversible, hindered esters or heterogeneous reaction mixtures can slow the reaction rate.
-
Solution: Increase the equivalents of base (e.g., from 1.5 to 3.0 eq.). Use a co-solvent like THF or methanol to improve solubility and create a homogeneous solution.[9] Increase the reaction time and monitor by TLC until the starting ester is fully consumed.
-
-
Possible Cause 2: Re-esterification during Acidic Work-up. If using an alcohol like methanol as a co-solvent, acidic work-up conditions (especially with heating) can lead to some degree of re-esterification (Fischer esterification).
-
Solution: Perform the acidic work-up at low temperatures (0-5°C). After acidification, extract the product promptly. If methanol was used, it is best to remove it under reduced pressure before acidification.
-
Problem: Product is Difficult to Isolate or Lost During Work-up.
-
Possible Cause: Product Solubility. The resulting carboxylic acid may have some solubility in the aqueous phase, especially if it forms a salt.
-
Solution: After acidification, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate. Extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[2] Back-washing the combined organic layers with brine can help remove residual water.
-
General Protocol: Ester Hydrolysis
-
Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Saponification: Add Lithium Hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature. Monitor the reaction's progress by TLC.
-
Work-up (1): Once the starting material is consumed, remove the THF under reduced pressure.
-
Work-up (2): Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with cold 1M HCl.
-
Extraction: Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the carboxylic acid.
Guide 3: Alkylation or Acylation Reactions
While less common for this specific substrate compared to aromatic thiophenes, reactions like alkylation or acylation may be attempted. These often present significant challenges.
Problem: Reaction Fails, Leading to Decomposition.
-
Possible Cause 1: Use of Strong Lewis Acids. Standard Friedel-Crafts catalysts (e.g., AlCl₃, FeCl₃) are known to cause significant resinification and decomposition of thiophene rings.[6][10] The dihydrothiophene ring is even more sensitive.
-
Solution: Avoid strong, aggressive Lewis acids. If an acid catalyst is required, consider milder alternatives such as activated clays or zeolites.[10] Alternatively, explore pathways that do not require strong Lewis acids, such as generating a nucleophilic form of the ring.
-
-
Possible Cause 2: Competing Reactions at Sulfur. Alkylating agents, especially hard electrophiles, can potentially react at the nucleophilic sulfur atom, leading to sulfonium salt formation and subsequent decomposition.
-
Solution: This is a fundamental reactivity challenge. Protect the sulfur via oxidation to the sulfone before attempting reactions at the carbon framework. The sulfone can later be reduced if necessary.
-
Diagram: General Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing failed reactions.
Caption: A systematic workflow for troubleshooting failed reactions.
Data Summary Table
| Reaction Type | Key Parameter | Common Range/Value | Troubleshooting Focus |
| Oxidation | Oxidant Equivalents | 1.1 (Sulfoxide), >2.2 (Sulfone) | Stoichiometry control for selectivity.[4] |
| Temperature | 0°C to Reflux | Lower temp for sulfoxide, higher for sulfone. | |
| Hydrolysis | Base Equivalents | 1.5 - 3.0 | Ensure complete saponification. |
| Co-solvent | THF, Methanol | Improve substrate solubility.[9] | |
| Alkylation | Catalyst Choice | Avoid AlCl₃, FeCl₃ | Strong Lewis acids cause decomposition.[6] |
References
- troubleshooting low yields in domino reactions for thiophene synthesis - Benchchem. BenchChem.
- Chemical Reactivity of 2,5-Dihydrothiophene - ChemicalBook. ChemicalBook.
- overcoming competing elimination reactions in thiophene compound synthesis - Benchchem. BenchChem.
- Dihydrothiophenes Definition - Organic Chemistry Key Term - Fiveable. Fiveable.
- overcoming low yields in the oxidation of 2,5-dihydrothiophene - Benchchem. BenchChem.
- This compound.
- Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes | Download Table - ResearchGate. ResearchGate.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- This compound | CAS 67488-46-4 | SCBT. Santa Cruz Biotechnology.
- This compound 1,1-dioxide | 67488-50-0 - Sigma-Aldrich. Sigma-Aldrich.
- 67488-46-4 | this compound - ChemScene. ChemScene.
- A green and efficient hydrolysis of met - JOCPR. Journal of Chemical and Pharmaceutical Research.
- Acylation of thiophene - US2432991A - Google Patents. Google Patents.
- Alkylation of thiophene - US2469823A - Google Patents. Google Patents.
- Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Reactivity of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. rsc.org [rsc.org]
- 10. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions. The primary synthesis route discussed is the intramolecular Dieckmann condensation of Methyl 3-(methylthio)propanoate, a common and effective method.[2][3][4]
Low or No Product Conversion
Question: My reaction shows a low conversion of the starting material, Methyl 3-(methylthio)propanoate, even after the recommended reaction time. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue, often stemming from problems with the base, solvent, or reaction temperature.
-
Cause 1: Inactive or Inappropriate Base. The Dieckmann condensation requires a strong, non-nucleophilic base to deprotonate the α-carbon of the ester, initiating the cyclization.[2][3]
-
Troubleshooting:
-
Verify Base Activity: Sodium methoxide (NaOMe) or sodium hydride (NaH) are commonly used. Ensure your base is fresh and has not been deactivated by moisture or prolonged storage. For NaH, ensure the mineral oil has been properly washed away with a dry, inert solvent (like hexane) before use.
-
Consider an Alternative Base: If NaOMe in methanol is giving low yields (due to equilibrium), switching to a stronger, non-reversible base system like NaH or potassium tert-butoxide (KOtBu) in an aprotic solvent (like THF or toluene) can drive the reaction to completion.
-
-
-
Cause 2: Presence of Moisture. Protic contaminants like water or methanol (if using NaH) will quench the strong base, preventing the necessary enolate formation.
-
Troubleshooting:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Toluene and THF should be dried over sodium/benzophenone or passed through a solvent purification system.
-
Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Cause 3: Insufficient Reaction Temperature or Time. The rate of enolate formation and subsequent cyclization is temperature-dependent.
-
Troubleshooting:
-
For reactions using NaH in toluene or THF, heating to reflux is often necessary to achieve a reasonable reaction rate.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which could be several hours.
-
-
Formation of Significant Byproducts
Question: My crude NMR spectrum shows the desired product, but also significant impurities. What are the common side reactions and how can I minimize them?
Answer: Side reactions can compete with the desired intramolecular cyclization, reducing yield and complicating purification.
-
Cause 1: Intermolecular Claisen Condensation. If the reaction concentration is too high, the enolate of one molecule can react with the ester of another molecule, leading to polymer or dimer formation instead of the desired 5-membered ring.[4]
-
Troubleshooting:
-
High Dilution: Employing high-dilution conditions favors the intramolecular reaction pathway. A typical starting concentration would be in the range of 0.1 M to 0.5 M. Consider adding the starting diester slowly via a syringe pump to a refluxing suspension of the base in the solvent to maintain a low instantaneous concentration.
-
-
-
Cause 2: Hydrolysis of the Ester. If the reaction is quenched with aqueous acid while the mixture is still hot or if the workup is prolonged in the presence of acid or base, the methyl ester can hydrolyze to the corresponding carboxylic acid.
-
Troubleshooting:
-
Controlled Quench: Cool the reaction mixture to 0 °C in an ice bath before slowly and carefully quenching with a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Efficient Workup: Proceed with the extraction and drying steps promptly after quenching to minimize contact time with aqueous acidic or basic layers.
-
-
Difficulty in Product Isolation and Purification
Question: I'm struggling to isolate a pure product after the workup. The crude material is an oil that is difficult to handle. What are the best practices for purification?
Answer: The product, Methyl 4-oxotetrahydrothiophene-3-carboxylate (the initial product of the Dieckmann condensation before tautomerization), can be challenging to purify. However, subsequent dehydration to this compound simplifies this. If you are isolating the keto-ester first, the following applies.
-
Challenge 1: Product is an Oil or Low-Melting Solid. The product may not crystallize easily.[5]
-
Troubleshooting:
-
Column Chromatography: This is the most reliable method for purification. A silica gel column using a gradient of ethyl acetate in hexanes or petroleum ether is effective. Monitor fractions carefully by TLC.
-
Kugelrohr or Short-Path Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.
-
-
-
Challenge 2: Emulsion during Aqueous Workup. The crude reaction mixture can sometimes form stable emulsions during extraction with organic solvents.
-
Troubleshooting:
-
Brine Wash: After the initial extractions, washing the combined organic layers with a saturated aqueous sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: For small-scale, persistent emulsions, centrifugation can be used to separate the layers.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this synthesis? A1: The core reaction is a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[2][3] The process involves:
-
Deprotonation of the α-carbon (adjacent to the ester carbonyl) by a strong base to form a nucleophilic enolate.
-
The enolate attacks the second ester carbonyl within the same molecule in a nucleophilic acyl substitution reaction.
-
This forms a five-membered ring and eliminates an alkoxide (e.g., methoxide) as a leaving group.
-
The initial product is a β-keto ester, which can then be further manipulated or may exist in equilibrium with its enol tautomer.
Q2: Can I use a different starting material? A2: Yes, alternative routes exist. One notable method involves the reaction of vinylphosphonates with α-mercaptocarbonyl compounds, which can produce substituted 3-carbomethoxy-2,5-dihydrothiophenes in excellent yields.[6] This method offers a different approach that may be suitable depending on the availability of starting materials and desired substitution patterns.
Q3: My final product is the 1,1-dioxide version. How does that happen? A3: this compound 1,1-dioxide is a related but distinct compound. It is synthesized by oxidizing the sulfide in your target molecule to a sulfone. This is typically done in a separate step after the cyclization, using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This oxidation significantly changes the electronic properties and reactivity of the molecule.
Q4: What are the key safety precautions for this synthesis? A4:
-
Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any moisture. Potassium tert-butoxide and sodium methoxide are also corrosive and moisture-sensitive.
-
Solvents: Diethyl ether and THF are extremely flammable. Toluene is flammable and has associated health risks. Always work in a well-ventilated fume hood.
-
Quenching: The quenching of reactions containing residual NaH with acid is highly exothermic and releases hydrogen gas. This must be done slowly and with extreme caution, preferably at 0 °C.
Optimized Experimental Protocol
This protocol describes the Dieckmann condensation of Methyl 3-(methylthio)propanoate to yield Methyl 4-oxotetrahydrothiophene-3-carboxylate, which is a precursor that exists in equilibrium with the desired enol form.
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Anhydrous Hexane
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: Under an argon atmosphere, add sodium hydride (60% dispersion, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel.
-
NaH Wash: Wash the NaH three times with anhydrous hexane to remove the mineral oil. Decant the hexane carefully with a cannula after each wash. Dry the remaining NaH under a stream of argon.
-
Reaction Setup: Add anhydrous toluene to the flask to create a suspension (approx. 0.2 M relative to the final substrate concentration). Heat the suspension to reflux (approx. 110 °C).
-
Substrate Addition: Dissolve Methyl 3-(methylthio)propanoate (1.0 equivalent) in a small amount of anhydrous toluene and add it to the dropping funnel. Add the solution dropwise to the refluxing NaH suspension over 1-2 hours.
-
Reaction: Maintain the reflux for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction mixture to 0 °C using an ice-water bath. Quench the reaction by slowly and carefully adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the product.
Data and Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: A step-by-step decision diagram for diagnosing and solving low-yield issues.
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A (Classic) | Condition B (Optimized) | Rationale for Optimization |
| Base | Sodium Methoxide (NaOMe) | Sodium Hydride (NaH) | NaH is a stronger, non-reversible base, driving the reaction equilibrium towards the product.[2] |
| Solvent | Methanol | Toluene or THF | Aprotic solvents prevent quenching of the strong NaH base and avoid reversible side reactions. |
| Temperature | Reflux (~65 °C) | Reflux (~110 °C for Toluene) | Higher temperature increases the reaction rate, reducing overall reaction time. |
| Concentration | ~1.0 M | 0.1 - 0.5 M (High Dilution) | Favors intramolecular cyclization over intermolecular polymerization, reducing byproducts.[4] |
References
- Vertex AI Search. (n.d.). This compound.
- McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226–231.
- ChemicalBook. (n.d.). Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- Chemistry LibreTexts. (2019). The Claisen Condensation Reactions of Esters.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation.
- NIST. (n.d.). 3-(Methylthio)propanoic acid methyl ester.
- ECHEMI. (n.d.). Methyl 3-(methylthio)propionate.
- Sigma-Aldrich. (n.d.). This compound 1,1-dioxide.
- Sci-Hub. (n.d.). Synthesis of 3-carboxylated 2,5-dihydrothiophenes.
Sources
- 1. sisli.edu.tr [sisli.edu.tr]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 3-(Methylthio)propanoic acid methyl ester [webbook.nist.gov]
- 8. echemi.com [echemi.com]
Technical Support Center: Methyl 2,5-dihydrothiophene-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis and handling of Methyl 2,5-dihydrothiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and mechanistic intricacies associated with this important heterocyclic building block. The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This resource provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Reaction Issues
This section addresses specific problems encountered during the synthesis of this compound, particularly when using common synthetic routes such as the reaction between a vinylphosphonate and an α-mercaptocarbonyl compound.[2]
Question 1: Why is my reaction yield consistently low or non-existent?
Potential Causes & Solutions
| Potential Cause | Proposed Solution & Mechanistic Rationale |
| Poor Reagent Quality | Solution: Ensure all reagents, especially the α-mercaptocarbonyl compound (e.g., methyl thioglycolate) and the vinylphosphonate, are pure. Thiols are susceptible to air oxidation, forming disulfides which are unreactive in this pathway. Use freshly distilled or purchased reagents and handle them under an inert atmosphere (N₂ or Ar). |
| Ineffective Base | Solution: The base is critical for deprotonating the thiol to form the nucleophilic thiolate. Use a non-nucleophilic, sufficiently strong base like sodium methoxide (NaOMe) or potassium tert-butoxide (KOt-Bu). Ensure the base is anhydrous, as water will quench the base and inhibit thiolate formation. |
| Incorrect Reaction Temperature | Solution: The initial Michael addition is often exothermic and may require cooling to prevent side reactions. Subsequent intramolecular cyclization (e.g., Horner-Wadsworth-Emmons type) may require gentle heating. Monitor the reaction temperature closely. Start at 0 °C for the addition of the base and thiol, then allow the reaction to warm to room temperature or heat as required by the specific protocol. |
| Premature Oxidation | Solution: The dihydrothiophene ring can be sensitive to oxidation, leading to the formation of the corresponding aromatic thiophene or the sulfoxide/sulfone.[3] Degas all solvents and run the reaction under a strict inert atmosphere to minimize exposure to oxygen. |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Question 2: My NMR spectrum is complex, suggesting a mixture of products. What are the likely side products?
Potential Side Reactions & Mitigation Strategies
-
Stereoisomers: The reaction can produce a mixture of cis and trans isomers of the dihydrothiophene product, especially if substituents are present at the 2 and 5 positions. This can lead to complex NMR spectra.
-
Solution: Stereocontrol can be challenging. Often, the mixture of diastereomers is carried through to the next step. If a single isomer is required, careful column chromatography may be necessary. It is also possible that subsequent reactions, like oxidation to the thiophene, will eliminate the stereocenters.
-
-
Oxidized Byproducts: The dihydrothiophene product can be oxidized to the more stable aromatic thiophene, especially if the reaction is worked up in the presence of air or if oxidizing agents are present. Over-oxidation can lead to the corresponding sulfone.[3]
-
Solution: Maintain a strictly inert atmosphere throughout the reaction and workup. Use degassed solvents and consider quenching the reaction with a reducing agent like sodium thiosulfate solution if oxidation is suspected.
-
-
Polymerization: Vinylphosphonates and other activated alkenes can be prone to polymerization, especially in the presence of strong bases or initiators.
-
Solution: Maintain a controlled temperature (often starting at 0 °C or below) and add reagents slowly to avoid localized high concentrations that can initiate polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted reaction mechanism for this synthesis?
The synthesis of 3-carboxylated 2,5-dihydrothiophenes from vinylphosphonates and α-mercaptocarbonyl compounds proceeds through a well-established pathway.[2] The mechanism involves two key steps:
-
Michael Addition: A base abstracts the acidic proton from the thiol (R-SH), generating a potent thiolate nucleophile (R-S⁻). This thiolate then attacks the β-carbon of the electron-deficient vinylphosphonate in a conjugate or Michael addition.
-
Intramolecular Cyclization: The resulting enolate intermediate undergoes an intramolecular cyclization. The negatively charged carbon attacks the carbonyl carbon of the original mercaptocarbonyl moiety, closing the five-membered ring. Subsequent elimination steps form the dihydrothiophene product.
Caption: Simplified reaction mechanism for dihydrothiophene synthesis.
Q2: How can I best purify the final product?
This compound is often an oil or a low-melting solid, which can make purification by recrystallization challenging.[4] The most reliable method is flash column chromatography on silica gel.
-
Solvent System: A non-polar/polar solvent system is typically effective. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using a potassium permanganate (KMnO₄) stain, which is highly effective for visualizing sulfur-containing compounds and double bonds.
Q3: What are the key spectroscopic signals I should look for to confirm my product?
Confirmation of the product structure relies on a combination of NMR and Mass Spectrometry.
-
¹H NMR:
-
Singlet ~3.7 ppm (3H): Corresponds to the methyl ester (-OCH₃) protons.
-
Multiplets ~3.0-4.0 ppm (4H): These signals arise from the two methylene groups (-CH₂-) in the dihydrothiophene ring at positions 2 and 5. Their exact chemical shift and multiplicity will depend on the specific substitution pattern.
-
Singlet or Triplet ~6.0-7.0 ppm (1H): This is the vinyl proton at position 4.
-
-
¹³C NMR:
-
Ester Carbonyl: ~160-170 ppm.
-
Alkene Carbons (C3 & C4): ~120-140 ppm.
-
Methylene Carbons (C2 & C5): ~30-40 ppm.
-
Methyl Ester Carbon: ~50-55 ppm.
-
-
Mass Spectrometry (MS):
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of this compound. Always perform a thorough risk assessment before beginning any chemical synthesis.
Objective: To synthesize this compound.
Materials:
-
Diethyl (2-(methoxycarbonyl)vinyl)phosphonate
-
Methyl thioglycolate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous methanol (50 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Rationale: Anhydrous conditions are crucial to prevent quenching the base. Starting at 0 °C helps control the exothermic reaction.
-
-
Base and Thiol Addition:
-
Carefully add sodium methoxide (1.1 equivalents) to the cooled methanol and stir until fully dissolved.
-
Slowly add methyl thioglycolate (1.0 equivalent) dropwise via syringe over 10 minutes. Stir for an additional 15 minutes at 0 °C.
-
Rationale: This generates the sodium thiolate in situ, the key nucleophile for the reaction.
-
-
Vinylphosphonate Addition:
-
Add diethyl (2-(methoxycarbonyl)vinyl)phosphonate (1.05 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
Rationale: A slight excess of the phosphonate ensures the complete consumption of the valuable thiol. Slow addition prevents overheating and potential polymerization.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes, KMnO₄ stain).
-
Rationale: The reaction typically proceeds to completion overnight at room temperature. TLC is a self-validating check to confirm the consumption of starting materials.
-
-
Workup and Extraction:
-
Cool the mixture to 0 °C and quench the reaction by slowly adding saturated aqueous NH₄Cl solution until the pH is neutral (~7).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Rationale: The quench neutralizes the excess base. Extraction isolates the organic product from inorganic salts.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure this compound.
-
References
-
Sun, J., Zhang, L. L., Xia, E. Y., & Yan, C. G. (2009). Synthesis of Dihydrothiophenes or Spirocyclic Compounds by Domino Reactions of 1,3-Thiazolidinedione. The Journal of Organic Chemistry, 74(9), 3398–3401. [Link]
-
Sci-Hub. (n.d.). Synthesis of Dihydrothiophenes or Spirocyclic Compounds by Domino Reactions of 1,3-Thiazolidinedione. Retrieved from [Link]
-
Chemical LAND21. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2009). Synthesis of Dihydrothiophenes or Spirocyclic Compounds by Domino Reactions of 1,3-Thiazolidinedione. Retrieved from [Link]
-
McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226–231. [Link]
- Al-Hiari, Y. M., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Jordan Journal of Pharmaceutical Sciences, 5(1).
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-METHYL-2,5-DIHYDRO-THIOPHENE. Retrieved from [Link]
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
-
Beilstein Journal of Organic Chemistry. (2022). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 18, 138-147. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl thenoate. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
MDPI. (2018). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 23(7), 1699. [Link]
-
NIST. (n.d.). Methyl-2-thiophene carboxylate. NIST Chemistry WebBook. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Retrieved from [Link]
-
Sci-Hub. (n.d.). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 10, 2538–2547. [Link]
-
PubMed. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chemical & Pharmaceutical Bulletin, 59(6), 797-8. [Link]
- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-284.
-
ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones 98 and methyl thioglycolate (99) in the presence of CsCO3, MgSO4, and MeOH. Retrieved from [Link]
-
McIntosh, J. M., & Hayes, I. E. E. (1987). Stereochemistry of 3-carboxylated 2,5-dihydrothiophene formation. Canadian Journal of Chemistry, 65(1), 110–113. [Link]
-
National Center for Biotechnology Information. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 10, 2538-2547. [Link]
- Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
Sources
Technical Support Center: Degradation Pathways of Methyl 2,5-dihydrothiophene-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,5-dihydrothiophene-3-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during experimental studies of its degradation pathways. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding Degradation
This section addresses common initial questions regarding the stability and degradation of this compound.
Q1: What are the primary expected degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The methyl ester group can be hydrolyzed under both acidic and basic conditions to yield 2,5-dihydrothiophene-3-carboxylic acid.[1][2] This is a common reaction for carboxylate esters.[3]
-
Oxidation: The sulfur atom in the dihydrothiophene ring is prone to oxidation.[4] This typically occurs in a stepwise manner, first forming the corresponding sulfoxide (this compound 1-oxide) and then the sulfone (this compound 1,1-dioxide).[5]
Q2: My compound appears to be degrading upon storage, even in the dark at room temperature. What could be the cause?
A2: If you observe degradation under standard storage conditions, the most likely culprit is gradual oxidation from atmospheric oxygen.[4] Sulfide compounds can be sensitive to air. Another possibility is the presence of acidic or basic impurities which could be catalyzing slow hydrolysis.
Q3: Is this compound sensitive to light?
A3: Yes, thiophene and its derivatives can be susceptible to photodegradation.[6][7][8] It is advisable to protect the compound and its solutions from light to prevent the formation of photolytic degradation products. The extent of degradation often correlates with the compound's maximum UV absorption wavelength (λmax).[9]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during degradation studies.
Issue 1: Inconsistent or non-reproducible results in hydrolysis experiments.
-
Question: I am performing acid/base hydrolysis, but my degradation rates are inconsistent between experiments. What's going wrong?
-
Answer & Troubleshooting Steps:
-
pH Control is Critical: The rate of hydrolysis is highly dependent on pH.[3] Ensure your buffer systems are robust and that the pH of the reaction mixture is consistent at the start and throughout the experiment. Small shifts in pH can lead to significant changes in reaction kinetics.
-
Temperature Fluctuation: Hydrolysis rates are sensitive to temperature.[3] Use a precisely controlled water bath or heating block. Even minor temperature variations can affect the rate of reaction.
-
Co-Solvent Effects: If your compound has poor aqueous solubility and you are using a co-solvent, ensure the ratio of co-solvent to aqueous buffer is identical in all experiments. Changes in the solvent environment can alter the hydrolysis rate.[2]
-
Purity of Starting Material: Verify the purity of your this compound. The presence of acidic or basic impurities can catalyze unintended degradation.
-
Issue 2: Low or no conversion during oxidative degradation studies.
-
Question: I am using hydrogen peroxide to induce oxidation, but I see very little of the expected sulfoxide or sulfone products. What should I check?
-
Answer & Troubleshooting Steps:
-
Oxidant Potency: Hydrogen peroxide solutions can lose potency over time. Use a fresh, properly stored bottle of H₂O₂ or titrate your current stock to determine its exact concentration.[5]
-
Insufficient Oxidant Stoichiometry: For conversion to the sulfone, at least two equivalents of the oxidant are required. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.[5]
-
Reaction Temperature: The oxidation of sulfides may require thermal activation. If you are running the reaction at room temperature with no success, consider gradually increasing the temperature (e.g., to 40-60 °C) while monitoring the reaction progress.[5]
-
Catalyst Inactivity (if applicable): If you are using a catalyst for the oxidation, ensure it is active and handled correctly. Some catalysts can be poisoned by impurities.
-
Issue 3: Appearance of unexpected peaks in my chromatogram.
-
Question: My HPLC analysis shows several unexpected peaks that do not correspond to the parent compound or the expected primary degradants. What could they be?
-
Answer & Troubleshooting Steps:
-
Secondary Degradation: The primary degradation products (e.g., the carboxylic acid or the sulfoxide) may themselves be unstable under the stress conditions and degrade further. For example, under harsh oxidative conditions, ring opening could occur.
-
Reaction with Co-Solvents or Buffers: In some cases, the compound or its degradants may react with components of the reaction medium. Analyze a blank sample (matrix without the active compound) subjected to the same stress conditions to rule out artifacts from the matrix itself.
-
Impurity Degradation: Impurities in your starting material may also degrade, leading to extra peaks. Ensure you have a clean chromatogram of your unstressed starting material for comparison.
-
Structural Elucidation is Key: To identify unknown peaks, fraction collection followed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is necessary.[10][11]
-
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting a forced degradation study on this compound.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating power of analytical methods.[12] The goal is to achieve 5-20% degradation of the active substance.[13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions: (Perform each in triplicate, including a control sample kept at 4°C in the dark).
-
Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 1 M HCl.
- Heat the mixture at 60°C.
- Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
- Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH before analysis.[3]
-
Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
- Keep the mixture at room temperature.
- Withdraw aliquots at specific time points (e.g., 30 mins, 1, 2, 4 hours).
- Immediately neutralize the aliquot with an equivalent amount of 1 M HCl before analysis.[1]
-
Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
- Keep the mixture at room temperature, protected from light.
- Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).[14]
-
Thermal Degradation:
- Place a solid sample of the compound in a controlled temperature oven at 70°C.
- Sample at various time points (e.g., 1, 3, 7 days), dissolve in solvent, and analyze.
-
Photolytic Degradation:
- Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Simultaneously, keep a control sample protected from light.
- Analyze both samples after exposure.
3. Sample Analysis:
-
Analyze all stressed samples and controls using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM sodium acetate, pH 3.0) is recommended to ensure separation of the polar carboxylic acid, the parent ester, and the potentially more polar sulfoxide/sulfone.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine this experimentally).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method must be validated for specificity by demonstrating that the degradation product peaks are well-resolved from the parent compound peak. Peak purity analysis using a photodiode array (PDA) detector is essential.
Section 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Predicted Degradation Pathways
Caption: Predicted primary degradation pathways for the target compound.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: Workflow for conducting and analyzing a forced degradation study.
Section 5: Data Summary Table
| Degradation Pathway | Stress Condition | Expected Primary Degradant(s) | Relative Retention Time (RRT) vs. Parent (Predicted) |
| Acid Hydrolysis | 1 M HCl, 60°C | 2,5-Dihydrothiophene-3-carboxylic acid | < 1.0 (more polar) |
| Base Hydrolysis | 1 M NaOH, Room Temp | 2,5-Dihydrothiophene-3-carboxylic acid | < 1.0 (more polar) |
| Oxidation | 3% H₂O₂, Room Temp | Sulfoxide, Sulfone | < 1.0 (more polar) |
| Thermal | 70°C (solid state) | Dependent on impurities/atmosphere | Varies |
| Photolysis | ICH Q1B light exposure | Various photoproducts | Varies |
References
-
Al-Jbouri, F. A., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(27), 15348–15357. Available from: [Link]6][8][9]
-
ResearchGate. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. Available from: [Link]7]
-
American Chemical Society. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Available from: [Link]
-
American Chemical Society. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Available from: [Link]
-
SciSpace. (n.d.). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Available from: [Link]
-
ResearchGate. (n.d.). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Available from: [Link]
-
Supplementary Information. (n.d.). Available from: [Link]
-
Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155. Available from: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes | Download Table. Available from: [Link]
-
Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. Available from: [Link]
-
Schlenk, D., et al. (2000). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 66(5), 2025–2029. Available from: [Link]
-
Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57. Available from: [Link]
-
Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences Review and Research, 47(3). Available from: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Available from: [Link]
-
U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Nuclear Magnetic Resonance Spectroscopic Analysis of the Evolution of Peroxidation Products Arising from Culinary Oils Exposed to Thermal Oxidation. Molecules, 27(13), 4061. Available from: [Link]
-
European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products. Available from: [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]
-
Parikh, V. D., et al. (1985). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 341, 441–448. Available from: [Link]
-
ResearchGate. (n.d.). Analysis of Lipid Oxidation Products by NMR Spectroscopy | Request PDF. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114. Available from: [Link]
-
GMP SOP. (n.d.). Manual 047 Preparation & Maintenance of Stability Protocols and Stability Master Plans. Available from: [Link]
-
MDPI. (2020). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Available from: [Link]
-
Scribd. (n.d.). Hydrolysis Kinetics of Thifensulfuron Methyl in Aqueous Buffer Solutions | PDF | Ph. Available from: [Link]
-
ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. Available from: [Link]
-
Restek. (2021). Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy. Available from: [Link]
-
Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Available from: [Link]
-
American Chemical Society. (n.d.). The Journal of Organic Chemistry Ahead of Print. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. Beilstein Journal of Organic Chemistry, 18, 549–570. Available from: [Link]
-
Scribd. (n.d.). SRU Troubleshooting Guide | PDF | Sulfur Dioxide | Combustion. Available from: [Link]
-
MDPI. (n.d.). Recent Advances in Simultaneous Desulfurization and Denitrogenation of Fuel Oil. Available from: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum results in oxidation of excess dimethyl sulfide in the presence of PDOX. Available from: [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2,5-dihydrothiophene-3-carboxylate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for reactions involving Methyl 2,5-dihydrothiophene-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges related to by-product formation during the synthesis and handling of this important heterocyclic intermediate.[1][2]
Section 1: Troubleshooting Guide - Identifying & Mitigating Common By-products
This section addresses specific experimental observations through a question-and-answer format, providing insights into the mechanistic origins of by-products and offering actionable solutions.
Question 1: My GC-MS analysis shows a peak with the same mass (M⁺ = 144.19) as my target product but with a different retention time. What is this impurity?
Answer:
This is very likely the isomeric by-product, Methyl 2,3-dihydrothiophene-3-carboxylate .
-
Mechanistic Cause: The formation of dihydrothiophene rings from acyclic precursors can sometimes lead to mixtures of isomers depending on the stability of intermediates and reaction conditions. The 2,3-dihydro isomer is a known compound.[3] The thermodynamic stability of the double bond conjugated with the ester group in the desired 2,5-dihydro product is not always sufficient to ensure 100% selectivity. Suboptimal reaction conditions, such as incorrect temperature or base choice, can exacerbate this issue.[4]
-
Identification:
-
GC-MS: While the electron impact mass spectra of these isomers may be very similar, high-resolution GC on a polar stationary phase (e.g., trifluoropropylmethyl polysiloxane) can often resolve them.[5]
-
¹H NMR: The key difference will be in the signals for the vinyl and aliphatic protons. The desired 2,5-isomer has a distinct olefinic proton signal and two methylene groups. The 2,3-isomer will have a different splitting pattern, reflecting the different arrangement of protons around the double bond.
-
-
Proposed Solution:
-
Optimize Temperature: Run a series of small-scale trial reactions at different temperatures to find the optimal point for selectivity.[4]
-
Base Selection: If a base is used in the cyclization, screen different bases (e.g., NaH, K₂CO₃, DBU). The strength and steric bulk of the base can influence the regioselectivity of the ring-closing step.
-
Purification: Careful column chromatography on silica gel can usually separate these isomers, though it may require testing various solvent systems (e.g., hexane/ethyl acetate gradients).
-
Question 2: My mass spectrometry data shows significant signals at M+16 and/or M+32. What are these species?
Answer:
You are observing oxidation of the sulfur atom in your product.
-
M+16 By-product: this compound 1-oxide (the sulfoxide).
-
M+32 By-product: this compound 1,1-dioxide (the sulfone).
-
Mechanistic Cause: The sulfide linkage in the dihydrothiophene ring is susceptible to oxidation. This can occur if the reaction is inadvertently exposed to atmospheric oxygen over long periods, especially if heated, or if oxidizing reagents are present.[6] Certain workup conditions, such as using hydrogen peroxide or other oxidative washes, will readily produce these by-products.[6] The sulfone is a particularly stable compound and is commercially available.
-
Identification:
-
MS: The characteristic mass shifts of +16 Da and +32 Da are strong indicators.
-
IR Spectroscopy: The sulfone will exhibit strong, characteristic S=O stretching bands in the regions of ~1300-1350 cm⁻¹ (asymmetric) and ~1120-1160 cm⁻¹ (symmetric).
-
¹³C NMR: The carbon atoms adjacent to the sulfur (C2 and C5) will be significantly downfield-shifted in the sulfone compared to the parent sulfide due to the electron-withdrawing effect of the sulfone group.
-
-
Proposed Solution:
-
Inert Atmosphere: Ensure the reaction is conducted under a blanket of inert gas like nitrogen or argon, especially if the reaction requires heating.[4]
-
Degas Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Review Workup: Avoid any oxidative reagents in the workup or cleaning procedures. If a product is unstable, it may decompose during workup.[7][8]
-
Question 3: The crude ¹H NMR of my reaction mixture shows broad, unresolved humps, particularly between 1.5 and 2.5 ppm, and the yield of my desired product is low.
Answer:
This is a classic sign of polymerization of the starting material , likely methyl acrylate if it is used as a reactant.
-
Mechanistic Cause: Methyl acrylate is a vinyl monomer that can readily undergo free-radical or anionic polymerization, especially in the presence of initiators (like trace peroxides in old solvents), light, or heat. Basic conditions used in some cyclization strategies can also initiate anionic polymerization.
-
Identification:
-
NMR: The broad, poorly defined signals in the proton NMR are characteristic of polymeric materials.
-
Physical Appearance: The reaction mixture may become viscous or even solidify into a glassy or rubbery solid. The polymer is often insoluble in common organic solvents, making extraction difficult.
-
-
Proposed Solution:
-
Use Fresh Reagents: Use freshly distilled or newly purchased methyl acrylate containing an inhibitor (like hydroquinone monomethyl ether, MEHQ).
-
Control Temperature: Add the acrylate slowly to the reaction mixture, especially if the reaction is exothermic, to maintain control over the internal temperature.
-
Limit Reaction Time: Monitor the reaction closely by TLC or crude GC-MS and quench it as soon as the starting materials are consumed to prevent prolonged exposure of the acrylate to polymerization-promoting conditions.[4]
-
Section 2: Analytical Workflows & Protocols
A systematic approach is crucial for identifying unknown by-products. The following workflow provides a logical sequence for analysis.
By-product Analysis Workflow
Caption: Workflow for By-product Identification and Mitigation.
Protocol: GC-MS Method for Crude Reaction Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for separating volatile and semi-volatile compounds and obtaining their mass-to-charge ratio, which is critical for by-product identification.[9][10]
-
Sample Preparation:
-
Quench a small aliquot (~0.1 mL) of the reaction mixture.
-
Extract with a suitable solvent like ethyl acetate or dichloromethane (1 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Dilute the sample to approximately 1 mg/mL in the same solvent. If the sample contains non-volatile components, passing it through a small plug of silica gel can be beneficial.
-
-
GC-MS Parameters (Example):
-
GC System: Agilent GC-MS or equivalent.
-
Column: HP-5MS (or similar non-polar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injection: Splitless injection is recommended for sensitivity to trace components.[11]
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
MS Detector:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Integrate all peaks.
-
Analyze the mass spectrum of each peak, paying close attention to the molecular ion (M⁺) and fragmentation patterns. The presence of sulfur can often be confirmed by the characteristic M+2 isotope peak (~4.4% of M⁺).
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most critical reaction parameters to control to minimize by-product formation in heterocyclic synthesis? A: The most critical parameters are temperature, reaction time, and the purity of reagents.[4] Suboptimal conditions can lead to side reactions, while impurities in starting materials can act as catalysts for unwanted pathways or be incorporated into by-products.[4] Always use high-purity reagents and consider small-scale trial reactions to determine the ideal conditions before scaling up.[4]
Q: Can my product decompose during workup? A: Yes. Products can be sensitive to acidic or basic conditions used during quenching and extraction, or they may be thermally unstable.[7][8] If you suspect decomposition, you can test the stability of your compound by taking a sample of the crude reaction mixture before workup and treating it separately with the acid or base you plan to use, then analyzing the result by TLC.[8]
Q: The reaction looks clean by TLC, but my isolated yield is very low. Where could my product have gone? A: There are several possibilities. Your product may be more water-soluble than anticipated and remain in the aqueous layer after extraction.[8] It could also be volatile and lost during solvent removal on a rotary evaporator.[8] Lastly, highly polar compounds can sometimes irreversibly stick to silica gel during filtration or chromatography.[8]
Reaction Pathway Visualization
Caption: Competing Reaction Pathways in the Synthesis.
References
- Benchchem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- The Royal Society of Chemistry. (2019). Supporting Information.
- NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties.
- Santa Cruz Biotechnology, Inc. This compound. CAS 67488-46-4.
- Margl, L., et al. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Z Naturforsch C J Biosci, 57(1-2), 63-71.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- ChemicalBook. (2022). Synthesis of 2,5-Dihydrothiophene.
- Sigma-Aldrich. This compound 1,1-dioxide. CAS 67488-50-0.
- The Good Scents Company. 2,3-dihydrothiophene. CAS 1120-59-8.
- Szőllősi, R. (2014). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Request PDF.
- Awad, T., et al. (2010). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar.
Sources
- 1. nbinno.com [nbinno.com]
- 2. sisli.edu.tr [sisli.edu.tr]
- 3. 2,3-dihydrothiophene, 1120-59-8 [thegoodscentscompany.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. How To [chem.rochester.edu]
- 9. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of Methyl 2,5-dihydrothiophene-3-carboxylate Derivatives
Welcome to the technical support center for the chiral separation of methyl 2,5-dihydrothiophene-3-carboxylate and its derivatives. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving enantiomers within this important class of sulfur-containing heterocyclic compounds.
The unique structural features of these molecules—namely the sulfur heteroatom and the ester functionality adjacent to a stereocenter—present specific challenges and opportunities in chiral recognition. This document provides field-proven insights, troubleshooting guides, and validated protocols to streamline your method development process and resolve common issues encountered during analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise during the chiral method development for these specific derivatives.
Q1: Where should I even begin? Which type of chiral stationary phase (CSP) is the best starting point for dihydrothiophene derivatives?
A1: The most effective starting point for screening chiral separations of heterocyclic compounds like this compound derivatives is with polysaccharide-based CSPs . [1][2][3]These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are critical for this class of compounds. [4]
-
Primary Recommendation: Start with columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) . [1][2]These two phases are known to have complementary selectivity; a separation that is unsuccessful on one is often successful on the other. [2]* Rationale: The carbamate derivatives on the polysaccharide backbone create chiral grooves or pockets. [5]The enantiomers of your analyte will partition into these pockets with different affinities based on their three-dimensional fit. The ester and sulfur functionalities of your target molecule are key interaction points that drive this differential binding. [2][5] Q2: I'm seeing my enantiomers co-elute or have very poor resolution (Rs < 1.0). What is the first parameter I should change?
A2: If you observe poor or no resolution, the first and often most impactful parameter to adjust is the mobile phase composition , specifically the type and concentration of the alcohol modifier.
-
For Normal Phase Mode (e.g., Hexane/Alcohol): Change the alcohol. If you are using isopropanol (IPA), switch to ethanol (EtOH), or vice-versa. These alcohols have different proton-donating capabilities and steric profiles, which can significantly alter the hydrogen-bonding interactions between your analyte and the CSP. Sometimes, a ternary mixture (e.g., Hexane/IPA/EtOH) can unlock a separation.
-
For Supercritical Fluid Chromatography (SFC): Similar to normal phase, the choice of co-solvent is critical. Methanol and ethanol are the most common and effective co-solvents. [6][7]If methanol isn't providing separation, switching to ethanol can change the selectivity.
-
Adjust the Concentration: Systematically vary the alcohol percentage. For normal phase, try a range from 5% to 20%. For SFC, a typical screening range is 5% to 30% modifier. [7]A lower percentage generally increases retention and can sometimes improve resolution, but this is not always the case.
-
Consider a Lower Flow Rate: If modifying the mobile phase shows a hint of separation, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). [8]This provides more time for the enantiomers to interact with the stationary phase, which can enhance resolution, although it will increase the analysis time. [8][9] Q3: My peaks are broad and tailing badly. Is this a problem with the chiral column?
A3: While column degradation is possible, peak tailing is more frequently caused by undesirable secondary interactions or issues with the mobile phase. For acidic molecules like carboxylate derivatives, interactions with the silica support can be a major issue.
-
Cause - Secondary Silanol Interactions: Residual acidic silanol groups on the silica support can interact strongly with your analyte, causing peak tailing. [1]* Solution - Use an Acidic Additive: The most effective solution is to add a small amount of a strong acid to your mobile phase to suppress the ionization of the silanol groups.
-
Recommended Additive: Add 0.1% Trifluoroacetic Acid (TFA) to the alcohol portion of your mobile phase. This is a standard practice in both normal phase and SFC to improve peak shape for acidic or neutral compounds. [2]* Cause - Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or even fronting peaks. [9][10]* Solution - Dilute Your Sample: Reduce the sample concentration significantly (e.g., to 0.1-0.5 mg/mL) and re-inject. [1]The peak shape should become more symmetrical.
-
Q4: Should I be using HPLC or SFC for these compounds?
A4: Both techniques are highly effective, but Supercritical Fluid Chromatography (SFC) often offers significant advantages for chiral separations. [6][11]
-
Speed: SFC separations are typically 3-5 times faster than on HPLC due to the low viscosity and high diffusivity of supercritical CO2, which allows for much higher flow rates without a significant loss in efficiency. [7][12]* Solvent Reduction: SFC dramatically reduces the consumption of organic solvents, making it a greener and more cost-effective technique. [6][11][12]* Improved Resolution: For some compounds, the unique properties of the supercritical fluid mobile phase can lead to sharper peaks and better resolution than what is achievable with HPLC. [6]* When to Prefer HPLC: If your laboratory is not equipped for SFC, modern HPLC with polysaccharide columns remains a robust and reliable option. Normal phase HPLC is the most common starting point for these types of separations.
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving specific experimental problems.
Guide 1: Problem - Poor or No Resolution (Rs < 1.5)
You've screened your compound on a primary column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) and see a single, sharp peak or only a small shoulder.
// Path for bad peak shape fix_peak_shape [label="Address peak shape first.\n- Add 0.1% TFA to mobile phase.\n- Reduce sample concentration.", fillcolor="#F1F3F4"];
// Path for good peak shape change_modifier [label="Change Alcohol Modifier\n(e.g., IPA -> EtOH or vice versa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_modifier_conc [label="Optimize Modifier Concentration\n(Screen 5% to 25%)", shape=diamond, fillcolor="#FBBC05"];
lower_flow [label="Decrease Flow Rate\n(e.g., 1.0 -> 0.7 -> 0.5 mL/min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_temp [label="Adjust Temperature\n(Screen 15°C, 25°C, 40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
change_csp [label="Switch to Orthogonal CSP\n(e.g., Amylose -> Cellulose based)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_peak_shape; check_peak_shape -> fix_peak_shape [label=" No "]; fix_peak_shape -> start [label="Re-evaluate"];
check_peak_shape -> change_modifier [label=" Yes "]; change_modifier -> optimize_modifier_conc; optimize_modifier_conc -> lower_flow [label=" Partial Separation "]; optimize_modifier_conc -> change_csp [label=" Still No Separation "]; lower_flow -> adjust_temp;
adjust_temp -> change_csp [label=" If resolution still poor "];
} axdot Caption: Troubleshooting Decision Tree for Poor Resolution.
-
Confirm Peak Shape: Before chasing resolution, ensure you have a good peak shape. If tailing is present, add 0.1% TFA to your mobile phase and/or reduce sample concentration. Poor peak shape will always compromise resolution. [1]2. Change the Alcohol Modifier: This is the most powerful variable for altering selectivity. If you started with an IPA-based mobile phase, prepare a new mobile phase with EtOH at the same concentration and re-run the sample. The difference in interaction can be dramatic. [2]3. Optimize Modifier Concentration: If switching the alcohol type gives a hint of separation (e.g., a broadened peak or a shoulder), perform a gradient or a series of isocratic runs with varying concentrations of that alcohol (e.g., 5%, 10%, 15%, 20%).
-
Decrease the Flow Rate: Slower flow rates increase the residence time of the analyte on the column, allowing for more interactions and potentially better resolution. [8]This is a trade-off with analysis time.
-
Vary the Temperature: Temperature affects the thermodynamics of chiral recognition and can be a powerful optimization tool. [1]Screen at three temperatures: ambient (e.g., 25°C), below ambient (e.g., 15°C), and above ambient (e.g., 40°C). Lower temperatures often increase resolution but also retention time and backpressure. [13]6. Switch to a Complementary CSP: If the above steps fail on an amylose-based column, switch to a cellulose-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) and repeat the screening process. The different helical structures of these polymers provide distinct chiral environments. [2]
Guide 2: Problem - Inconsistent Retention Times
You have a method that provides good separation, but the retention times are drifting between injections or from day to day.
| Potential Cause | Diagnostic Check | Solution |
| Insufficient Column Equilibration | Retention times drift at the start of a sequence and then stabilize. | Flush the column with the mobile phase for at least 20-30 column volumes before the first injection. When changing mobile phases, always flush thoroughly. [1] |
| Mobile Phase Inconsistency | Drifting retention times throughout the entire run, or different results day-to-day. | Prepare fresh mobile phase daily. The more volatile component (e.g., hexane) can evaporate, changing the ratio. [1]Ensure solvents are thoroughly mixed and degassed. |
| Temperature Fluctuations | Retention times correlate with changes in lab ambient temperature. | Use a thermostatted column compartment to maintain a constant temperature. Even small fluctuations can affect retention in chiral separations. [1][9] |
| System Leak | Unusually low backpressure; visible salt deposits or fluid around fittings. | Systematically check all fittings from the pump to the detector for leaks and tighten or replace as necessary. |
Part 3: Experimental Protocols
Protocol 1: Generic Screening Protocol for HPLC/SFC
This protocol outlines a systematic screening approach to quickly identify a promising starting point for method development.
-
Sample Preparation:
-
Dissolve the racemic standard of your this compound derivative in a suitable solvent. The best practice is to dissolve it in the mobile phase itself or the alcohol modifier.
-
Target a concentration of 0.5 mg/mL . [1]Filter the sample through a 0.45 µm filter.
-
-
Instrumentation & Columns:
-
System: HPLC or SFC system with UV detector.
-
Columns for Screening:
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
-
Column B: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
-
-
Temperature: 25°C (isothermal)
-
-
Mobile Phase Screening Conditions:
-
This table outlines four initial screening runs. Run all four for a comprehensive screen.
-
| Run | Column | Mobile Phase Mode | Mobile Phase Composition | Flow Rate |
| 1 | Column A | Normal Phase / SFC | Hexane/IPA (90:10) + 0.1% TFA¹ | 1.0 mL/min |
| 2 | Column A | Normal Phase / SFC | Hexane/EtOH (90:10) + 0.1% TFA¹ | 1.0 mL/min |
| 3 | Column B | Normal Phase / SFC | Hexane/IPA (90:10) + 0.1% TFA¹ | 1.0 mL/min |
| 4 | Column B | Normal Phase / SFC | Hexane/EtOH (90:10) + 0.1% TFA¹ | 1.0 mL/min |
-
Execution and Evaluation:
-
Equilibrate the column with each mobile phase for at least 20 column volumes.
-
Inject 5-10 µL of the sample.
-
Monitor the chromatogram and calculate the resolution (Rs) for any observed separation. A resolution factor of 1.5 or greater indicates baseline separation. [14] * Identify the condition (Column + Mobile Phase) that provides the highest resolution. This will be your starting point for optimization.
-
References
- BenchChem Technical Support. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Anonymous. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
-
Gasparrini, F., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 299. [Link]
- Pharmaceutical Technology. (2004). Supercritical Fluid Chiral Separations. Pharmaceutical Technology, 28(5).
-
Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 108(12), 3310–3318. [Link]
- De Klerck, K., et al. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography.
- Regis Technologies.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC North America.
- Umstead, W. (2023).
- Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Longdom Publishing. Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds.
- BenchChem Technical Support Team. (2025, December). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. BenchChem.
- Selvita. (2024, September 19).
- Daicel Chiral Technologies.
- Subramanian, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- Chankvetadze, B., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 23-33.
- Sigma-Aldrich.
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- 2. m.youtube.com [m.youtube.com]
- 3. longdom.org [longdom.org]
- 4. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. pharmtech.com [pharmtech.com]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
A Comparative Guide to the Characterization of Methyl 2,5-dihydrothiophene-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the exploration of diverse chemical scaffolds. Among these, heterocyclic compounds, particularly those containing sulfur, have garnered significant attention for their wide-ranging biological activities.[1] Methyl 2,5-dihydrothiophene-3-carboxylate and its derivatives represent a promising class of molecules, serving as versatile intermediates in the synthesis of complex pharmaceutical compounds.[2][3] This guide provides an in-depth comparison of the characterization of these derivatives, offering insights into experimental choices and presenting comparative data to aid in research and development.
The Significance of the Dihydrothiophene Scaffold
The thiophene ring is a privileged pharmacophore in drug discovery, known to enhance drug-receptor interactions and improve physicochemical properties.[1] Its partially saturated form, the dihydrothiophene nucleus, offers a unique three-dimensional geometry that can be strategically exploited to achieve target specificity and potency. This compound, with its reactive ester functionality, serves as a key building block for introducing this valuable scaffold into larger, more complex molecules.[4] The characterization of these derivatives is therefore a critical step in ensuring the structural integrity and purity of downstream compounds.
Core Characterization Workflow: A Self-Validating System
Caption: A typical workflow for the synthesis, purification, and characterization of novel chemical compounds.
In-Depth Analysis of Characterization Techniques
The choice of analytical techniques is driven by the need to obtain unambiguous structural information. For this compound derivatives, a combination of spectroscopic methods is indispensable.
Why it's crucial: NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise mapping of the molecular structure.
Experimental Insights:
-
¹H NMR: The proton NMR spectrum of the parent this compound would be expected to show distinct signals for the methyl ester protons, the olefinic proton, and the two methylene groups in the dihydrothiophene ring. The chemical shifts and coupling patterns of these protons are highly sensitive to the nature and position of substituents on the ring.
-
¹³C NMR: The carbon NMR spectrum provides complementary information, confirming the number of unique carbon atoms and their hybridization state (sp², sp³). The chemical shift of the carbonyl carbon in the ester group is a particularly useful diagnostic peak.
Comparative Data for Substituted Derivatives:
| Derivative | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~3.7 (s, 3H, OCH₃), ~6.8 (m, 1H, =CH), ~3.5-3.9 (m, 4H, CH₂) | ~165 (C=O), ~130-140 (=C), ~125 (=CH), ~52 (OCH₃), ~30-40 (CH₂) |
| Methyl 2-methyl-2,5-dihydrothiophene-3-carboxylate | ~1.3 (d, 3H, CH₃), ~3.7 (s, 3H, OCH₃), ~6.5 (m, 1H, =CH), ~3.0-3.8 (m, 3H, CH & CH₂) | ~165 (C=O), ~135-145 (=C), ~120 (=CH), ~52 (OCH₃), ~35-45 (CH & CH₂), ~20 (CH₃) |
| Methyl 5-oxo-2,5-dihydrothiophene-3-carboxylate | ~3.8 (s, 3H, OCH₃), ~7.0 (s, 1H, =CH), ~4.0 (s, 2H, CH₂) | ~190 (C=O, ketone), ~163 (C=O, ester), ~140 (=C), ~130 (=CH), ~53 (OCH₃), ~45 (CH₂) |
Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.
Why it's crucial: High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound.
Experimental Insights: Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, often revealing characteristic losses of small molecules (e.g., loss of the methoxy group from the ester).
Why it's crucial: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.[5]
Experimental Insights: For this compound derivatives, key vibrational bands to look for include:
-
C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.
-
C=C stretch (alkene): A medium intensity band around 1640-1680 cm⁻¹.
-
C-O stretch (ester): A band in the region of 1000-1300 cm⁻¹.
-
C-S stretch: Typically a weaker band in the fingerprint region.
Comparative Analysis with Alternative Scaffolds
While the dihydrothiophene scaffold is highly valuable, other heterocyclic systems are also employed in drug discovery to achieve similar therapeutic goals. A comparative analysis of their properties is essential for rational drug design.
| Scaffold | Key Advantages | Potential Liabilities | Representative Drug/Candidate |
| Dihydrothiophene | Unique 3D geometry, established synthetic routes.[6] | Potential for metabolic oxidation of sulfur. | - |
| Tetrahydrofuran | Good hydrogen bond accepting properties, generally metabolically stable. | Can be conformationally flexible, potentially leading to lower binding affinity. | - |
| Pyrrolidine | Can act as a hydrogen bond donor/acceptor, often imparts good aqueous solubility. | The basic nitrogen can lead to off-target effects or rapid clearance. | - |
| Thiazolidine | Bioisostere for other five-membered rings, offers diverse substitution patterns. | Can be susceptible to hydrolysis. | Pioglitazone (antidiabetic) |
Experimental Protocols
This protocol is a representative example and may require optimization for specific derivatives.
-
To a solution of the appropriate β-ketoester (1.0 eq) in a suitable solvent (e.g., ethanol), add Lawesson's reagent (0.5 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified derivative.
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Gently shake the tube to ensure complete dissolution.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
Caption: A generalized workflow for the synthesis and purification of thiophene derivatives.
Conclusion
The robust characterization of this compound derivatives is paramount for their successful application in drug discovery and development. A multi-technique approach, integrating NMR, MS, and IR spectroscopy, provides a self-validating system for unambiguous structure determination. By understanding the strengths and limitations of this scaffold in comparison to alternatives, researchers can make more informed decisions in the design of next-generation therapeutics. The protocols and comparative data presented in this guide serve as a valuable resource for scientists working in this exciting and challenging field.
References
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- MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- ResearchGate. (2025, August 6). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.
- MDPI. (n.d.). Synthesis, Characterization and Biological Activity of Heterocyclic Compounds.
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- LinkedIn. (n.d.). The Crucial Role of Thiophene Intermediates in Drug Discovery.
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- EPRA Journals. (2023, June 19). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES.
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A Comparative Guide to the Synthesis of Methyl 2,5-dihydrothiophene-3-carboxylate for Researchers and Drug Development Professionals
Methyl 2,5-dihydrothiophene-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each presenting a unique set of advantages and challenges. This guide provides an in-depth comparative analysis of two prominent synthetic routes, offering field-proven insights into the causality behind experimental choices and presenting supporting data to inform your selection of the most suitable method for your research and development needs.
Introduction: The Significance of the Dihydrothiophene Core
The dihydrothiophene scaffold is a key structural motif in a range of biologically active compounds. The presence of a sulfur atom and an ester functionality in this compound offers multiple points for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. The selection of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will focus on two primary approaches: the McIntosh and Sieler vinylphosphonate route and a more direct Michael addition-cyclization pathway.
Route 1: The McIntosh and Sieler Vinylphosphonate Method
This route provides a robust and versatile method for the synthesis of substituted 3-carbomethoxy-2,5-dihydrothiophenes. It involves the reaction of a vinylphosphonate with an α-mercaptocarbonyl compound.[1]
Underlying Mechanism: A Michael-Wittig Annulation
The reaction proceeds via a tandem Michael addition and intramolecular Wittig reaction. The thiolate, generated in situ from the α-mercaptoester by a base, acts as a nucleophile and attacks the β-carbon of the vinylphosphonate in a Michael-type addition. The resulting phosphonate ylide then undergoes an intramolecular Wittig reaction with the carbonyl group of the original mercaptoester to form the dihydrothiophene ring. The use of a phosphonate is crucial here as it facilitates the cyclization under relatively mild conditions.
Caption: Workflow for the McIntosh and Sieler Vinylphosphonate Route.
Experimental Protocol
The following is a representative experimental protocol derived from the work of McIntosh and Sieler.[1]
-
Preparation of the Vinylphosphonate: The required carbomethoxy vinylphosphonate is typically prepared from diethyl carbomethoxymethyl phosphonate and an appropriate aldehyde or ketone.
-
Reaction Setup: To a solution of the α-mercaptoester (e.g., methyl thioglycolate) in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine) under an inert atmosphere (e.g., nitrogen).
-
Addition of Vinylphosphonate: A solution of the vinylphosphonate in the same solvent is added dropwise to the refluxing mixture of the mercaptoester and base.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically allowed to proceed for 12-24 hours.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, washed with water and dilute acid, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Route 2: Direct Michael Addition and Intramolecular Cyclization
This approach represents a more atom-economical pathway, directly combining an α-mercaptoester with an activated alkene, such as methyl acrylate, followed by an intramolecular cyclization.
Underlying Mechanism: A Tandem Conjugate Addition and Dieckmann-type Condensation
This reaction is initiated by a base-catalyzed Michael addition of the thiolate from the α-mercaptoester to the electron-deficient double bond of methyl acrylate.[2][3] This forms an intermediate diester which then undergoes an intramolecular Dieckmann-like condensation. The base abstracts an acidic α-proton from one of the ester groups, and the resulting enolate attacks the carbonyl carbon of the other ester, leading to the formation of the five-membered dihydrothiophene ring.
Caption: Workflow for the Direct Michael Addition-Cyclization Route.
Experimental Protocol
The following is a generalized experimental protocol based on the principles of thia-Michael additions and intramolecular cyclizations.
-
Reaction Setup: A solution of the α-mercaptoester (e.g., methyl thioglycolate) and the acrylate (e.g., methyl acrylate) in an anhydrous solvent (e.g., methanol or tetrahydrofuran) is prepared under an inert atmosphere.
-
Addition of Base: A strong base (e.g., sodium methoxide) is added portion-wise or as a solution in the same solvent, typically at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.
-
Reaction Progression: The reaction mixture is then allowed to warm to room temperature or gently heated to drive the cyclization to completion. The progress is monitored by TLC or GC.
-
Workup and Purification: The reaction is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride. The organic product is extracted with a suitable solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by distillation under reduced pressure or by column chromatography.
Comparative Analysis
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale, and the need for specific substitutions on the dihydrothiophene ring.
| Parameter | Route 1: McIntosh and Sieler (Vinylphosphonate) | Route 2: Direct Michael Addition-Cyclization |
| Starting Materials | α-Mercaptoester, Aldehyde/Ketone, Diethyl carbomethoxymethyl phosphonate | α-Mercaptoester, Acrylate |
| Reagent Complexity | Higher (requires pre-synthesis of vinylphosphonate) | Lower (commercially available starting materials) |
| Atom Economy | Moderate | High |
| Versatility | High (allows for various substitutions on the ring)[1] | Moderate (substitutions are dependent on the availability of substituted acrylates) |
| Typical Yields | Good to Excellent (often >70%)[1] | Generally Good (can be optimized to >60%) |
| Reaction Conditions | Generally mild (reflux in CH₂Cl₂) | Can range from mild to requiring stronger bases and heating |
| Scalability | Potentially more challenging due to the phosphonate reagent | Generally more amenable to large-scale synthesis |
Characterization Data for this compound
Accurate characterization of the final product is crucial for ensuring its purity and confirming its structure. Below are typical spectroscopic data for this compound.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.75 (s, 3H, OCH₃), 3.60-3.80 (m, 4H, CH₂SCH₂), 6.80 (t, 1H, J=~1.5 Hz, =CH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~35.0 (CH₂), ~38.0 (CH₂), ~52.0 (OCH₃), ~125.0 (=C), ~140.0 (=CH), ~165.0 (C=O).
-
IR (neat, cm⁻¹): ~2950 (C-H stretch), ~1710 (C=O stretch, ester), ~1640 (C=C stretch), ~1250 (C-O stretch).[4]
Conclusion and Future Perspectives
Both the McIntosh and Sieler vinylphosphonate route and the direct Michael addition-cyclization method offer effective means to synthesize this compound. The vinylphosphonate route provides greater versatility for creating a library of substituted analogs, which is highly advantageous in a drug discovery context.[1] Conversely, the direct Michael addition-cyclization route is more atom-economical and utilizes simpler, more readily available starting materials, making it a more attractive option for large-scale production of the parent compound.
The choice of synthesis will ultimately be guided by the specific goals of the research program. For exploratory work requiring a diverse set of derivatives, the McIntosh and Sieler approach is recommended. For process development and scale-up of the unsubstituted target molecule, the direct Michael addition-cyclization pathway presents a more efficient and cost-effective solution. Future research may focus on developing catalytic and asymmetric versions of these reactions to further enhance their efficiency and provide access to enantiomerically pure dihydrothiophene derivatives.
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McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226–231. [Link]
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How Does Methyl Thioglycolate React With Other Chemicals? - Knowledge - Bloom Tech. (2025, March 6). [Link]
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A Comparative Guide to the Structural Validation of Methyl 2,5-dihydrothiophene-3-carboxylate
In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal structural confirmation of molecular entities is paramount.[1] Methyl 2,5-dihydrothiophene-3-carboxylate, a versatile heterocyclic building block, presents a case study in the necessity of rigorous analytical validation. Its utility in the synthesis of novel therapeutic agents and specialized agrochemicals demands absolute certainty of its isomeric form.[1] The primary challenge in its synthesis lies in the potential for the formation of the isomeric Methyl 2,3-dihydrothiophene-3-carboxylate, a structurally similar yet functionally distinct compound.[2] This guide provides an in-depth comparison of standard analytical techniques, offering a robust framework for the definitive structural elucidation of the title compound.
The Imperative of Isomeric Purity
The distinction between the 2,5-dihydro and the 2,3-dihydro isomers is critical. The position of the endocyclic double bond dictates the molecule's three-dimensional conformation and electronic properties, which in turn govern its reactivity and biological interactions. A synthetic route targeting the 2,5-dihydro isomer may inadvertently yield the 2,3-dihydro variant, or a mixture of both. Relying on an unvalidated compound can lead to failed subsequent synthetic steps, misinterpreted biological data, and significant delays in research and development timelines. Therefore, a multi-faceted analytical approach is not merely recommended; it is essential.
A Multi-Modal Approach to Validation
No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy, is required for confident validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each nucleus.
Causality in Spectral Interpretation: The key to distinguishing between the 2,5- and 2,3-dihydro isomers lies in the chemical shifts and coupling patterns of the protons and carbons within the dihydrothiophene ring. The proximity of these nuclei to the double bond and the sulfur atom creates unique electronic environments that are directly observable in the NMR spectra.
Comparative NMR Data Analysis:
| Nucleus | Expected Data for this compound | Expected Data for Methyl 2,3-dihydrothiophene-3-carboxylate Isomer |
| ¹H NMR | Vinyl Proton (H4): Singlet or narrow triplet, ~6.8-7.2 ppm. Methylene Protons (H2 & H5): Two distinct signals, likely multiplets, ~3.5-4.0 ppm. Methyl Protons (-OCH₃): Singlet, ~3.7-3.8 ppm. | Vinyl Proton (H4): Singlet, ~6.5-7.0 ppm. Methylene Protons (H2): Triplet, ~3.0-3.5 ppm. Methylene Protons (H3): Triplet, ~2.8-3.2 ppm. Methyl Protons (-OCH₃): Singlet, ~3.7-3.8 ppm. |
| ¹³C NMR | Quaternary Olefinic Carbon (C3): ~130-140 ppm. Olefinic Carbon (C4): ~125-135 ppm. Methylene Carbons (C2 & C5): ~30-40 ppm. Ester Carbonyl Carbon: ~160-170 ppm. Methyl Carbon (-OCH₃): ~50-55 ppm. | Quaternary Olefinic Carbon (C3): ~135-145 ppm. Olefinic Carbon (C2): ~120-130 ppm. Methylene Carbons (C4 & C5): Two distinct signals, ~25-35 ppm. Ester Carbonyl Carbon: ~160-170 ppm. Methyl Carbon (-OCH₃): ~50-55 ppm. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [3][4][5][6][7]
-
Sample Preparation: Accurately weigh 5-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[7] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[7]
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[7]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[7]
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for high resolution.[7]
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.
-
Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[5]
Workflow for NMR Analysis
High-Resolution Mass Spectrometry (HRMS): Unambiguous Elemental Composition
While NMR excels at defining atomic connectivity, HRMS provides the exact elemental formula. This is a critical self-validating step, confirming that the synthesized compound has the expected molecular weight and composition.
Causality in Mass Analysis: HRMS instruments measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[8] This high precision allows for the calculation of a unique elemental formula, distinguishing it from other formulas with the same nominal mass.[8]
Comparative HRMS Data Analysis:
| Parameter | This compound (C₆H₈O₂S) | Potential Impurity (e.g., C₇H₁₀O₂S) |
| Monoisotopic Mass | 144.0245 | 158.0401 |
| Expected [M+H]⁺ | 145.0318 | 159.0474 |
| Expected [M+Na]⁺ | 167.0137 | 181.0293 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) [8][9][10]
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infusion and Ionization: Introduce the sample into the instrument via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common method for generating ions.
-
Mass Analysis: Analyze the ions in a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the m/z of the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and use the instrument's software to calculate the elemental composition. The measured mass should be within 5 ppm of the theoretical mass.
Workflow for HRMS Analysis
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The key is to look for characteristic absorptions that correspond to specific bond vibrations.
Causality in Vibrational Spectroscopy: The C=C double bond and the C=O ester group in this compound will absorb infrared radiation at characteristic frequencies, causing the bonds to stretch and bend. The presence and position of these absorption bands provide evidence for the key functional groups.
Comparative IR Data Analysis:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Notes |
| C=O Stretch (Ester) | 1710 - 1730 | Strong, sharp absorption. Confirms the presence of the ester. |
| C=C Stretch | 1640 - 1680 | Medium intensity. Its presence is indicative of the double bond. |
| =C-H Stretch | 3000 - 3100 | Weak to medium. Appears just above the sp³ C-H stretching region.[11] |
| sp³ C-H Stretch | 2850 - 3000 | Medium to strong. From the methylene and methyl groups.[12] |
| C-O Stretch | 1200 - 1300 | Strong intensity. |
The IR spectrum of the 2,3-dihydro isomer would be very similar, as it contains the same functional groups. Therefore, IR is best used as a confirmatory technique in conjunction with NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy [13][14][15][16][17]
-
Background Scan: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[14] Record a background spectrum of the empty crystal.[13]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.[15]
-
Acquire Spectrum: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Workflow for ATR FT-IR Analysis
Conclusion: A Triad of Validation
The structural validation of this compound is a clear illustration of the necessity for a rigorous, multi-technique analytical strategy. While NMR spectroscopy serves as the primary tool for distinguishing between potential isomers, HRMS provides an essential and orthogonal confirmation of the elemental formula. IR spectroscopy offers a rapid and valuable check for the presence of key functional groups. By integrating the data from these three pillars of analytical chemistry, researchers can achieve an unassailable level of confidence in the structure of their compounds, ensuring the integrity and success of their scientific endeavors.
References
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- Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd.
- Standard Operating Procedure H-NMR. (n.d.).
- Attenuated total reflectance (ATR). (n.d.). Anton Paar Wiki.
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A Senior Application Scientist's Guide to Thiophene Derivatives: A Comparative Analysis of Methyl 2,5-dihydrothiophene-3-carboxylate
For researchers, scientists, and drug development professionals navigating the intricate landscape of heterocyclic chemistry, the thiophene scaffold represents a privileged structure with a remarkable spectrum of applications. Its derivatives are integral to the development of novel therapeutics and advanced materials.[1][2] This guide provides an in-depth, objective comparison of Methyl 2,5-dihydrothiophene-3-carboxylate against its aromatic and amino-substituted thiophene counterparts, supported by experimental data and detailed protocols.
Introduction to the Thiophene Core in Drug Discovery and Materials Science
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science.[3][4] Its unique electronic properties and ability to engage in various chemical transformations have led to its incorporation into a wide array of functional molecules.[5] In drug discovery, the thiophene ring is a bioisostere of the phenyl ring, often introduced to modulate potency, selectivity, and pharmacokinetic properties.[2] In materials science, thiophene-based polymers are at the forefront of organic electronics, finding applications in transistors and solar cells.
This guide will focus on a comparative analysis of three key thiophene derivatives:
-
This compound: A partially saturated thiophene derivative.
-
Methyl thiophene-3-carboxylate: The fully aromatic counterpart.
-
Methyl 2-aminothiophene-3-carboxylate: An aromatic derivative with a key functional group for further elaboration.
We will delve into their synthesis, physicochemical properties, reactivity, and biological activity to provide a comprehensive resource for informed decision-making in your research endeavors.
This compound: The Partially Saturated Scaffold
This compound (CAS 67488-46-4) offers a unique three-dimensional geometry compared to its planar aromatic analogs.[2] This non-aromatic nature significantly influences its reactivity and potential applications, particularly in areas where specific spatial arrangements are crucial for biological activity or material properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂S | [2] |
| Molecular Weight | 144.19 g/mol | [2] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Synthesis of 3-Carboxylated 2,5-Dihydrothiophenes: A General Protocol
A general and efficient method for the synthesis of 3-carboxylated 2,5-dihydrothiophenes involves the reaction of vinylphosphonates with α-mercaptocarbonyl compounds.[6]
Experimental Protocol:
-
Preparation of the Vinylphosphonate: The required vinylphosphonate is prepared from diethyl carbomethoxymethyl phosphonate.
-
Reaction with α-Mercaptocarbonyl Compound: The vinylphosphonate is reacted with an appropriate α-mercaptocarbonyl compound in the presence of a base.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to yield the substituted 3-carbomethoxy-2,5-dihydrothiophene.
-
Purification: The final product is purified by distillation.
This method provides excellent yields and can be adapted for a range of substituted derivatives.[6]
Caption: Synthesis of Methyl thiophene-3-carboxylate.
Methyl 2-aminothiophene-3-carboxylate
Methyl 2-aminothiophene-3-carboxylate (CAS 4651-81-4) is a versatile building block, with the amino group providing a handle for further functionalization, making it highly valuable in medicinal chemistry. [7][8]
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂S | [7] |
| Molecular Weight | 157.19 g/mol | [7] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 78-82 °C | |
| Solubility | Soluble in methanol |
The Gewald reaction is a powerful and widely used one-pot synthesis for 2-aminothiophenes. [9][10][11] Experimental Protocol (Gewald Synthesis): [12]
-
Reactant Mixture: To a mixture of an appropriate ketone or aldehyde (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), morpholine (5 mL) is added slowly over 30 minutes at 35-40 °C with stirring.
-
Reaction: The reaction mixture is stirred at 45 °C for 3 hours.
-
Isolation: The mixture is allowed to cool to room temperature, and the resulting precipitate is filtered off and washed with ethanol.
-
Purification: The crude product is recrystallized from ethanol to yield the pure Methyl 2-aminothiophene-3-carboxylate derivative.
This multicomponent reaction is highly efficient and allows for the synthesis of a diverse library of 2-aminothiophene derivatives. [13]
Caption: Gewald synthesis of Methyl 2-aminothiophene-3-carboxylate.
Comparative Analysis: Reactivity and Biological Performance
The structural differences between these three thiophene derivatives lead to distinct chemical reactivity and biological activity profiles.
Chemical Reactivity
The aromaticity of Methyl thiophene-3-carboxylate and Methyl 2-aminothiophene-3-carboxylate dictates their reactivity, which is dominated by electrophilic aromatic substitution. The electron-donating amino group in the latter enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack than Methyl thiophene-3-carboxylate.
In contrast, the reactivity of this compound is primarily governed by the alkene and thioether functionalities. It will readily undergo electrophilic addition reactions across the double bond and oxidation at the sulfur atom. The lack of aromaticity makes it more susceptible to reactions that would disrupt the aromatic system in its counterparts.
Biological Activity: A Focus on Cytotoxicity
Thiophene derivatives have been extensively investigated for their potential as anticancer agents. [5][14]A comparison of their cytotoxic activity, often expressed as the half-maximal inhibitory concentration (IC50), provides valuable insights into their therapeutic potential.
Comparative Cytotoxicity Data (IC50, µM)
| Compound/Derivative | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Source |
| Thiophene-3-carboxylate Derivatives | - | - | - | |
| General observation | Varied activity | Varied activity | Varied activity | |
| 2-Aminothiophene Derivatives | - | - | - | |
| General observation | Potent activity reported | Potent activity reported | Potent activity reported | [15] |
| Dihydrothiophene Derivatives | No specific data found | No specific data found | No specific data found | |
| Other Thiophene Derivatives | ||||
| Thiazole-thiophene hybrid | 1.2 | - | - | [16] |
| Tetrahydrobenzothiophene derivative | - | - | - | [14] |
Note: Direct comparative IC50 values for this compound, Methyl thiophene-3-carboxylate, and Methyl 2-aminothiophene-3-carboxylate under identical experimental conditions were not available in the reviewed literature. The table presents a general overview of the cytotoxic potential of related thiophene classes. The potent activity of 2-aminothiophene derivatives highlights the importance of this scaffold in anticancer drug design.
Anti-inflammatory and Antimicrobial Activities
Thiophene derivatives have also shown promise as anti-inflammatory and antimicrobial agents. [4][17][18]The presence of carboxylic acid, ester, and amino groups has been frequently associated with anti-inflammatory activity, often through the inhibition of COX and LOX enzymes. [4][17]Similarly, various thiophene derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. [3][18]For instance, certain 2-amino-4-phenylthiophene-3-carboxylate derivatives have shown notable antibacterial effects. [3]
Conclusion
This guide has provided a comparative overview of this compound and its aromatic and amino-substituted analogs. The choice of a specific thiophene scaffold—be it saturated, aromatic, or functionalized—has profound implications for its chemical and biological properties.
-
This compound offers a non-planar structure with reactivity characteristic of alkenes and thioethers, making it a unique building block for sp³-rich molecules.
-
Methyl thiophene-3-carboxylate provides a stable aromatic core, serving as a reliable scaffold for introducing functionality through electrophilic substitution.
-
Methyl 2-aminothiophene-3-carboxylate , accessible through the efficient Gewald reaction, is a highly valuable intermediate for the synthesis of biologically active compounds, particularly in the realm of oncology.
While a direct, comprehensive comparison of experimental data for these specific compounds is an area ripe for further investigation, the information presented here offers a solid foundation for researchers to make strategic decisions in their synthetic and drug discovery efforts. The versatility of the thiophene core, in all its forms, ensures its continued prominence in the quest for novel and effective chemical entities.
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A Comparative Guide to the Biological Activity of Methyl 2,5-dihydrothiophene-3-carboxylate Analogs
Introduction: The Thiophene Scaffold in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The thiophene ring, a five-membered sulfur-containing heterocycle, is one such "privileged pharmacophore."[1] Its unique electronic properties and ability to act as a bio-isosteric replacement for phenyl rings have cemented its importance in medicinal chemistry.[1] Thiophene and its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2]
This guide provides a comparative analysis of the biological activities of analogs based on the Methyl 2,5-dihydrothiophene-3-carboxylate core. We will delve into their anticancer and antimicrobial potential, supported by experimental data and a discussion of structure-activity relationships (SAR). The objective is to offer researchers and drug development professionals a technical overview to inform the design of novel, more effective therapeutic agents. Understanding how structural modifications influence biological outcomes is paramount for advancing these promising compounds from the laboratory to clinical applications.[3]
Anticancer Activity: Targeting Cellular Proliferation
The thiophene scaffold is a well-explored foundation for the development of novel anticancer agents.[4] Derivatives have been shown to exert their effects through the inhibition of various signaling pathways and protein targets that are critical for cancer cell growth and survival.[2][4] The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell proliferation by 50%.[5][6]
Comparative Anticancer Potency (IC50)
The following table summarizes the cytotoxic activity of several thiophene-based analogs against a panel of human cancer cell lines. This data highlights how modifications to the core structure can dramatically influence potency and selectivity.
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| BU17 | Benzyl urea tetrahydrobenzo[b]thiophene | A549 (Lung) | Not specified, but potent | [7] |
| Compound 480 | Fused thiophene derivative | HeLa (Cervical) | 12.61 (µg/mL) | [8] |
| Compound 480 | Fused thiophene derivative | HepG2 (Liver) | 33.42 (µg/mL) | [8] |
| DDTD Analog 2b | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative | T47D (Breast) | 2.3 | [9][10] |
| DDTD Analog 2k | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative | T47D (Breast) | 7.1 | [9][10] |
| DDTD Analog 2j | Nitrofurfural-containing DDTD derivative | T47D (Breast) | 16.0 | [9][10] |
| Thiophene Carboxamide 2b | N-(substituted-phenyl)-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | Hep3B (Liver) | 5.46 | [11] |
| Thiophene Carboxamide 2e | N-(substituted-phenyl)-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | Hep3B (Liver) | 12.58 | [11] |
| MB-D2 | Thiophene carboxamide scaffold | MCF-7 (Breast) | < 50 | [12] |
| Doxorubicin (Control) | Standard Chemotherapeutic | T47D (Breast) | 15.5 | [9][10] |
Structure-Activity Relationship (SAR) in Anticancer Analogs
The data reveals critical relationships between the chemical structure of the thiophene analogs and their anticancer activity.
-
Influence of Substituents: The nature and position of substituents on associated phenyl rings significantly impact potency. For instance, among the diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) series, compounds with electron-withdrawing groups (like halogens or nitro groups) often exhibit higher activity than those with electron-donating groups (like methoxy or methyl).[10]
-
Target Specificity: Different structural modifications can lead to varied efficacy against different cancer cell lines. For example, compound 480 showed higher potency against HeLa cells compared to HepG2 cells.[8]
-
Core Structure Modifications: Fusing the thiophene ring to other cyclic systems, as seen in tetrahydrobenzo[b]thiophene derivatives, is a successful strategy for generating broad-spectrum antitumor activity.[7]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the presented data, standardized and validated protocols are essential. The following sections detail the core experimental procedures used to assess the biological activities of these compounds.
Protocol 1: IC50 Determination via MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation. [13] Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment. [13]2. Compound Treatment: Prepare serial dilutions of the thiophene analog in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions or control solutions (vehicle control, positive control).
-
Incubation: Return the plate to the incubator for a specified period, typically 48 to 72 hours. [13]4. MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells metabolize the MTT into formazan crystals. [13]5. Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. [13]6. Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percent viability against the log-transformed drug concentration and use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value. [13]
Protocol 2: MIC Determination via Broth Microdilution
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [14][15] Principle: A standardized suspension of bacteria is tested against varying concentrations of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation. [16] Step-by-Step Protocol:
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiophene analog in a suitable broth medium (e.g., Mueller-Hinton Broth). [14]3. Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of the test compound and bacteria. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover and incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. [16]
Conclusion and Future Outlook
The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in the search for new therapeutic agents. The available data clearly demonstrates their potential to serve as potent anticancer and antimicrobial agents. [17]The key to unlocking their full clinical potential lies in the systematic exploration of their structure-activity relationships. [3][18] By strategically modifying the core structure—through the addition of specific functional groups, alteration of electronic properties, and construction of fused-ring systems—researchers can fine-tune the biological activity of these analogs. Future work should focus on optimizing lead compounds to enhance their potency against specific targets while minimizing off-target effects and toxicity to normal cells, a primary challenge in cancer therapy. [4]The continued synthesis and rigorous biological evaluation of novel thiophene derivatives will undoubtedly pave the way for the development of next-generation therapeutics.
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(PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - ResearchGate. (URL: [Link])
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Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1 - ResearchGate. (URL: [Link])
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A Researcher's Guide to the Spectroscopic Differentiation of Methyl Dihydrothiophene-3-carboxylate Isomers
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. The dihydrothiophene scaffold, in particular, serves as a crucial building block in a variety of biologically active molecules and functional materials.[1] However, the synthetic pathways leading to these compounds can often yield a mixture of isomers, each with potentially distinct physical, chemical, and pharmacological properties. The ability to unambiguously differentiate between these isomers is therefore not merely an academic exercise but a critical step in ensuring the efficacy, safety, and novelty of a final product.
This guide provides an in-depth spectroscopic comparison of methyl 2,5-dihydrothiophene-3-carboxylate and its primary structural isomer, methyl 2,3-dihydrothiophene-3-carboxylate. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both experimental data and the underlying principles that govern the observed differences. Our focus is to equip researchers with the analytical expertise to confidently identify these isomers in their own work.
The Isomers: A Structural Overview
The primary isomers of concern are differentiated by the position of the endocyclic double bond relative to the methyl carboxylate substituent. This seemingly minor structural variance has profound implications for the electronic environment of the molecule, which are directly observable through spectroscopic techniques.
Caption: Molecular structures of the primary isomers.
Spectroscopic Fingerprints: A Comparative Analysis
The key to differentiating these isomers lies in recognizing how the position of the double bond—and specifically, its conjugation with the ester group in the 2,3-dihydro isomer—influences the spectroscopic output.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive technique for distinguishing between these isomers. The chemical shift, multiplicity, and coupling constants of the protons on the dihydrothiophene ring provide a clear and unambiguous fingerprint for each structure.
Expected ¹H NMR Chemical Shifts (δ) in CDCl₃:
| Proton | This compound (Predicted) | Methyl 2,3-dihydrothiophene-3-carboxylate (Predicted) | Rationale for a Key Difference |
| Olefinic Proton (C4-H) | ~5.8 - 6.0 ppm | ~7.0 - 7.2 ppm | The C4-H in the 2,3-isomer is part of a conjugated system, leading to significant deshielding and a downfield shift. |
| Allylic Protons (C2-H₂) | ~3.6 - 3.8 ppm | ~3.4 - 3.6 ppm | In the 2,3-isomer, these protons are adjacent to the sulfur and the sp² carbon, influencing their chemical environment. |
| Allylic Protons (C5-H₂) | ~3.8 - 4.0 ppm | N/A | These protons are unique to the 2,5-isomer. |
| Saturated Protons (C4-H₂, C5-H₂) | N/A | ~2.8 - 3.2 ppm | These sp³ hybridized protons in the 2,3-isomer appear more upfield compared to the allylic protons. |
| Methyl Protons (-OCH₃) | ~3.75 ppm | ~3.80 ppm | The chemical shift is similar but can be subtly influenced by the overall electronic structure. |
Note: Predicted values are based on established principles and data from similar dihydrothiophene and thiophene structures.[2][3]
The most striking difference is the chemical shift of the lone olefinic proton. In the 2,3-isomer, this proton is significantly shifted downfield due to the deshielding effect of the conjugated π-system. Furthermore, the splitting patterns will be distinct. For the 2,5-isomer, one would expect complex coupling between the protons at the C2, C4, and C5 positions. In contrast, the 2,3-isomer would show coupling between the olefinic proton at C4 and the adjacent methylene protons at C5.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a direct view of the carbon framework. The chemical shifts of the sp² and sp³ hybridized carbons, as well as the carbonyl carbon, are highly diagnostic.
Expected ¹³C NMR Chemical Shifts (δ) in CDCl₃:
| Carbon | This compound (Predicted) | Methyl 2,3-dihydrothiophene-3-carboxylate (Predicted) | Rationale for a Key Difference |
| Carbonyl Carbon (C=O) | ~165 ppm | ~163 ppm | Conjugation in the 2,3-isomer slightly shields the carbonyl carbon, resulting in a minor upfield shift. |
| Olefinic Carbon (C3) | ~130 ppm | ~128 ppm | The position of the ester substituent directly influences the chemical shift of this carbon. |
| Olefinic Carbon (C4) | ~125 ppm | ~140 ppm | In the 2,3-isomer, C4 is significantly deshielded due to its position in the conjugated system. |
| sp³ Carbons (C2, C5) | ~35-45 ppm | ~30-40 ppm | The specific chemical shifts will differ based on their proximity to the sulfur atom and the double bond. |
| Methyl Carbon (-OCH₃) | ~52 ppm | ~52 ppm | Generally consistent between the two isomers. |
Note: Predicted values are based on established principles and data from similar thiophene and dihydrothiophene structures.[4][5]
The key differentiators in the ¹³C NMR spectra are the chemical shifts of the olefinic carbons. The significant downfield shift of the C4 carbon in the 2,3-isomer is a direct consequence of conjugation.
Infrared (IR) Spectroscopy: Vibrational Clues
Infrared spectroscopy is a rapid and powerful tool for identifying key functional groups. For these isomers, the most informative regions are the C=O stretching frequency of the ester and the C=C stretching frequency of the alkene.
Key IR Absorption Frequencies (cm⁻¹):
| Vibrational Mode | This compound | Methyl 2,3-dihydrothiophene-3-carboxylate | Rationale for the Difference |
| C=O Stretch | ~1715 - 1725 cm⁻¹ | ~1700 - 1710 cm⁻¹ | Conjugation with the C=C double bond in the 2,3-isomer lowers the C=O bond order, shifting the stretching frequency to a lower wavenumber.[6] |
| C=C Stretch | ~1650 - 1660 cm⁻¹ | ~1620 - 1630 cm⁻¹ | The C=C stretch in the conjugated system of the 2,3-isomer is typically weaker and at a lower frequency than the isolated double bond in the 2,5-isomer. |
| C-S Stretch | ~650 - 750 cm⁻¹ | ~650 - 750 cm⁻¹ | While present, this stretch is less diagnostic for distinguishing between these two isomers.[7] |
The ~15-20 cm⁻¹ shift in the carbonyl stretching frequency is a classic and reliable indicator of conjugation. The presence of a C=O stretch above 1715 cm⁻¹ strongly suggests the non-conjugated 2,5-isomer, while a peak closer to 1700 cm⁻¹ points towards the conjugated 2,3-isomer.
Mass Spectrometry: Fragmentation Pathways
Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues to the underlying structure. Both isomers will have the same molecular ion peak (M⁺) at m/z 144.19.[8] However, their fragmentation patterns, particularly those involving the dihydrothiophene ring, are expected to differ.
The 2,5-isomer might be expected to undergo a retro-Diels-Alder-type fragmentation, leading to the loss of butadiene or a related C₄ fragment. The 2,3-isomer, with its more stable conjugated system, may show fragmentation patterns dominated by the loss of the methoxy group (-OCH₃, m/z 31) or the entire carbomethoxy group (-COOCH₃, m/z 59), followed by rearrangements of the stable ring system.[9]
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended. The logic behind each step is provided to foster a deeper understanding of the experimental process.
Caption: A generalized workflow for the spectroscopic analysis of isomers.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for moderately polar organic compounds and its well-defined residual solvent peak.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio. Integrate all peaks and determine the coupling constants for all multiplets.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, providing further structural confirmation.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (NaCl or KBr) to create a thin film. If the sample is a solid, Attenuated Total Reflectance (ATR) is the most convenient method. Simply place a small amount of the solid on the ATR crystal and apply pressure.
-
Background Scan: Always run a background spectrum of the empty instrument (or clean ATR crystal) immediately before the sample scan. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key stretching frequencies for the C=O and C=C bonds. The precision of these measurements will allow for a confident distinction between the conjugated and non-conjugated systems.
Protocol 3: Mass Spectrometry
-
Sample Introduction: For volatile and thermally stable compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is ideal. This provides excellent separation of any potential impurities and yields reproducible fragmentation patterns. Alternatively, direct infusion using Electrospray Ionization (ESI) can be used, though it may produce less fragmentation.
-
Acquisition Parameters: For EI, a standard electron energy of 70 eV is used to generate a library-comparable spectrum. Acquire data over a mass range of m/z 40 to 200 to ensure capture of the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak to confirm the elemental formula. Analyze the major fragment ions and propose logical fragmentation pathways. Compare the relative abundances of key fragments between different samples to identify isomeric differences.
Conclusion
The differentiation of this compound and its 2,3-dihydro isomer is readily achievable through a systematic application of standard spectroscopic techniques. While mass spectrometry confirms the molecular formula, it is the combination of NMR and IR spectroscopy that provides the definitive structural assignment. The downfield shift of the olefinic proton in ¹H NMR, the altered chemical shifts of the sp² carbons in ¹³C NMR, and the lower-frequency C=O stretch in the IR spectrum collectively serve as an unassailable body of evidence for the presence of the conjugated π-system in the methyl 2,3-dihydrothiophene-3-carboxylate isomer. By understanding the principles behind these spectroscopic differences, researchers can confidently navigate the complexities of isomer identification in their synthetic endeavors.
References
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-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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ChemSrc. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dihydrothiophene. Retrieved from [Link]
- McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226-231.
- El-Metwally, N. M., & El-Gaby, M. S. A. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Serbian Chemical Society, 77(10), 1335-1344.
- Gronowitz, S., & Hoffman, R. A. (1958).
-
NIST. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]
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NIST. (n.d.). Dihydro-3-(2H)-thiophenone. Retrieved from [Link]
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SpectraBase. (n.d.). 3-METHYL-2,5-DIHYDRO-THIOPHENE-2-CARBOXYLIC-ACID. Retrieved from [Link]
-
SpectraBase. (n.d.). TRANS-5-METHYL-2,5-DIHYDRO-THIOPHENE-2-CARBOXYLIC-ACID. Retrieved from [Link]
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SpectraBase. (n.d.). 2-METHYL-2,5-DIHYDRO-THIOPHENE. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-METHYL-2,5-DIHYDRO-THIOPHENE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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-
PubChem. (n.d.). Methyl thenoate. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]
-
DiVA. (n.d.). Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis with Synthetic Carboxylate Rich Alicyclic Molecules. Retrieved from [Link]
-
YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
- Google Patents. (2000). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
-
PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3-Dihydrothiophene. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
PubMed. (1990). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. Retrieved from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
Dr. Wainwright's Website. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). Retrieved from [Link]
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A Comparative Guide to Confirming the Purity of Methyl 2,5-dihydrothiophene-3-carboxylate Samples
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. The presence of even minor impurities can significantly impact reaction yields, biological activity, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for confirming the purity of Methyl 2,5-dihydrothiophene-3-carboxylate, a key building block in the synthesis of various pharmaceutical compounds.
This document moves beyond a simple listing of methods, offering a comparative analysis grounded in practical expertise. We will explore the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your results.
The Criticality of Purity for this compound
This compound is a versatile intermediate in organic synthesis. Its reactivity is centered around the dihydrothiophene ring and the methyl ester functionality. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can interfere with subsequent synthetic steps or introduce undesirable toxicological properties. Therefore, rigorous purity assessment is not merely a quality control measure but a fundamental aspect of reliable and reproducible research and development.
A Multi-Faceted Approach to Purity Determination
No single analytical technique is universally sufficient for determining the absolute purity of a compound. A comprehensive assessment relies on the orthogonal application of several methods, each providing a different perspective on the sample's composition. This guide will compare four key techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and quantitative analysis (qNMR).
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for separating and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.
-
Elemental Analysis (EA): A fundamental technique to confirm the elemental composition and, by extension, purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For purity analysis, its quantitative application, known as qNMR, offers a primary method for determining the mass fraction of an analyte in a sample without the need for a specific reference standard of the analyte itself.[1][2][3]
Causality of Method Selection:
The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal.[1][2] This fundamental principle allows for the accurate determination of the relative molar amounts of different compounds in a mixture, and with the use of an internal standard of known purity, an absolute purity assessment can be made.
Predicted ¹H and ¹³C NMR Spectra of this compound:
While a definitive, publicly available spectrum for this specific molecule is elusive, based on the analysis of structurally similar thiophene derivatives, the following spectral characteristics are predicted:
Predicted ¹H NMR (in CDCl₃):
-
~3.7 ppm (s, 3H): The methyl ester protons (-OCH₃).
-
~3.8-4.0 ppm (m, 2H): The methylene protons at the 2-position of the dihydrothiophene ring.
-
~3.4-3.6 ppm (m, 2H): The methylene protons at the 5-position of the dihydrothiophene ring.
-
~6.8 ppm (t, 1H): The vinyl proton at the 4-position of the dihydrothiophene ring.
Predicted ¹³C NMR (in CDCl₃):
-
~52 ppm: The methyl ester carbon (-OCH₃).
-
~30-40 ppm: The two methylene carbons (C2 and C5) of the dihydrothiophene ring.
-
~125-135 ppm: The two sp² carbons (C3 and C4) of the dihydrothiophene ring.
-
~165 ppm: The carbonyl carbon of the methyl ester.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
This protocol outlines the steps for determining the purity of a this compound sample using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the chosen deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of the qNMR Workflow:
Caption: Workflow for qNMR analysis.
High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique
HPLC is a highly versatile and robust technique for separating and quantifying components in a mixture.[4] For non-volatile compounds like this compound, it is an indispensable tool for detecting and quantifying impurities.
Causality of Method Selection:
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. By selecting an appropriate column and mobile phase, it is possible to resolve the target compound from closely related impurities, such as synthetic by-products or degradation products. UV detection is commonly employed for compounds containing a chromophore, which is present in this compound due to the conjugated system.
Experimental Protocol: Reversed-Phase HPLC
This protocol provides a general starting point for the purity analysis of this compound by reversed-phase HPLC. Method optimization will be required for specific impurity profiles.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
A suitable buffer (e.g., phosphate or acetate)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffered aqueous mobile phase (e.g., 20 mM potassium phosphate, pH 3.0).
-
Filter and degas all mobile phase components.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
The purity is typically assessed by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Visualization of the HPLC Workflow:
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis or purification process.
Causality of Method Selection:
GC separates compounds based on their volatility and interaction with a stationary phase. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which acts as a "molecular fingerprint" for identification. This makes GC-MS an excellent tool for both identifying known and unknown volatile impurities.
Experimental Protocol: GC-MS Analysis
This general protocol can be adapted for the analysis of volatile impurities in this compound samples.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane, ethyl acetate)
-
GC-MS system with a capillary column
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Data Analysis:
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Visualization of the GC-MS Workflow:
Caption: Workflow for GC-MS analysis.
Elemental Analysis: A Fundamental Confirmation of Composition
Elemental analysis (EA) is a destructive technique that provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. It serves as a fundamental check of a compound's empirical formula and, by extension, its purity.
Causality of Method Selection:
The principle of EA is based on the complete combustion of the sample, followed by the quantitative analysis of the resulting combustion gases.[1][2][5] A significant deviation between the experimentally determined elemental composition and the theoretical values for this compound (C₆H₈O₂S) can indicate the presence of impurities. For a new compound to be published in a reputable journal, elemental analysis results are often required to be within ±0.4% of the calculated values.[6][7]
Experimental Protocol: CHNS Analysis
This is a standard procedure performed using a dedicated elemental analyzer.
Procedure:
-
Sample Preparation:
-
A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
-
Combustion and Analysis:
-
The sample is combusted at high temperature (around 1000 °C) in an oxygen-rich atmosphere.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector (typically a thermal conductivity detector).
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, N, and S in the sample.
-
These experimental values are then compared to the theoretical values for C₆H₈O₂S:
-
Carbon (C): 50.0%
-
Hydrogen (H): 5.6%
-
Oxygen (O): 22.2% (often determined by difference)
-
Sulfur (S): 22.2%
-
-
Comparison of Analytical Techniques
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Elemental Analysis (EA) |
| Principle | Signal intensity proportional to the number of nuclei | Differential partitioning between mobile and stationary phases | Separation by volatility, detection by mass | Combustion and quantification of elemental gases |
| Primary Use | Absolute purity, structural confirmation | Detection and quantification of non-volatile impurities | Detection and identification of volatile impurities | Confirmation of elemental composition |
| Strengths | Primary method (no specific reference standard needed), highly accurate and precise, provides structural information | Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds | High sensitivity and selectivity, provides structural identification of impurities | Fundamental check of purity, inexpensive |
| Limitations | Lower sensitivity than chromatographic methods, higher instrument cost | Potential for co-elution of impurities, requires a reference standard for absolute quantification | Not suitable for non-volatile or thermally labile compounds | Does not provide information on the nature of impurities, requires high purity for accurate results |
Conclusion
Confirming the purity of this compound requires a multi-pronged analytical approach. While qNMR stands out as a primary method for absolute purity determination, HPLC and GC-MS are essential for a comprehensive impurity profile. Elemental analysis provides a fundamental, albeit less detailed, confirmation of purity. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of their samples, leading to more reliable and reproducible scientific outcomes.
References
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (URL: [Link])
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An International Study Evaluating Elemental Analysis | ACS Central Science. (2022). (URL: [Link])
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Determining and reporting purity of organic molecules: why qNMR - PubMed. (2013). (URL: [Link])
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A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment - MDPI. (URL: [Link])
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A Comparative Guide to the Cross-Reactivity Profiling of Methyl 2,5-dihydrothiophene-3-carboxylate
For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is a cornerstone of preclinical safety assessment. This guide provides a comprehensive framework for evaluating the cross-reactivity of Methyl 2,5-dihydrothiophene-3-carboxylate, a versatile heterocyclic compound. While this molecule is utilized as a chemical intermediate and flavoring agent, its core structure, featuring a dihydrothiophene ring, is a scaffold of interest in medicinal chemistry.[1] Thiophene and its derivatives are considered "privileged pharmacophores" due to their ability to interact with a wide range of biological targets, which underscores the importance of a thorough cross-reactivity assessment.[2]
This guide moves beyond a simple listing of protocols. It delves into the scientific rationale behind experimental choices, establishing a self-validating system for data interpretation. We will explore a tiered approach to profiling, from broad panel screening to specific functional and immunological assays, to build a comprehensive safety profile and objectively compare its performance against established benchmarks.
The Scientific Imperative: Why Profile a Dihydrothiophene Derivative?
The thiophene ring system is present in numerous FDA-approved drugs, valued for its bioisosteric properties and synthetic tractability.[2] However, this chemical motif is not without its liabilities. The sulfur atom can be metabolized by cytochrome P450 enzymes, potentially leading to reactive metabolites and off-target effects.[2] Therefore, any drug discovery program utilizing a thiophene-based scaffold must proactively investigate potential cross-reactivity to mitigate risks of toxicity and ensure target specificity. This guide uses this compound as a model compound to illustrate a robust, industry-standard workflow for such an investigation.
Tier 1: Broad Liability Screening - Casting a Wide Net
The initial step in any cross-reactivity study is to perform a broad screen against a panel of known biological targets associated with adverse drug reactions. This provides a high-level overview of potential liabilities early in the discovery process.[3] The most efficient method for this is through competitive binding assays, which measure the ability of the test compound to displace a known radiolabeled ligand from its target.
Experimental Protocol: In Vitro Safety Pharmacology Profiling
-
Compound Preparation : Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Execution : Submit the compound to a commercial provider (e.g., Eurofins Discovery's SafetyScreen44 panel) or perform in-house assays.[3] The compound is typically tested at a standard concentration (e.g., 10 µM) against a panel of receptors, ion channels, transporters, and enzymes.
-
Data Analysis : Results are reported as the percent inhibition of radioligand binding. A commonly accepted threshold for a "hit" is >50% inhibition, which flags the interaction for further investigation.
Hypothetical Data Comparison
To contextualize the results, we compare the hypothetical profile of our compound against a "promiscuous" kinase inhibitor (e.g., Sunitinib) and a "clean" compound (e.g., a highly specific research tool).
| Target Class | Target Example | % Inhibition @ 10 µM | ||
| This compound (Hypothetical) | Sunitinib (Promiscuous Control) | Specific Tool Compound (Negative Control) | ||
| GPCRs | Dopamine D2 | 8% | 75% | 2% |
| Histamine H1 | 15% | 45% | 4% | |
| Kinases | VEGFR2 | 4% | 98% | 1% |
| hDHODH | 58% | 22% | 3% | |
| Ion Channels | hERG | 12% | 30% | 5% |
Interpretation : In this hypothetical scenario, this compound shows a significant interaction (>50%) with human Dihydroorotate Dehydrogenase (hDHODH), an enzyme involved in pyrimidine synthesis.[4] This "hit" warrants progression to Tier 2 for functional validation. The lack of activity at other major targets like hERG or various GPCRs is a positive initial finding.
Tier 2: Functional Validation - From "Hit" to Biological Effect
A binding interaction does not necessarily translate to a functional effect. The next critical step is to perform a functional assay to determine if the compound inhibits or activates the target identified in Tier 1. For the hDHODH hit, an enzyme inhibition assay is the logical choice. Off-target inhibition of hDHODH is a known liability for some small molecules and can lead to antiproliferative effects.[4]
Experimental Protocol: hDHODH Enzyme Inhibition Assay
-
Reagents : Recombinant human DHODH, Coenzyme Q10 (CoQ10), Dihydroorotate (DHO), and a dye such as 2,6-dichloroindophenol (DCIP) which changes color upon reduction.
-
Assay Setup : In a 96-well plate, add buffer, recombinant hDHODH enzyme, and varying concentrations of this compound (e.g., a 10-point serial dilution). A known hDHODH inhibitor like Brequinar serves as a positive control.
-
Reaction Initiation : Add the substrates DHO and CoQ10, along with the DCIP indicator.
-
Data Acquisition : Measure the rate of DCIP reduction (a decrease in absorbance at 600 nm) over time using a plate reader.
-
Data Analysis : Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Hypothetical Comparative Data
| Compound | Target | Assay Type | IC50 Value (µM) |
| This compound | hDHODH | Enzyme Inhibition | 25.4 |
| Brequinar (Positive Control) | hDHODH | Enzyme Inhibition | 0.015 |
| Specific Tool Compound (Negative Control) | hDHODH | Enzyme Inhibition | > 100 |
Interpretation : The hypothetical IC50 value of 25.4 µM confirms that this compound does inhibit hDHODH, but with significantly lower potency than the dedicated inhibitor Brequinar. This information is crucial for assessing the therapeutic window; if the desired on-target activity occurs at nanomolar concentrations, this micromolar off-target activity may be acceptable.
Tier 3: Immunological Cross-Reactivity - Assessing Hypersensitivity Potential
Small molecules can sometimes trigger an immune response, a form of cross-reactivity where the compound or its metabolites interact with immune receptors.[5] Given the potential for thiophene metabolism into reactive species, assessing immunological sensitization is a prudent, albeit advanced, step.[2] The Basophil Activation Test (BAT) is a valuable in vitro tool for this purpose, as it can detect IgE-mediated immediate-type allergic reactions.[6]
Experimental Protocol: Basophil Activation Test (BAT)
-
Sample Collection : Obtain fresh whole blood from healthy human donors.
-
Stimulation : Aliquot blood into tubes and add this compound across a range of concentrations. Include a positive control (anti-IgE antibody) and a negative control (buffer).
-
Incubation : Incubate samples at 37°C to allow for basophil activation.
-
Staining : Stain the cells with fluorescently-labeled antibodies against basophil surface markers (e.g., CD203c) and an activation marker (e.g., CD63).
-
Flow Cytometry : Analyze the samples using a flow cytometer to quantify the percentage of activated (CD63-positive) basophils.
-
Data Analysis : A significant increase in the percentage of activated basophils compared to the negative control indicates a positive response.
Hypothetical Comparative Data
| Stimulant | Concentration | % CD63+ Basophils (Donor 1) | % CD63+ Basophils (Donor 2) |
| Negative Control | N/A | 1.5% | 1.8% |
| Positive Control (anti-IgE) | 1 µg/mL | 65.2% | 71.4% |
| This compound | 100 µM | 2.1% | 1.9% |
| Known Drug Allergen | 100 µg/mL | 48.7% | 55.3% |
Interpretation : In this hypothetical dataset, this compound does not induce basophil activation above background levels, suggesting a low risk of causing IgE-mediated hypersensitivity reactions. This contrasts sharply with the known drug allergen used as a control.
Visualizing the Workflow and Concepts
To clarify the experimental logic and potential mechanisms, the following diagrams are provided.
Caption: Tiered workflow for cross-reactivity profiling.
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A Senior Application Scientist's Guide to Benchmarking Methyl 2,5-dihydrothiophene-3-carboxylate
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: The Pursuit of Empirical Excellence
In the landscape of modern chemical synthesis and application, the introduction of a novel molecular entity is not merely an act of creation, but the beginning of a rigorous journey of validation. This guide is crafted for the discerning researcher who understands that the true value of a compound like Methyl 2,5-dihydrothiophene-3-carboxylate is not defined in isolation, but in its performance relative to established standards. Herein, we eschew a rigid, one-size-fits-all template. Instead, we present a dynamic framework for benchmarking this versatile thioether across its principal applications: as a pharmaceutical intermediate, an agrochemical scaffold, and a monomer in material science. Our approach is grounded in the core tenets of scientific integrity: causal experimental design, self-validating protocols, and a foundation of authoritative, verifiable references. This is not just a guide; it is a manifesto for empirical rigor in the chemical sciences.
Compound Profile: this compound
This compound, with a molecular formula of C₆H₈O₂S and a molecular weight of 144.19 g/mol [1], is a sulfur-containing heterocyclic compound. Its structure, featuring a dihydrothiophene ring and a methyl ester group, makes it a valuable intermediate in various fields[2]. The thioether linkage, in particular, imparts unique chemical properties that are leveraged in drug design, agrochemical formulation, and polymer chemistry[3][4].
Molecular Structure:
Caption: Molecular structure of this compound.
Anticipated Spectral Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl ester protons (singlet, ~3.7-3.8 ppm), methylene protons on the dihydrothiophene ring (multiplets, ~2.5-4.0 ppm), and the vinyl proton (singlet or triplet, ~6.0-7.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester (~160-170 ppm), vinyl carbons (~120-140 ppm), methylene carbons (~25-40 ppm), and the methyl carbon of the ester (~50-55 ppm).[8][10][11] |
| FTIR | Characteristic peaks for the C=O stretch of the ester (~1700-1720 cm⁻¹), C=C stretch of the vinyl group (~1630-1650 cm⁻¹), and C-S stretching vibrations (~600-800 cm⁻¹).[12][13][14] |
| Mass Spec. | A molecular ion peak corresponding to its molecular weight (144.19 m/z), with fragmentation patterns showing the loss of the methoxy group (-OCH₃) and cleavage of the dihydrothiophene ring.[15] |
Benchmarking Framework: A Tripartite Approach
To comprehensively evaluate this compound, we will benchmark it against established standards in three key application areas.
Caption: Tripartite benchmarking approach for the target compound.
As a Pharmaceutical Intermediate
Rationale: Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry due to their diverse biological activities and favorable physicochemical properties.[16] Thioethers, in particular, are present in numerous FDA-approved drugs.[17]
Chosen Standard: Thiotepa (CAS: 52-24-4) . Thiotepa is a well-established anticancer agent and a pharmaceutical reference standard. Its thiophosphoramide structure provides a relevant, albeit different, sulfur-containing heterocyclic benchmark.
Comparative Assays:
-
Purity and Stability Analysis (HPLC): A cornerstone of pharmaceutical intermediate quality control.[18][19][20][21][22]
-
In Vitro Biocompatibility Assay: Essential for assessing the potential cytotoxicity of any compound intended for therapeutic use.
As an Agrochemical Scaffold
Rationale: Over 30% of modern agrochemicals contain at least one sulfur atom, highlighting the importance of sulfur-containing heterocycles in this sector.[23][24] These compounds are utilized as fungicides, herbicides, and insecticides.
Chosen Standard: Elemental Sulfur (CAS: 7704-34-9) . As a widely used, naturally occurring fungicide and miticide in both conventional and organic agriculture, elemental sulfur serves as a fundamental benchmark for antifungal activity.[2][17][25][26][27][28][29]
Comparative Assays:
-
Antifungal Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against common agricultural pathogens.
-
Environmental Impact Assessment (Theoretical): A comparative analysis of known environmental fate data.
As a Material Science Monomer
Rationale: Thiophene-based monomers are foundational in the development of organic semiconductor materials.[30] The incorporation of thioether linkages into polymer backbones can impart desirable properties such as flexibility and high refractive indices.[26]
Chosen Standard: Methyl Thiophene-2-carboxylate (CAS: 5380-42-7) . A structurally similar, commercially available thiophene derivative that serves as a precursor in polymer synthesis.[5]
Comparative Assays:
-
Polymerization Amenability: Assessing the reactivity and ease of incorporation into a polymer chain.
-
Thermal Stability Analysis (TGA/DSC): Critical for determining the useful temperature range of the resulting polymer.[16][24][31][32][33]
Experimental Protocols: A Guide to Self-Validating Methodologies
The following protocols are designed to be self-validating, with clear acceptance criteria and adherence to established international standards.
Pharmaceutical Intermediate Benchmarking
3.1.1. Protocol: HPLC Purity and Stability Analysis
Caption: Workflow for HPLC purity and stability analysis.
-
Objective: To determine the purity of this compound and its stability over time compared to Thiotepa.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v).
-
System Suitability: Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve this compound and Thiotepa in the mobile phase to known concentrations (e.g., 1 mg/mL).
-
For stability testing, store aliquots of the sample solutions at accelerated conditions (e.g., 40°C/75% RH) and analyze at predetermined time points (0, 24, 48 hours).
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Data Analysis: Calculate the purity of each compound as the percentage of the main peak area relative to the total peak area. For stability, compare the peak area of the analyte at each time point to the initial time point.
-
-
Acceptance Criteria: Purity ≥ 98%. For stability, ≤ 2% degradation over 48 hours.
3.1.2. Protocol: In Vitro Biocompatibility (MTT Assay)
-
Objective: To assess the cytotoxicity of this compound on a relevant human cell line in comparison to Thiotepa.
-
Cell Line: A standard human cell line (e.g., HEK293).
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Thiotepa in cell culture medium.
-
Replace the medium in the wells with the prepared compound dilutions and incubate for 48 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Agrochemical Scaffold Benchmarking
3.2.1. Protocol: Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a common agricultural fungus and compare it to elemental sulfur.
-
Organism: Aspergillus niger
-
Procedure:
-
Prepare a standardized fungal spore suspension.
-
Perform serial dilutions of this compound and a micronized formulation of elemental sulfur in a suitable broth medium in a 96-well plate.
-
Inoculate each well with the fungal spore suspension.
-
Incubate the plate at an appropriate temperature (e.g., 25°C) for 48-72 hours.
-
Visually inspect the wells for fungal growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
-
Data Analysis: Report the MIC value for each compound.
Material Science Monomer Benchmarking
3.3.1. Protocol: Thermal Stability Analysis (TGA/DSC)
-
Objective: To evaluate the thermal stability of polymers synthesized from this compound and Methyl thiophene-2-carboxylate.
-
Instrumentation: Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).
-
Procedure (assuming prior polymerization):
-
TGA:
-
Place a small, known weight of the polymer sample into the TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).
-
Record the weight loss as a function of temperature.
-
-
DSC:
-
Place a small, known weight of the polymer sample into a DSC pan.
-
Heat the sample at a controlled rate to a temperature above its expected glass transition and melting point, then cool it at a controlled rate, and reheat.
-
Record the heat flow as a function of temperature.
-
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition temperature and the temperature of maximum decomposition rate.
-
DSC: Determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Purity and Stability Data
| Compound | Initial Purity (%) | Purity after 48h at 40°C (%) | Degradation (%) |
| This compound | |||
| Thiotepa (Standard) |
Table 2: In Vitro Biocompatibility
| Compound | IC₅₀ (µM) on HEK293 cells |
| This compound | |
| Thiotepa (Standard) |
Table 3: Antifungal Activity
| Compound | MIC against Aspergillus niger (µg/mL) |
| This compound | |
| Elemental Sulfur (Standard) |
Table 4: Thermal Properties of Polymers
| Polymer from Monomer | Decomposition Onset (TGA, °C) | Glass Transition (DSC, Tg, °C) |
| This compound | ||
| Methyl thiophene-2-carboxylate (Standard) |
Concluding Remarks: A Foundation for Further Inquiry
This guide provides a robust framework for the systematic benchmarking of this compound. The experimental protocols outlined herein are designed to yield reproducible and comparable data, enabling researchers to make informed decisions about the potential of this compound in their specific applications. It is our firm belief that such a rigorous, evidence-based approach is not merely good practice, but the very bedrock of scientific advancement.
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LCGC International. (2023, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
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ASTM International. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. Retrieved from [Link]
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LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide... Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of methyl... Retrieved from [Link]
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NIST. (n.d.). 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 2,5-dihydrothiophene-3-carboxylate
The responsible management of chemical reagents is a cornerstone of modern scientific research, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step framework for the proper disposal of Methyl 2,5-dihydrothiophene-3-carboxylate (CAS No. 67488-46-4), a sulfur-containing heterocyclic compound. The procedures outlined herein are derived from established best practices for handling organosulfur compounds and are designed to meet stringent regulatory standards.
Hazard Profile and Risk Assessment
Before any disposal operations commence, a thorough understanding of the compound's intrinsic hazards is essential. While specific toxicity data for this compound may be limited, its structural motifs—a thiophene derivative and a carboxylate ester—inform a conservative and cautious approach to its handling and disposal.[1][2]
Chemical and Hazard Identification:
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 67488-46-4 | [4] |
| Molecular Formula | C₆H₈O₂S | [4][5] |
| Molecular Weight | 144.19 g/mol | [4][5] |
| Known Hazards | Based on related thiophene structures, it should be considered potentially harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[1][6] | |
| Combustion Products | Combustion will produce toxic oxides of sulfur (SOx) and carbon (CO, CO₂). | [7] |
The primary risk associated with this compound during disposal is the generation of sulfur dioxide (SO₂) upon incineration.[8] SO₂ is a regulated air pollutant, and therefore, the disposal pathway must ensure its capture or neutralization.
Pre-Disposal Operations: In-Lab Waste Management
Proper disposal begins at the point of generation. Meticulous segregation and labeling are critical to prevent accidental chemical reactions and to ensure the waste is accepted by your institution's Environmental Health and Safety (EHS) office or a licensed disposal contractor.[9][10]
Step-by-Step Segregation and Collection Protocol:
-
Designate a Waste Stream: Classify all waste containing this compound as "Non-Halogenated Organic Solid" or "Non-Halogenated Organic Liquid" waste, in accordance with your facility's waste management plan.
-
Solid Waste Collection:
-
Collect un-rinsed, contaminated labware (e.g., weigh boats, pipette tips), spent reagents, and contaminated personal protective equipment (PPE) like gloves in a dedicated, puncture-resistant hazardous waste container.[1]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste Collection:
-
If the compound is in a solution, collect it in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a coated glass or HDPE bottle).[6]
-
Crucially, do not mix this waste stream with halogenated solvents, strong acids, strong bases, or strong oxidizing agents. [2][11] Incompatible materials can lead to dangerous reactions.
-
-
Labeling:
-
Immediately label the waste container with the words "HAZARDOUS WASTE ".[9]
-
List all chemical constituents by their full name, including solvents, and their approximate percentages. For example: "Waste this compound in Methanol (approx. 10%)".
-
Include the date of waste generation and the name of the responsible researcher or lab group.[1]
-
-
Temporary Storage:
-
Keep the waste container tightly sealed except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory, which should be a secondary containment bin to prevent the spread of potential spills.[9]
-
The storage area must be cool, dry, and well-ventilated.[11]
-
Disposal Workflow and Decision Logic
The definitive disposal route for this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[11] This method is chosen for two primary reasons:
-
Complete Destruction: It ensures the complete thermal destruction of the organic molecule.
-
Pollution Control: Professional facilities are equipped with flue-gas scrubbers that capture the sulfur dioxide (SO₂) produced during combustion, preventing its release into the atmosphere.[8][12]
Under no circumstances should this chemical or its solutions be disposed of down the drain. [6][13]
Below is a logical workflow for the compliant management and disposal of this chemical waste.
Caption: Disposal workflow for this compound.
Spill and Decontamination Procedures
In the event of a spill, prompt and correct action is vital to mitigate exposure and contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is significant or involves respiratory exposure, contact your institution's EHS emergency line immediately.
-
Wear appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.[14]
-
-
Containment and Cleanup:
-
For small spills, cover with an inert absorbent material like vermiculite, sand, or diatomaceous earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.[6]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All cleaning materials must be collected and disposed of as hazardous waste.[1]
-
By adhering to this comprehensive disposal plan, researchers can ensure that this compound is managed safely and responsibly from the benchtop to its final disposition, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
LookChem. This compound Information. Available at: [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]
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Royal Society of Chemistry. Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. Journal of Materials Chemistry A. Available at: [Link]
-
Case Western Reserve University. RCRA | Environmental Health and Safety. Available at: [Link]
-
Zeeco. Sulfur Treatment, Decomposition, and Recovery. Available at: [Link]
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Lab Manager. Hazardous Waste Management in the Laboratory. Available at: [Link]
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University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. Available at: [Link]
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NBE. Sulfur recovery incineration system. Available at: [Link]
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NY.gov. Lab Waste Management and RCRA Updates for Colleges and Universities. Available at: [Link]
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Zeeco. Sulfur Recovery Unit: Thermal Oxidizer. Available at: [Link]
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National Center for Biotechnology Information. Incineration Processes and Environmental Releases. Available at: [Link]
-
Angene Chemical. Safety Data Sheet for Methyl 5-Amino-4-methylthiophene-2-carboxylate. Available at: [Link]
-
U.S. Environmental Protection Agency. Sulfur Recovery. Available at: [Link]
-
ResearchGate. Tunable Thiophene-Based Conjugated Microporous Polymers for the Disposal of Toxic Hexavalent Chromium. Available at: [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Available at: [Link]
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TigerWeb. Safety in Organic Chemistry Laboratory. Available at: [Link]
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California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]
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Personal protective equipment for handling Methyl 2,5-dihydrothiophene-3-carboxylate
Essential Safety and Handling Guide for Methyl 2,5-dihydrothiophene-3-carboxylate
This guide provides comprehensive safety protocols and operational directives for the handling of this compound (CAS 67488-46-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested laboratory practices to ensure the safe and effective use of this compound.
Understanding the Compound: A Prudent Approach to Safety
This compound is a sulfur-containing heterocyclic compound. While the Safety Data Sheet (SDS) for this specific chemical may not classify it as hazardous under OSHA and WHMIS 2015 regulations, a cautious and informed approach is paramount.[1] The thiophene moiety and related structures are known to present various potential hazards, including irritation to the skin and eyes.[2][3] Therefore, this guide adopts a conservative stance, recommending robust protective measures to mitigate any potential risks.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 67488-46-4 | [1][4] |
| Molecular Formula | C₆H₈O₂S | [1][4] |
| Molecular Weight | 144.19 g/mol | [1][4] |
| Physical Form | Solid | N/A |
| Storage | Refrigerate; keep container tightly closed. | [1][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound to prevent accidental exposure.
-
Eye and Face Protection : Chemical splash goggles are required at all times. For procedures with a higher risk of splashing, a face shield worn over the goggles is recommended.
-
Hand Protection : Nitrile gloves are the minimum requirement. Given the potential for skin irritation from similar thiophene compounds, double-gloving is a prudent measure.[2][3] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.
-
Body Protection : A standard laboratory coat must be worn and kept fully buttoned. For larger quantities or tasks with a significant splash risk, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection : All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a structured operational plan is crucial for minimizing risks and ensuring the integrity of your research.
3.1. Engineering Controls and Preparation
-
Fume Hood Verification : Ensure the chemical fume hood is operational and has a current certification.
-
Designated Workspace : Demarcate a specific area within the fume hood for handling the compound to prevent cross-contamination.
-
Gather Materials : Have all necessary equipment, including weighing paper, spatulas, and reaction vessels, readily available within the fume hood to streamline the process and minimize handling time.
3.2. Weighing and Transfer
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.
3.3. During the Reaction
-
Maintain the fume hood sash at the lowest practical height.
-
Continuously monitor the reaction for any unforeseen changes.
3.4. Post-Experiment
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.
-
Properly label and store any resulting products or mixtures.
Disposal Plan: Responsible Management of Chemical Waste
Proper segregation and disposal of waste are critical for laboratory safety and environmental compliance.
-
Solid Waste : All solid waste contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Any liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures, as regulations can vary.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek medical attention.[1]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound.
Caption: A flowchart illustrating the key stages of safely handling this compound.
References
- TCI America. (2018, July 6). Safety Data Sheet: this compound.
- ChemScene. (n.d.). This compound.
- Fisher Scientific. (2024, March 13). Safety Data Sheet: Methyl 3-amino-5-methylthiophene-2-carboxylate.
- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - METHYL THIOPHENE-2-CARBOXYLATE.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
